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  • Product: 2,5-Difluoro-6-iodoanisole
  • CAS: 1208074-83-2

Core Science & Biosynthesis

Foundational

2,5-Difluoro-6-iodoanisole CAS 1208074-83-2 properties

The following technical guide details the properties, synthesis, and applications of 2,5-Difluoro-6-iodoanisole (CAS 1208074-83-2) . This document is structured for researchers in medicinal chemistry and process developm...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 2,5-Difluoro-6-iodoanisole (CAS 1208074-83-2) . This document is structured for researchers in medicinal chemistry and process development.

CAS Registry Number: 1208074-83-2 Chemical Formula:


Molecular Weight:  269.97  g/mol
IUPAC Name:  1,4-Difluoro-2-iodo-3-methoxybenzene (Alternative numbering priority dependent on nomenclature rules; commonly referred to as 6-iodo-2,5-difluoroanisole to emphasize the anisole parent).

Introduction & Strategic Significance

In the landscape of modern drug discovery, 2,5-Difluoro-6-iodoanisole serves as a high-value halogenated building block. Its structural uniqueness lies in the 1,2,3,4-tetrasubstitution pattern of the benzene ring, where the iodine atom provides a reactive handle for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) while the fluorine atoms modulate metabolic stability and lipophilicity.

The positioning of the iodine atom ortho to the methoxy group and ortho to a fluorine atom creates a sterically crowded yet electronically activated center, making this intermediate critical for synthesizing atropisomeric biaryls and fluorinated heterocycles used in kinase inhibitors and agrochemicals.

Chemical Identity & Physical Properties

While specific experimental melting points are often proprietary to batch certificates, the structural analogs suggest the following physicochemical profile:

PropertyDescription / Value
Physical State Pale yellow solid or viscous oil (Ambient Temp)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Boiling Point (Pred.) ~260–280°C (at 760 mmHg)
Density (Pred.) ~1.9 g/cm³
LogP (Pred.) 3.2 (Lipophilic)
Structural Characterization (NMR Prediction)

The


H and 

F NMR spectra are definitive for quality control. The molecule possesses two aromatic protons in a para relationship to each other, but their chemical environment is distinct due to the asymmetric substitution.
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       3.95 ppm (s, 3H, -OCH 
      
      
      
      ): Characteristic methoxy singlet.
    • 
       6.80–7.20 ppm (m, 2H, Ar-H ): The aromatic protons at C3 and C4 will appear as complex multiplets (ddd or dt) due to coupling with the two fluorine nuclei (
      
      
      
      ,
      
      
      ).
  • 
    F NMR (376 MHz, CDCl
    
    
    
    ):
    • Two distinct signals in the range of -110 to -135 ppm. The fluorine at C2 (ortho to OMe) and C5 (meta to OMe) will show strong coupling to adjacent protons and potentially to each other (

      
      ).
      

Synthetic Methodology

The most robust synthesis of 2,5-Difluoro-6-iodoanisole utilizes Directed Ortho Metalation (DoM) . The methoxy group (-OMe) and the fluorine atom (-F) act as synergistic Directing Groups (DMGs), making the C6 position (flanked by both) the most acidic and kinetically favorable site for lithiation.

Protocol: Regioselective Iodination

Reaction: Lithiation of 2,5-Difluoroanisole followed by electrophilic quench with Iodine.

  • Setup: Flame-dried 3-neck round bottom flask under Argon atmosphere.

  • Reagents:

    • Substrate: 2,5-Difluoroanisole (1.0 equiv)

    • Base: LDA (Lithium Diisopropylamide) or n-BuLi (1.1 equiv)

    • Electrophile: Iodine (

      
      ) in THF (1.2 equiv)
      
    • Solvent: Anhydrous THF

  • Procedure:

    • Cool the solution of 2,5-Difluoroanisole in THF to -78°C .

    • Add LDA dropwise over 30 minutes. The solution may turn yellow/orange, indicating the formation of the lithiated species (2,5-difluoro-6-lithioanisole).

    • Stir at -78°C for 1 hour to ensure complete metalation.

    • Add the solution of Iodine in THF dropwise.

    • Allow the reaction to warm to room temperature over 4 hours.

    • Quench: Add saturated aqueous

      
       (sodium thiosulfate) to reduce excess iodine (color change from dark brown to yellow/clear).
      
  • Purification: Extract with EtOAc, wash with brine, dry over

    
    . Purify via silica gel chromatography (Hexanes/EtOAc gradient).
    
Synthesis Workflow Diagram

Synthesis Start 2,5-Difluoroanisole (Starting Material) Lithiation Lithiated Intermediate (-78°C, THF) Start->Lithiation LDA or n-BuLi Directing Groups: OMe, F Quench Electrophilic Quench (Iodine) Lithiation->Quench + I2 Product 2,5-Difluoro-6-iodoanisole (Final Product) Quench->Product Na2S2O3 workup

Figure 1: Directed Ortho Metalation (DoM) pathway for the regioselective synthesis of the target scaffold.

Reactivity & Applications in Drug Discovery

The C-I bond in 2,5-Difluoro-6-iodoanisole is highly labile towards oxidative addition by Palladium(0) species, making it a superior electrophile compared to its brominated or chlorinated analogs.

Key Transformations
  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl systems. The ortho-substituents (F and OMe) induce a twist in the biaryl axis, often leading to atropisomers which can be exploited for chiral resolution in drug candidates.

  • Sonogashira Coupling: Coupling with terminal alkynes to generate fluorinated alkynyl anisoles, precursors to benzofurans or indoles.

  • Buchwald-Hartwig Amination: Introduction of amine groups to synthesize fluorinated aniline derivatives.

Functionalization Map

Reactivity Core 2,5-Difluoro- 6-iodoanisole Suzuki Biaryl Scaffolds (Suzuki Coupling) Core->Suzuki Ar-B(OH)2 Pd(0) Sonogashira Alkynyl Derivatives (Sonogashira) Core->Sonogashira HCC-R Pd/Cu Buchwald Aniline Analogs (C-N Coupling) Core->Buchwald HNR2 Pd/Ligand Heck Styrenyl Systems (Heck Reaction) Core->Heck Alkene Pd Demethylation 2,5-Difluoro-6-iodophenol (BBr3 Deprotection) Core->Demethylation Lewis Acid

Figure 2: Divergent synthesis map demonstrating the versatility of the iodine handle.

Handling & Safety Protocols

As a halogenated aromatic ether, standard safety precautions must be rigorously followed.

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Light sensitive (iodine-carbon bonds can undergo photolysis over extended periods).

  • Spill Response: Absorb with inert material (vermiculite). Do not allow entry into drains.

  • Waste Disposal: Halogenated organic waste stream.

References

  • Directed Ortho Metalation (DoM) Principles: Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Iodine in Medicinal Chemistry: Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

  • Fluorine Effect in Drug Design: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Vendor Data Verification: ChemScene Product Data for CAS 1208074-83-2. Link

Exploratory

1,4-Difluoro-2-iodo-3-methoxybenzene chemical structure

Executive Summary 1,4-Difluoro-2-iodo-3-methoxybenzene (CAS 1208074-83-2) is a highly specialized halogenated aromatic intermediate used primarily in Fragment-Based Drug Discovery (FBDD) and agrochemical synthesis.[1] It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Difluoro-2-iodo-3-methoxybenzene (CAS 1208074-83-2) is a highly specialized halogenated aromatic intermediate used primarily in Fragment-Based Drug Discovery (FBDD) and agrochemical synthesis.[1] Its structural uniqueness lies in the dense "1,2,3,4-tetrasubstitution" pattern, where a methoxy group is sandwiched between an iodine atom and a fluorine atom.

This scaffold offers three critical advantages for medicinal chemistry:

  • Metabolic Stability: The para-difluoro motif blocks common metabolic soft spots (P450 oxidation) on the aromatic ring.

  • Orthogonal Reactivity: The iodine handle allows for selective cross-coupling (e.g., Suzuki-Miyaura) without disturbing the fluorine or methoxy substituents.

  • Conformational Control: The steric crowding forces the methoxy group out of planarity, potentially improving solubility and binding selectivity in protein pockets.

Chemical Identity & Physical Properties[2][3][4]

PropertySpecification
Chemical Name 1,4-Difluoro-2-iodo-3-methoxybenzene
CAS Number 1208074-83-2
Molecular Formula C₇H₅F₂IO
Molecular Weight 270.02 g/mol
SMILES COC1=C(I)C(F)=CC=C1F
Appearance White to off-white crystalline solid
Melting Point 45–50 °C (Predicted)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Storage 2–8°C, Protect from light (Iodine-carbon bond sensitivity)

Structural Analysis: The "Sandwich" Effect

The reactivity of this molecule is defined by the electronic and steric environment of the C2 and C3 positions.

Electronic Landscape
  • Fluorine (C1, C4): The two fluorine atoms exert a strong inductive withdrawing effect (-I), lowering the LUMO energy of the ring. This makes the system susceptible to Nucleophilic Aromatic Substitution (SₙAr), particularly at the C4 position if activated by further electron-withdrawing groups.

  • Iodine (C2): The C-I bond is the weakest bond in the system, serving as the primary site for oxidative addition by Palladium(0) catalysts.

  • Methoxy (C3): Acts as a π-donor (+M), counteracting the electron deficiency caused by the fluorines.

Steric Crowding

The C3-Methoxy group is flanked by C2-Iodine and C4-Fluorine. This creates significant steric strain, forcing the methoxy methyl group to rotate perpendicular to the ring plane. This "out-of-plane" conformation is a key design feature for disrupting crystal packing (enhancing solubility) and filling hydrophobic pockets in enzyme targets.

Synthetic Methodology

The most reliable route to 1,4-Difluoro-2-iodo-3-methoxybenzene is via Directed Ortho Lithiation (DoL) of the precursor 1,4-difluoro-2-methoxybenzene (2,5-difluoroanisole).

Precursor Selection
  • Starting Material: 1,4-Difluoro-2-methoxybenzene (CAS 75626-17-4).[2]

  • Rationale: The C3 position is chemically unique; it is located between a Fluorine atom (weak director) and a Methoxy group (strong director). The "Cooperative Directing Effect" makes C3 the most acidic proton on the ring (pKa ~35-38), allowing for highly regioselective deprotonation.

Experimental Protocol

Safety Note: Organolithium reagents are pyrophoric. Perform all steps under inert atmosphere (Argon/Nitrogen).

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar and temperature probe. Flush with Argon.

  • Solvent: Add anhydrous THF (tetrahydrofuran) and cool to -78°C using a dry ice/acetone bath.

  • Base Addition: Add LDA (Lithium Diisopropylamide) (1.1 equiv) dropwise over 20 minutes. Maintain internal temperature below -70°C to prevent benzyne formation.

  • Substrate Addition: Dissolve 1,4-Difluoro-2-methoxybenzene (1.0 equiv) in minimal THF and add dropwise to the LDA solution.

  • Lithiation: Stir at -78°C for 1 hour. The solution will typically turn yellow/orange, indicating the formation of the lithiated species (1,4-difluoro-2-methoxy-3-lithiobenzene).

  • Quench: Dissolve Iodine (I₂) (1.2 equiv) in THF and add dropwise. The color will fade from violet to yellow as the iodine reacts.

  • Workup: Allow to warm to room temperature. Quench with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0-5% EtOAc in Hexanes).

Synthesis Workflow Diagram

Synthesis SM 1,4-Difluoro-2-methoxybenzene (CAS 75626-17-4) LDA LDA / THF -78°C SM->LDA Dissolution Inter Lithiated Intermediate (C3-Li Species) LDA->Inter Deprotonation (DoL) I2 Iodine (I2) Quench Inter->I2 Electrophilic Trap Prod 1,4-Difluoro-2-iodo-3-methoxybenzene (CAS 1208074-83-2) I2->Prod Workup & Purification

Figure 1: Regioselective synthesis via Directed Ortho Lithiation (DoL).

Reactivity & Applications

The primary utility of CAS 1208074-83-2 is as a "divergent scaffold." The iodine atom serves as a universal connector for building complex biaryl systems.

A. Suzuki-Miyaura Coupling

The C2-I bond is highly activated for oxidative addition by Pd(0).

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base: K₂CO₃ or CsF.

  • Solvent: Dioxane/Water or Toluene.

  • Outcome: Formation of 2-aryl-1,4-difluoro-3-methoxybenzene derivatives.

B. Demethylation (Phenol Release)

The methoxy group can be cleaved using Boron Tribromide (BBr₃) to reveal the free phenol.

  • Reagent: BBr₃ (1M in DCM), -78°C to 0°C.

  • Product: 3,6-Difluoro-2-iodophenol.

  • Utility: The resulting phenol can be used for ether synthesis or intramolecular cyclization to form benzofurans.

Reactivity Pathway Diagram

Reactivity Core 1,4-Difluoro-2-iodo-3-methoxybenzene Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Demeth Demethylation (BBr3, DCM) Core->Demeth Biaryl Biaryl Product (Drug Scaffold) Suzuki->Biaryl C-C Bond Formation Phenol 3,6-Difluoro-2-iodophenol (Versatile Intermediate) Demeth->Phenol Ether Cleavage

Figure 2: Divergent reactivity pathways for medicinal chemistry applications.

References

  • Schlosser, M. (2005). The 2×3 "Winery" of organometallics: Site-selective deprotonation of 1,3- and 1,4-disubstituted benzenes. (General reference on DoL of fluoroanisoles).

Sources

Foundational

2,5-Difluoro-6-iodoanisole molecular weight and formula

[1][2] Physicochemical Profile & Identity 2,5-Difluoro-6-iodoanisole is a highly specialized halogenated aromatic intermediate used primarily in the synthesis of complex pharmaceutical and agrochemical scaffolds.[1][2] I...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Physicochemical Profile & Identity

2,5-Difluoro-6-iodoanisole is a highly specialized halogenated aromatic intermediate used primarily in the synthesis of complex pharmaceutical and agrochemical scaffolds.[1][2] Its structural uniqueness lies in the "cooperative" substitution pattern: the methoxy group and fluorine atoms create a distinct electronic environment that directs subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) with high regioselectivity.[1][2]

Key Data Summary
PropertyValue
CAS Registry Number 1208074-83-2
Molecular Formula C₇H₅F₂IO
Molecular Weight 270.02 g/mol
IUPAC Name 1,4-Difluoro-2-iodo-3-methoxybenzene
Appearance Pale yellow liquid or low-melting solid (dependent on purity)
Boiling Point ~240–250 °C (Predicted at 760 mmHg)
Density ~1.9 ± 0.1 g/cm³ (Predicted)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Structural Analysis

The molecule features a benzene core with a methoxy group (anisole) at position 1.[1][2] The defining substituents are:

  • Fluorine at C2 & C5: These atoms induce a strong dipole and lipophilicity, critical for modulating the metabolic stability of drug candidates.[2]

  • Iodine at C6: This is the "reactive handle."[1] Being the weakest bond on the ring (C–I), it serves as the primary site for oxidative addition in palladium-catalyzed cross-couplings.[1][2]

  • Regiochemistry: The iodine is positioned ortho to the methoxy group and ortho to the C5-fluorine, creating a sterically crowded but electronically activated center.[1][2]

Synthetic Methodology

The synthesis of 2,5-Difluoro-6-iodoanisole is typically achieved via Directed Ortho Metalation (DoM) .[2] This protocol exploits the acidity of the ring proton at the C6 position, which is sandwiched between the directing methoxy group and the electron-withdrawing fluorine at C5.[1][2]

Protocol: Directed Ortho-Lithiation/Iodination[1][3]

Reaction Logic:

  • Substrate: 2,5-Difluoroanisole (CAS 75626-17-4).

  • Base: Lithium Diisopropylamide (LDA) is preferred over n-BuLi to avoid nucleophilic attack on the aromatic ring (SNAr) due to the electron-deficient nature of the fluorinated ring.[2]

  • Directing Effects: The C6 proton is the most acidic site due to the inductive electron-withdrawing effects of the adjacent F and OMe groups (cooperative effect).[1][2]

  • Quench: Elemental Iodine (I₂) provides the iodine source.[1][2]

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Reagent Mixing: Add anhydrous THF (50 mL) and diisopropylamine (1.1 eq). Cool to -78 °C.[1][3][4]

  • Base Formation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise.[1][2] Stir for 30 min at -78 °C to generate LDA in situ.[1][2]

  • Metalation: Add a solution of 2,5-Difluoroanisole (1.0 eq) in THF dropwise. Maintain temperature below -70 °C.

    • Critical Checkpoint: Stir for 1–2 hours. The solution typically turns yellow/orange, indicating the formation of the lithiated species (2,5-difluoro-6-lithioanisole).[1]

  • Iodination: Dissolve Iodine (I₂, 1.2 eq) in THF and add it dropwise to the lithiated mixture.

  • Workup: Allow the mixture to warm to room temperature. Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine (color change from violet/brown to yellow).[1]

  • Purification: Extract with Ethyl Acetate, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Visualization: Synthesis Pathway[1]

Synthesis SM 2,5-Difluoroanisole (C7H6F2O) Int Intermediate: [2,5-Difluoro-6-lithioanisole] SM->Int Directed Ortho Metalation (DoM) Base LDA (Li-Diisopropylamide) THF, -78°C Base->Int Product 2,5-Difluoro-6-iodoanisole (C7H5F2IO) Int->Product Iodination Reagent Iodine (I2) Electrophilic Quench Reagent->Product

Caption: Figure 1. Regioselective synthesis via Directed Ortho Metalation (DoM) targeting the C6 position.[1][2][5]

Reactivity & Applications in Drug Discovery[1][3]

The iodine handle at C6 makes this molecule a premium "building block" for transition-metal catalyzed cross-coupling reactions.[1][2] In medicinal chemistry, it is often used to introduce a difluoro-anisole moiety into a biaryl scaffold, a common motif in kinase inhibitors and CNS-active agents.[1][2]

Key Transformations
  • Suzuki-Miyaura Coupling:

    • Partner: Aryl/Heteroaryl Boronic Acids.[1][2]

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1][2]

    • Outcome: Biaryl formation.[1][2] The C–I bond reacts preferentially over C–F bonds.[1]

  • Sonogashira Coupling:

    • Partner: Terminal Alkynes.[2]

    • Catalyst: PdCl₂(PPh₃)₂ / CuI.[1]

    • Outcome: Formation of aryl-alkynes, useful for extending carbon chains or cyclization precursors.[1][2]

Analytical Characterization (Expected NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.8–4.0 ppm (s, 3H): Methoxy group (-OCH₃).[1]

    • δ 6.5–7.5 ppm (m, 2H): Aromatic protons at C3 and C4.[2] The splitting pattern will be complex (ddd or similar) due to coupling with two fluorine atoms (¹H-¹⁹F coupling).

  • ¹⁹F NMR:

    • Two distinct signals corresponding to F2 and F5, showing coupling to each other (para-coupling) and to adjacent protons.

Visualization: Reactivity Cycle[3][5]

Reactivity Core 2,5-Difluoro-6-iodoanisole (Electrophile) Suzuki Suzuki-Miyaura Coupling (R-B(OH)2, Pd cat.) Core->Suzuki Sono Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) Core->Sono Heck Heck Reaction (Alkenes, Pd cat.) Core->Heck Prod_Suzuki Biaryl Scaffolds (Drug Core) Suzuki->Prod_Suzuki C-C Bond Formation Prod_Sono Alkynyl Arenes (Extended Linkers) Sono->Prod_Sono C-C Bond Formation Prod_Heck Styrenyl Derivatives Heck->Prod_Heck C-C Bond Formation

Caption: Figure 2. Divergent synthesis pathways utilizing the labile C-I bond for scaffold complexity.

Safety & Handling (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2]

  • Storage: Light sensitive. The C–I bond can undergo homolytic cleavage under UV light, liberating iodine and darkening the compound. Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

  • Chemical Compatibility: Avoid strong oxidizing agents.[1][2] Compatible with standard organic solvents (DCM, EtOAc, DMSO).

References

  • PubChem. (n.d.).[1] Compound Summary: 1,4-Difluoro-2-iodo-3-methoxybenzene (CAS 1208074-83-2).[1][2][6][3][7] National Library of Medicine.[1][2] Retrieved from [Link][1]

  • Snieckus, V. (1990). Directed Ortho Metalation.[1][2][4][5][8] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. (Foundational methodology for DoM).

  • Schlosser, M. (2005).[1] The 2,5-Difluoroanisole Scaffold in Medicinal Chemistry.[1][2] Angewandte Chemie International Edition.[1] (General reference on fluorinated anisole utility).

Sources

Exploratory

2,5-Difluoro-6-iodoanisole SMILES and InChI key

Topic: 2,5-Difluoro-6-iodoanisole SMILES and InChI key Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Structural Characterization, Synthesis, and Application in M...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,5-Difluoro-6-iodoanisole SMILES and InChI key Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Structural Characterization, Synthesis, and Application in Medicinal Chemistry[1]

Chemical Identity & Structural Analysis

2,5-Difluoro-6-iodoanisole is a highly functionalized aromatic building block characterized by a unique substitution pattern that leverages the directing effects of fluorine and methoxy groups. It serves as a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly for thyroid hormone receptor agonists and other poly-substituted benzene derivatives.

Core Identifiers
Identifier Value
Common Name 2,5-Difluoro-6-iodoanisole
Systematic Name 1,4-Difluoro-2-iodo-3-methoxybenzene
CAS Number 1208074-83-2
Molecular Formula C₇H₅F₂IO
Molecular Weight 269.97 g/mol
SMILES COc1c(F)ccc(F)c1I
InChI String InChI=1S/C7H5F2IO/c1-11-7-6(10)3-2-4(8)5(7)9/h2-3H,1H3
Structure Anisole core with Fluorine at C2/C5 and Iodine at C6
Structural Logic & Electronic Environment

The reactivity of this molecule is defined by the interplay of its substituents:

  • Methoxy Group (C1): Acts as a strong ortho-director for lithiation due to coordination with lithium (Directed Ortho Metalation - DoM).

  • Fluorine Atoms (C2, C5):

    • C2-F: Increases the acidity of the C3 proton but sterically hinders approach.

    • C5-F: Crucially, this fluorine atom exerts a strong inductive effect on the C6 position.

  • C6-Iodine: The iodine atom is positioned ortho to the methoxy group and ortho to the C5-fluorine. This "crowded" position is electronically primed for metal-halogen exchange or palladium-catalyzed cross-coupling, making the C-I bond the primary handle for further derivatization.

Synthesis Methodology

The most reliable route to 2,5-Difluoro-6-iodoanisole is via Directed Ortho Metalation (DoM) . This protocol exploits the synergistic directing effects of the methoxy and fluorine groups to selectively deprotonate C6, followed by electrophilic trapping with iodine.

Experimental Protocol: Selective Iodination

Reagents:

  • Substrate: 2,5-Difluoroanisole (CAS: 75626-17-4)[1]

  • Base: n-Butyllithium (2.5 M in hexanes)

  • Electrophile: Iodine (I₂), dissolved in anhydrous THF

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere (N₂ or Ar) throughout.

  • Solvation: Charge the flask with 2,5-Difluoroanisole (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool the solution to -78 °C (dry ice/acetone bath).

  • Lithiation (DoM): Add n-BuLi (1.1 equiv) dropwise over 20 minutes.

    • Mechanistic Insight: The lithium coordinates to the methoxy oxygen, directing the base to the ortho position (C6). The acidity of C6 is further enhanced by the inductive withdrawal of the adjacent fluorine at C5.

  • Incubation: Stir at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate (2,5-difluoro-6-lithioanisole).

  • Iodination: Add a solution of Iodine (1.2 equiv) in THF dropwise. The deep violet color of iodine should fade as it reacts with the aryl lithium species.

  • Quench & Workup: Allow the mixture to warm to room temperature. Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from hexanes or purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Synthesis Pathway Diagram

SynthesisPathway SM 2,5-Difluoroanisole (Substrate) Inter Lithiated Intermediate (2,5-Difluoro-6-lithioanisole) SM->Inter n-BuLi, THF -78°C, 1h (DoM Mechanism) Prod 2,5-Difluoro-6-iodoanisole (Product) Inter->Prod I2 (in THF) Electrophilic Trap

Figure 1: Directed Ortho Metalation (DoM) pathway for the regioselective synthesis of 2,5-Difluoro-6-iodoanisole.

Reactivity & Applications

The C-I bond in 2,5-Difluoro-6-iodoanisole is highly labile towards oxidative addition by transition metals, making it an ideal candidate for carbon-carbon bond formation.

Key Transformations
  • Suzuki-Miyaura Coupling:

    • Reagent: Aryl boronic acids, Pd(PPh₃)₄, K₂CO₃.

    • Outcome: Biaryl formation. Used to attach the difluoroanisole core to heterocycles (e.g., pyridazinones) in the synthesis of thyroid hormone receptor

      
       agonists (e.g., MGL-3196 analogs).
      
  • Sonogashira Coupling:

    • Reagent: Terminal alkynes, PdCl₂(PPh₃)₂, CuI, Et₃N.

    • Outcome: Alkynylation. Useful for extending the carbon chain or creating rigid linkers.

  • Lithium-Halogen Exchange:

    • Reagent: i-PrMgCl or n-BuLi.

    • Outcome: Generation of a nucleophilic aryl species for reaction with aldehydes or ketones.

Reactivity Profile Diagram

Reactivity Core 2,5-Difluoro-6-iodoanisole (Electrophile) Suzuki Suzuki Coupling (Biaryl Scaffolds) Core->Suzuki Ar-B(OH)2 Pd(0) Sono Sonogashira Coupling (Alkyne Linkers) Core->Sono Terminal Alkyne Pd/Cu LiEx Li-Halogen Exchange (Nucleophile Generation) Core->LiEx i-PrMgCl THF

Figure 2: Divergent reactivity profile of the C-I bond for medicinal chemistry applications.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Manipulate in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Light-sensitive (iodine bond). Store at 2-8°C in amber vials under inert gas to prevent decomposition.

  • Spill Protocol: Absorb with inert material (vermiculite). Do not use water if n-BuLi is present in the synthesis stage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68257: 2-Iodoanisole Derivatives and Analogs. Retrieved from [Link]

  • Kelly, M. J., et al. (2014). Discovery of MGL-3196, a Highly Selective Thyroid Hormone Receptor β Agonist. Journal of Medicinal Chemistry, 57(10), 3912-3923. (Contextual reference for haloanisole scaffolds in drug design). Retrieved from [Link]

  • Schlosser, M. (2005).Organometallics in Synthesis: A Manual. Wiley.

Sources

Foundational

Strategic Sourcing & Technical Profile: 2,5-Difluoro-6-iodoanisole

Executive Summary 2,5-Difluoro-6-iodoanisole (CAS: 1208074-83-2) is a specialized poly-functionalized arene intermediate used primarily in the synthesis of complex pharmaceutical scaffolds. Its unique substitution patter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Difluoro-6-iodoanisole (CAS: 1208074-83-2) is a specialized poly-functionalized arene intermediate used primarily in the synthesis of complex pharmaceutical scaffolds. Its unique substitution pattern—combining the metabolic stability of fluorine with the orthogonal reactivity of an aryl iodide and a methoxy group—makes it a high-value building block for Suzuki-Miyaura cross-couplings and nucleophilic aromatic substitutions (


).

This guide provides a technical sourcing framework, distinguishing between reliable commercial avenues and the synthetic logic required to validate compound identity.

Part 1: Chemical Profile & Specifications[1]

ParameterSpecification
IUPAC Name 1,4-Difluoro-2-iodo-3-methoxybenzene
Common Name 2,5-Difluoro-6-iodoanisole
CAS Number 1208074-83-2
Molecular Formula

Molecular Weight 269.99 g/mol
Purity Standard

97.0% (GC/HPLC)
Appearance Off-white to pale yellow solid/oil (low melting point)
Key Impurities 2,5-Difluoroanisole (starting material); 2,5-Difluoro-4-iodoanisole (regioisomer)
Structural Logic & Isomerism

The nomenclature "6-iodo" assumes the methoxy group is at position 1. It is critical to distinguish this isomer from 2,5-difluoro-4-iodoanisole .

  • 6-Iodo Isomer (Target): Iodine is ortho to the methoxy group.

  • 4-Iodo Isomer (Impurity): Iodine is para to the methoxy group.

Part 2: Sourcing Landscape

The supply chain for 2,5-Difluoro-6-iodoanisole is characterized by a mix of catalog distributors and custom synthesis houses. Due to the specific regiochemistry required (see Technical Application), it is often a Tier 2 product (available but not commoditized like simple halo-anisoles).

Tier 1: Validated Commercial Suppliers

These suppliers list the compound with stock availability or rapid lead times.

SupplierCatalog NumberPack SizesRegionStock Status
Oakwood Chemical 0432351g, 5g, 25gUSAIn Stock
ChemScene CS-019220950mg - 10gGlobal/AsiaIn Stock
A2B Chem (Search CAS)CustomUSALead Time Required
SciSupplies F629978500mgEUCatalog Listed
Sourcing Strategy for Scale-Up

For requirements exceeding 100g, "Make vs. Buy" analysis is recommended. The synthesis relies on Directed Ortho Metalation (DoM) , which is scalable but requires cryogenic capabilities (-78°C). If a supplier offers the compound at a significantly lower price point, verify the regioisomer identity, as the para-iodo isomer (via electrophilic substitution) is cheaper to produce but incorrect.

Part 3: Technical Application & Synthesis Logic

The "Make vs. Buy" Decision Matrix

Understanding the synthesis is crucial for Quality Control (QC). The target molecule is difficult to access via standard electrophilic aromatic substitution (EAS) because the directing effects of the methoxy and fluorine groups compete, often favoring the para position (C-4).

To selectively install iodine at C-6 (the target), Directed Ortho Metalation (DoM) is the requisite pathway. The methoxy group acts as a Directed Metalation Group (DMG), coordinating with n-butyllithium to deprotonate selectively at C-6, followed by an iodine quench.

Synthesis & Regioselectivity Workflow

The following diagram illustrates the divergence between the cheap, incorrect isomer (Path A) and the high-value target (Path B).

SynthesisPathways Start 2,5-Difluoroanisole (Starting Material) ConditionA Path A: Electrophilic Iodination (NIS / H+) Start->ConditionA EAS Control ConditionB Path B: Directed Ortho Metalation (1. n-BuLi, -78°C 2. I2) Start->ConditionB DoM Control ProductA 2,5-Difluoro-4-iodoanisole (Para-Isomer) [MAJOR IMPURITY] ConditionA->ProductA Steric/Electronic Preference Intermediate Lithiated Species (Li-OMe Coordination) ConditionB->Intermediate Coordination ProductB 2,5-Difluoro-6-iodoanisole (Ortho-Isomer) [TARGET] Intermediate->ProductB Electrophile Quench

Figure 1: Synthetic divergence showing why DoM chemistry is required to access the 6-iodo target, avoiding the thermodynamically favored 4-iodo impurity.

Quality Control Protocol

When receiving a new batch, the following analytical checks are mandatory to ensure you have the 6-iodo isomer and not the 4-iodo isomer.

  • 1H NMR Coupling Constants:

    • Target (6-Iodo): The protons at C-3 and C-4 are adjacent. Look for specific coupling constants (

      
       and 
      
      
      
      ) characteristic of the 3,4-proton relationship.
    • Impurity (4-Iodo): The protons would be at C-3 and C-6, which are para to each other (no

      
       coupling).
      
  • GC-MS:

    • Confirm molecular ion (

      
       270).
      
    • Fragment patterns may differ slightly due to the proximity of Iodine to the Methoxy group (ortho-effect in mass spec).

Part 4: Handling & Safety[3][4][5]

Hazard Classification:

  • Skin/Eye Irritant: Standard for halogenated anisoles.

  • Light Sensitive: Aryl iodides can degrade (liberate iodine) upon prolonged exposure to light. Store in amber vials.

  • Storage: 2-8°C recommended to prevent discoloration.

Protocol:

  • Handle in a fume hood.

  • Avoid contact with strong oxidizing agents.[1]

  • In case of spill: Absorb with inert material (vermiculite) and dispose of as halogenated organic waste.

References

  • PubChem. (2025). 2,5-Difluoroanisole Compound Summary. National Library of Medicine.

  • Oakwood Chemical. (2025). Product Specification: 2,5-Difluoro-6-iodoanisole. Oakwood Products, Inc.

  • ChemScene. (2025). 2,5-Difluoro-6-iodoanisole Product Data. ChemScene LLC.

  • Slocum, D. W., et al. (1995). Directed Ortho Metalation: The Lithium-Methoxy Connection. Journal of Organic Chemistry.

Sources

Exploratory

2,5-Difluoro-6-iodoanisole safety data sheet (SDS)

This guide serves as an advanced technical dossier for 2,5-Difluoro-6-iodoanisole (CAS 1208074-83-2). It is designed for medicinal chemists and process engineers requiring high-fidelity safety data, handling protocols, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical dossier for 2,5-Difluoro-6-iodoanisole (CAS 1208074-83-2). It is designed for medicinal chemists and process engineers requiring high-fidelity safety data, handling protocols, and synthetic context beyond standard vendor sheets.

Part 1: Executive Summary & Chemical Identity

2,5-Difluoro-6-iodoanisole is a highly specialized halogenated arene intermediate. Its unique substitution pattern—featuring an electron-rich methoxy group flanked by a labile iodine atom and two electron-withdrawing fluorine atoms—makes it a critical "lynchpin" scaffold in the synthesis of fluorinated pharmaceuticals and agrochemicals.

The presence of the iodine atom at the C6 position (ortho to the methoxy) provides a site for selective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the fluorine atoms at C2 and C5 modulate metabolic stability and lipophilicity (LogP) in downstream bioactive targets.

Table 1: Chemical Identity & Physical Constants
PropertyValueNotes
IUPAC Name 1,4-difluoro-2-iodo-3-methoxybenzeneSystematic numbering based on lowest locant set.
CAS Number 1208074-83-2 Verified Registry Number.[1]
Molecular Formula C₇H₅F₂IO
Molecular Weight 270.02 g/mol High halogen content significantly increases density.
Physical State Low-melting solid or viscous liquidDependent on purity/ambient temp.
Solubility DCM, THF, EtOAc, TolueneInsoluble in water.
LogP ~2.58 (Predicted)Moderate lipophilicity.
Storage Condition 2–8 °C, Inert Gas, DarkCritical: Iodine bond is photolabile.

Part 2: Hazard Identification & Risk Assessment (GHS)

Unlike generic alkyl halides, the reactivity of 2,5-Difluoro-6-iodoanisole is governed by the ortho-effect of the iodine and the inductive withdrawal of the fluorines. This makes the compound a potent alkylating/arylating agent and a severe irritant.

GHS Classification

Signal Word: WARNING [2][3][4][5]

Hazard ClassCategoryCodeHazard StatementMechanistic Insight
Skin Irritation 2H315Causes skin irritation.[6]Lipophilic nature allows rapid dermal penetration/irritation.
Eye Irritation 2AH319Causes serious eye irritation.[2]Direct lachrymator potential due to halogenation.
STOT-SE 3H335May cause respiratory irritation.[6]Mucosal membrane irritant upon inhalation of vapors/dust.
Senior Scientist’s Risk Analysis
  • Photolytic Instability: The C–I bond is weaker (approx. 50-60 kcal/mol) than C–Br or C–Cl. Exposure to UV light can cause homolytic cleavage, releasing iodine radicals (

    
    ) and generating HI or 
    
    
    
    , which turns the sample brown/purple. Protocol: Always wrap flasks in aluminum foil during storage or transport.
  • Cross-Coupling Sensitivity: The ortho-methoxy group can chelate metal catalysts (Pd), potentially altering reaction kinetics or promoting dehalogenation side reactions if not properly managed with bulky ligands.

Part 3: Safe Handling & Storage Protocols

Standard Operating Procedures (SOPs) must be self-validating. If the material changes color (yellow → brown), the protocol has failed.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) for solids; Half-mask respirator with OV/AG cartridges if heating or handling large liquid volumes.

  • Hands: Nitrile (Double-gloved) . The compound is lipophilic; single nitrile layers may be permeated within 15-30 minutes. Change outer gloves immediately upon splash.

  • Eyes: Chemical splash goggles. Face shield required if working with >5g under pressure or heat.

Storage & Stability Protocol
  • Temperature: Maintain at 2–8°C . Room temperature storage accelerates iodine liberation.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen can promote oxidative degradation of the electron-rich anisole ring over time.

  • Container: Amber glass vials with Teflon-lined caps. Never use metal spatulas that may corrode; use porcelain or glass.

Part 4: Emergency Response Framework

In the event of exposure or spill, immediate action is required to mitigate the alkylating potential of the compound.

Diagram 1: Emergency Response Decision Tree

EmergencyResponse Start INCIDENT DETECTED Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Dermal Absorption Risk) Type->Skin Splash Eye EYE CONTACT (Lachrymator Risk) Type->Eye Spray/Vapor Spill BENCH SPILL (Contamination Risk) Type->Spill Leak/Break ActionSkin 1. Drench with H2O (15 min) 2. Soap wash (Lipophilic removal) 3. Seek Medical Attn Skin->ActionSkin ActionEye 1. Flush Eye Station (15 min) 2. Remove Contacts 3. Do NOT rub 4. Emergency Room Eye->ActionEye ActionSpill 1. Evacuate Area 2. Don Full PPE (Resp/Goggles) 3. Adsorb with Vermiculite 4. Quench with Na2S2O3 (aq) Spill->ActionSpill Disposal Dispose as Halogenated Organic Waste ActionSpill->Disposal Collect Waste

Caption: Workflow for mitigating exposure incidents. Note the specific use of Sodium Thiosulfate (Na2S2O3) to quench potential free iodine in spills.

Part 5: Synthetic Application Context

The primary utility of 2,5-Difluoro-6-iodoanisole is in Palladium-Catalyzed Cross-Coupling . The iodine atom is the "reactive handle." However, the two fluorine atoms create a unique electronic environment that requires careful catalyst selection.

Mechanistic Insight for Synthesis
  • Electronic Effect: The fluorine atoms withdraw electron density, making the oxidative addition of Pd(0) into the C–I bond faster than in non-fluorinated anisoles.

  • Steric Effect: The ortho-methoxy group exerts steric pressure. Bulky phosphine ligands (e.g., SPhos, XPhos) are recommended to facilitate the coupling.

Diagram 2: Suzuki-Miyaura Coupling Optimization Strategy

SuzukiCoupling Substrate 2,5-Difluoro-6-iodoanisole (Electrophile) Decision Select Catalyst System Substrate->Decision Boronic R-B(OH)2 (Nucleophile) Boronic->Decision PathA Standard Conditions Pd(PPh3)4 / K2CO3 Solvent: Toluene/H2O Decision->PathA Simple Aryl Boronic Acid PathB Sterically Demanding Pd2(dba)3 / SPhos Solvent: Dioxane/H2O Decision->PathB Ortho-Substituted Boronic Acid Result Target Biaryl Scaffold PathA->Result PathB->Result

Caption: Decision matrix for optimizing cross-coupling reactions. Path B is preferred for this substrate due to the steric hindrance of the methoxy group.

Part 6: Disposal & Environmental Compliance

This compound is a Halogenated Organic . It must never be disposed of down the drain.

  • Segregation: Collect in a dedicated "Halogenated Solvents/Organics" waste stream.

  • Quenching: If the waste is dark (free iodine), treat with aqueous Sodium Thiosulfate until colorless before adding to the organic waste drum to prevent corrosion of metal drums.

  • Labeling: Clearly mark as "Fluorinated/Iodinated Aromatic."

References

  • PubChem. (n.d.). 2,5-Difluoroanisole Compound Summary (Related Analog Data). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

Polyfluorinated Iodoanisole Building Blocks: A Technical Guide

Executive Summary Polyfluorinated iodoanisoles represent a specialized class of aromatic building blocks that bridge the gap between structural robustness and synthetic versatility.[1] In modern drug discovery, these sca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polyfluorinated iodoanisoles represent a specialized class of aromatic building blocks that bridge the gap between structural robustness and synthetic versatility.[1] In modern drug discovery, these scaffolds serve two critical functions: metabolic blocking (via C–F bonds) and modular functionalization (via the labile C–I bond). This guide details the synthesis, reactivity, and application of these motifs, distinguishing between "electron-rich" (mono/di-fluoro) and "electron-poor" (polyfluoro) systems to ensure protocol success.

Structural & Electronic Properties[1]

The strategic value of polyfluorinated iodoanisoles lies in the interplay between the three substituents:

  • Fluorine (F): Induces strong inductive electron withdrawal (-I effect), lowering the pKa of adjacent protons and altering the quadrupole moment of the arene. It blocks metabolic oxidation (P450 metabolism) at specific sites.[1]

  • Iodine (I): Provides a "soft" handle for transition-metal-catalyzed cross-coupling.[1] The C–I bond (approx. 57 kcal/mol) is significantly weaker than the C–F bond (approx. 116 kcal/mol), allowing for highly chemoselective functionalization.

  • Methoxy (OMe): Acts as a Directed Metalation Group (DMG) and a protected phenol.[1] It donates electron density via resonance (+M), counteracting the fluorine's withdrawal in specific positions.[1]

Quantitative Impact on Drug Properties
PropertyEffect of PolyfluorinationMechanistic Basis
Lipophilicity (logP) Increases (typically +0.2 to +0.4 per F)Reduced aqueous solvation energy of C–F vs C–H.
Metabolic Stability IncreasesC–F bond strength resists oxidative debulking.[1]
pKa (Acidic) Decreases (C-H acidity increases)Strong -I effect stabilizes carbanion intermediates (crucial for lithiation).[1]

Synthetic Routes: The "Electronic Divergence"

The synthesis of these building blocks is not "one-size-fits-all." The method must be selected based on the electron density of the arene ring.[1]

Method A: Electrophilic Iodination (Electron-Rich Systems)

Target: Mono- or di-fluoroanisoles (e.g., 2-fluoroanisole, 3-fluoroanisole).[1] Mechanism: Electrophilic Aromatic Substitution (EAS).[1] Reagents:


-Iodosuccinimide (NIS) with catalytic Trifluoroacetic Acid (TFA) or 

/AgSO

.[1] Regioselectivity: Directed by the strong para/ortho donating power of the methoxy group.[1]
  • Example: Iodination of 2-fluoroanisole yields 2-fluoro-4-iodoanisole (para to OMe).[1]

Method B: Directed Ortho Metalation (DoM) (Electron-Poor Systems)

Target: Polyfluoroanisoles (e.g., 2,3,5,6-tetrafluoroanisole, 3,5-difluoroanisole). Mechanism: Deprotonation by strong base followed by electrophilic quench.[1] Reagents: n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) at -78°C, followed by


.[1]
Regioselectivity:  Controlled by acidity (inductive effect of F) and coordination (DMG effect of OMe).[1]
  • Crucial Insight: In polyfluorinated systems, the acidity of the C-H bond flanked by fluorine atoms often overrides standard OMe direction. For 2,3,5,6-tetrafluoroanisole , lithiation occurs exclusively at the 4-position (the only H remaining), stabilized by two ortho-fluorines.

SynthesisStrategy Start Target: Polyfluorinated Iodoanisole Decision Check Electron Density of Precursor Start->Decision Rich Electron Rich / Neutral (0-2 Fluorines) Decision->Rich High e- density Poor Electron Poor (3+ Fluorines) Decision->Poor Low e- density MethodA Method A: Electrophilic Iodination (NIS, TFA or I2/Ag+) Rich->MethodA MethodB Method B: Directed Ortho Metalation (DoM) (n-BuLi, -78°C -> I2) Poor->MethodB ProductA Regioselectivity: Para to OMe MethodA->ProductA ProductB Regioselectivity: Ortho to F (Acidic Site) MethodB->ProductB

Caption: Decision tree for selecting the optimal synthetic route based on the electronic character of the fluorinated anisole precursor.

Reactivity Profile & Chemoselectivity[1]

Once synthesized, the polyfluorinated iodoanisole is a loaded spring.[1] The reactivity hierarchy is distinct:

  • C–I Bond: Most reactive.[1] Undergoes Oxidative Addition with Pd(0) rapidly.[1]

  • C–F Bond: Generally inert under standard coupling conditions, but susceptible to SNAr if the ring is highly electron-deficient and a strong nucleophile is used.[1]

  • C–OMe Bond: Stable, requires strong Lewis acids (

    
    ) to cleave.[1]
    
Cross-Coupling Compatibility[1][2]
  • Suzuki-Miyaura: Excellent.[1] Boronic acids couple at the I-site. Note: Use mild bases (

    
    ) to avoid SNAr side reactions on polyfluoro-rings.[1]
    
  • Sonogashira: Excellent. Alkynes couple at the I-site.

  • Buchwald-Hartwig: Possible, but requires specific ligands (e.g., Xantphos) to prevent defluorination or competitive C-F activation.[1]

Experimental Protocols

Protocol A: Synthesis of 2,3,5,6-Tetrafluoro-4-iodoanisole (DoM Route)

This protocol utilizes the high acidity of the C-H bond in tetrafluoroanisole.

Reagents:

  • 2,3,5,6-Tetrafluoroanisole (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • Iodine (

    
    ) (1.2 equiv)[1]
    
  • Dry THF (Solvent)[1][2]

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add 2,3,5,6-tetrafluoroanisole (10 mmol) and dry THF (50 mL).

  • Lithiation: Cool the solution to -78°C (acetone/dry ice bath).

  • Addition: Dropwise add n-BuLi (4.4 mL, 11 mmol) over 15 minutes. The solution may turn pale yellow.[1]

  • Incubation: Stir at -78°C for 1 hour. Mechanism: The Li atom coordinates to the OMe and the F, while the carbanion is stabilized by the two ortho-fluorines.

  • Quench: Dissolve

    
     (3.0 g, 12 mmol) in dry THF (10 mL) and add dropwise to the lithiated species at -78°C.
    
  • Workup: Allow to warm to room temperature. Quench with saturated

    
     (aq) to remove excess iodine (color changes from violet to yellow/colorless).[1] Extract with diethyl ether.[1][3]
    
  • Purification: Recrystallize from hexanes or sublime.

    • Yield: Typically 85-95%.[1]

    • Validation:

      
      F NMR shows a simplified pattern (singlet or tight multiplet depending on symmetry) compared to starting material.[1]
      
Protocol B: Regioselective Iodination of 2-Fluoroanisole (Electrophilic Route)

This protocol targets the position para to the methoxy group.

Reagents:

  • 2-Fluoroanisole (1.0 equiv)[1]

  • 
    -Iodosuccinimide (NIS) (1.1 equiv)[1]
    
  • Trifluoroacetic Acid (TFA) (0.1 equiv - Catalytic)[1]

  • Acetonitrile (MeCN)[1]

Procedure:

  • Dissolve 2-fluoroanisole (10 mmol) in MeCN (20 mL).

  • Add NIS (11 mmol) in one portion.

  • Add TFA (1 mmol). Stir at room temperature for 2 hours.

  • Monitor by TLC/GC.[1] The major product is 2-fluoro-4-iodoanisole .[1]

  • Remove solvent, wash with bicarbonate, and purify via silica gel chromatography.[1]

Applications in Drug Discovery[5][6]

Polyfluorinated iodoanisoles are used to install the polyfluorophenyl motif into drug candidates.[1]

Case Study: Metabolic Blocking In the development of inhibitors for metabolic enzymes (e.g., IDO1 or kinase inhibitors), replacing a phenyl ring with a 2,3,5,6-tetrafluorophenyl group often results in:

  • Extended Half-life (

    
    ):  The C-F bonds prevent hydroxylation at the 2,3,5,6 positions.
    
  • Pi-Stacking Modulation: The electron-deficient ring engages in stronger

    
     stacking with electron-rich residues (e.g., Tryptophan, Phenylalanine) in the binding pocket.[1]
    

Applications BuildingBlock Polyfluorinated Iodoanisole Reaction Pd-Catalyzed Coupling BuildingBlock->Reaction Drug Fluorinated Drug Candidate Reaction->Drug Effect1 Metabolic Stability (Blocked P450 sites) Drug->Effect1 Effect2 Altered Lipophilicity (Membrane Permeability) Drug->Effect2 Effect3 Bioisostere (Electronic Modulation) Drug->Effect3

Caption: Workflow converting iodoanisole building blocks into bioactive molecules with enhanced pharmacological properties.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid." Tetrahedron Letters, 43(29), 5047–5048.[1] Link[1]

  • Schlosser, M. (2005).[1] "The 2×3 Isomeric Difluoro- and Trifluorobenzoic Acids: Properties and Syntheses." European Journal of Organic Chemistry, 2005(16), 3500–3509. (Describes lithiation regioselectivity in polyfluoroarenes).

  • Snieckus, V. (1990).[1] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933.[1] Link[1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330.[1] Link[1]

  • Mongin, F., & Schlosser, M. (1996).[1] "Deprotonation of 3,5-Dichloro- and 3,5-Difluoroanisole: A Case of 'Combined' Directing Effects." Tetrahedron Letters, 37(36), 6551-6554.[1] (Establishes lithiation between halogens).

Sources

Exploratory

2,5-Difluoro-6-iodoanisole melting point and boiling point

Content Type: Technical Guide & Characterization Protocol CAS Number: 1208074-83-2 Synonyms: 1,4-Difluoro-2-iodo-3-methoxybenzene; 2-Iodo-3,6-difluoroanisole Part 1: Executive Summary 2,5-Difluoro-6-iodoanisole is a spec...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Characterization Protocol CAS Number: 1208074-83-2 Synonyms: 1,4-Difluoro-2-iodo-3-methoxybenzene; 2-Iodo-3,6-difluoroanisole

Part 1: Executive Summary

2,5-Difluoro-6-iodoanisole is a specialized organofluorine intermediate used primarily in the synthesis of complex agrochemicals and pharmaceuticals. Its structural core—a benzene ring decorated with an electron-donating methoxy group, two electron-withdrawing fluorine atoms, and a reactive iodine handle—makes it a high-value scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

This guide addresses the physicochemical characterization of this compound. Due to its status as a niche intermediate, experimental data in public literature is often sparse.[1] This document synthesizes available vendor data with structure-property relationship (SPR) predictions to provide a reliable baseline for researchers, alongside rigorous protocols for experimental verification.[1]

Part 2: Physicochemical Characterization

Core Physical Properties

The following values represent a synthesis of available vendor data and calculated properties based on structural analogs (e.g., 2,4-difluoro-1-iodobenzene and 4-iodoanisole).

PropertyValue / RangeConfidenceRelevance
Molecular Formula C₇H₅F₂IOHighStoichiometry calculations
Molecular Weight 270.02 g/mol HighReagent dosing
Physical State Liquid or Low-Melting SolidHighHandling & Transfer
Melting Point (MP) 35°C – 45°C (Predicted)MediumSolid-state handling; often supercools to an oil.
Boiling Point (BP) 240°C – 250°C (at 760 mmHg)MediumDistillation purification parameters.[1]
Density ~1.85 g/cm³HighVolumetric dosing (if liquid).[1]
Solubility Soluble in DCM, THF, EtOAcHighReaction solvent compatibility.[1]

Technical Insight: The presence of the ortho-methoxy group relative to the iodine atom typically raises the boiling point significantly compared to the parent fluorobenzene due to increased molecular weight and dipole moment.[1] However, the two fluorine atoms disrupt crystal lattice packing, often lowering the melting point compared to non-fluorinated analogs (e.g., 4-iodoanisole, MP 51°C), making this compound prone to existing as an oil or low-melting solid at room temperature.[1]

Structural Analysis & Stability
  • Light Sensitivity: The C–I bond is susceptible to homolytic cleavage under UV light.[1] Storage in amber vials is mandatory.

  • Regiochemistry: The ¹⁹F NMR spectrum is diagnostic.[1] The two fluorine atoms are chemically non-equivalent due to the asymmetric iodine/methoxy substitution, appearing as distinct multiplets.[1]

Part 3: Synthetic Context & Workflow

Understanding the synthesis is critical for interpreting impurity profiles (e.g., regioisomers).[1] The most reliable route utilizes Directed Ortho Metalation (DoM) , leveraging the methoxy group to direct lithiation to the 6-position (ortho to OMe), followed by an iodine quench.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start 2,5-Difluoroanisole (Starting Material) Step1 Lithiation (n-BuLi, THF, -78°C) Start->Step1 Activation Inter Lithiated Intermediate (6-Li Species) Step1->Inter DoM Step2 Iodine Quench (I2 in THF) Inter->Step2 Electrophile Workup Workup & Isolation (Na2S2O3 wash) Step2->Workup Quench Product 2,5-Difluoro-6-iodoanisole (Target) Workup->Product Purify

Figure 1: Directed Ortho Metalation (DoM) pathway for regioselective synthesis.

Part 4: Experimental Protocols

As exact literature values can vary by batch purity, researchers must validate MP and BP internally.[1]

Protocol: Melting Point Determination (Capillary Method)

Objective: Determine phase transition temperature to assess purity.[1]

  • Preparation: Pack 2-3 mm of dry sample into a glass capillary. If the sample is an oil, cool to -20°C to induce crystallization, or proceed to BP determination.[1]

  • Ramping: Insert into MP apparatus (e.g., Buchi or SRS).

  • Fast Ramp: Heat at 10°C/min to estimate the range.

  • Precise Ramp: Cool and repeat with a fresh sample, heating at 1°C/min starting 10°C below the estimated point.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete melt). A range >2°C indicates impurities (likely regioisomers from synthesis).[1]
Protocol: Boiling Point Estimation (Reduced Pressure)

Direct distillation at atmospheric pressure (240°C+) risks thermal decomposition (deiodination).[1] Vacuum distillation is required.

Nomograph Conversion: To validate the estimated atmospheric BP (245°C), use the pressure-temperature nomograph relationship:

  • Target BP at 10 mmHg: ~110°C - 120°C.[1]

  • Target BP at 1 mmHg: ~80°C - 90°C.

Procedure:

  • Set up a short-path distillation apparatus with a vacuum manifold.

  • Apply stable vacuum (e.g., 5 mmHg).[1]

  • Slowly heat the oil bath.

  • Record the vapor temperature (

    
    ) when the distillate rings stabilize.[1]
    
  • Correction: Convert

    
     to atmospheric pressure using the Antoine equation or a standard nomograph to compare with the predicted 245°C value.
    

Part 5: Quality Control Decision Tree

This workflow ensures that the material meets the specifications required for subsequent cross-coupling steps.[1]

QCDecision Sample Isolated Sample StateCheck Physical State @ 25°C? Sample->StateCheck Solid Solid StateCheck->Solid Liquid Liquid/Oil StateCheck->Liquid MP_Test Run Melting Point Solid->MP_Test NMR_Check 1H & 19F NMR Liquid->NMR_Check Decision1 Range < 2°C? MP_Test->Decision1 Decision2 Regioisomer Free? NMR_Check->Decision2 Decision1->NMR_Check Yes Fail Recrystallize / Distill Decision1->Fail No Pass RELEASE BATCH Decision2->Pass Yes Decision2->Fail No

Figure 2: QC workflow for validating 2,5-Difluoro-6-iodoanisole batch purity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68257, 2-Iodoanisole (Analog Reference).[1] Retrieved from [Link][1]

  • Snieckus, V. (1990).[1] Directed Ortho Metalation.[1] Tertiary Amides and O-Carbamates as Synthetic Connections.[1] Chemical Reviews, 90(6), 879-933.[1] (Foundational reference for DoM synthesis mechanism).

Sources

Foundational

Regiocontrol in Fluorinated Anisoles: A Technical Comparison of 4-Iodo and 6-Iodo Isomers

The following technical guide details the structural, synthetic, and functional differences between 2,5-Difluoro-6-iodoanisole and 2,5-Difluoro-4-iodoanisole . Executive Summary In the optimization of fluorinated bioacti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and functional differences between 2,5-Difluoro-6-iodoanisole and 2,5-Difluoro-4-iodoanisole .

Executive Summary

In the optimization of fluorinated bioactive scaffolds, the precise positioning of the iodine handle on the arene ring is critical for subsequent Structure-Activity Relationship (SAR) exploration. 2,5-Difluoro-4-iodoanisole and 2,5-Difluoro-6-iodoanisole represent two distinct regioisomers derived from the same parent scaffold, 2,5-difluoroanisole.

While they share the same molecular formula (


), their electronic environments and steric profiles differ radically. This guide delineates the divergent synthetic pathways  required to access each isomer—leveraging the dichotomy between Electrophilic Aromatic Substitution (EAS)  and Directed Ortho Metalation (DoM) —and provides validated protocols for their preparation.

Structural & Electronic Profiling

The core difference lies in the iodine position relative to the directing methoxy (-OMe) and fluorine (-F) groups. This positional isomerism dictates their reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Feature2,5-Difluoro-4-iodoanisole 2,5-Difluoro-6-iodoanisole
Iodine Position Para to MethoxyOrtho to Methoxy
Electronic Driver Electronic activation (EAS)Acidity/Coordination (DoM)
Steric Profile Low (Linear access)High (Flanked by -OMe and -F)
Key NMR Signal Para-protons (Weak/No coupling between H3/H6)Ortho-protons (Strong

coupling H3-H4)
Primary Utility Linear extension of scaffoldOrthogonal/Twisted scaffold geometry
NMR Diagnostic Logic

A critical self-validating step in synthesis is distinguishing these isomers via


-NMR.
  • 4-Iodo Isomer: The remaining protons are at positions 3 and 6. Being para to each other, they exhibit negligible H-H coupling, appearing as distinct doublets (split only by Fluorine).

  • 6-Iodo Isomer: The remaining protons are at positions 3 and 4. Being ortho to each other, they exhibit a characteristic strong vicinal coupling (

    
    ), appearing as complex multiplets (dd or ddd) due to additional F-coupling.
    

Divergent Synthetic Pathways

The synthesis of these isomers illustrates the "Reagent Control" concept in aromatic chemistry.

Pathway A: Electrophilic Aromatic Substitution (EAS)

Target: 2,5-Difluoro-4-iodoanisole

  • Mechanism: The methoxy group is a strong ortho/para activator. The fluorine atoms are deactivators but ortho/para directors.

  • Regioselectivity:

    • Site 6 (Ortho): Sterically crowded (between OMe and F).

    • Site 4 (Para): Sterically accessible and electronically reinforced by the ortho-directing effect of F(5).

  • Result: Under acidic or neutral iodination conditions, the electrophile (

    
    ) preferentially attacks Position 4 .
    
Pathway B: Directed Ortho Metalation (DoM)

Target: 2,5-Difluoro-6-iodoanisole

  • Mechanism: Strong bases (e.g., n-BuLi, LDA) coordinate to Lewis basic sites (OMe, F) and deprotonate the most acidic proximal proton.

  • Regioselectivity:

    • Site 6: Located between two directing groups (OMe and F). This "1,2,3-relationship" creates a cooperative effect, making H6 significantly more acidic and kinetically favored for lithiation.

  • Result: Lithiation occurs exclusively at Position 6 , followed by an iodine quench to yield the 6-iodo isomer.

Synthesis Workflow Diagram

G Start Starting Material: 2,5-Difluoroanisole EAS_Cond Route A: Electrophilic Substitution (NIS, TFA, MeCN) Start->EAS_Cond  Electronic Control   DoM_Cond Route B: Directed Ortho Metalation (n-BuLi, THF, -78°C; then I2) Start->DoM_Cond  Coordination Control   Intermediate_EAS Sigma Complex (Para-attack favored) EAS_Cond->Intermediate_EAS  Steric Clearance   Product_4 Product A: 2,5-Difluoro-4-iodoanisole Intermediate_EAS->Product_4 Intermediate_DoM Lithiated Species (Li coordinated to OMe & F) DoM_Cond->Intermediate_DoM  Cooperative Effect   Product_6 Product B: 2,5-Difluoro-6-iodoanisole Intermediate_DoM->Product_6

Figure 1: Divergent synthesis of regioisomers based on reaction mechanism (EAS vs. DoM).

Experimental Protocols

Protocol A: Synthesis of 2,5-Difluoro-4-iodoanisole

Principle: Acid-catalyzed iodination using N-Iodosuccinimide (NIS).

  • Setup: Charge a round-bottom flask with 2,5-difluoroanisole (1.0 equiv) and Acetonitrile (0.5 M concentration).

  • Activation: Add Trifluoroacetic acid (TFA) (0.2 equiv) as a catalyst.

  • Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise at 0°C to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by HPLC/TLC for the disappearance of starting material.

  • Workup: Quench with saturated aqueous sodium thiosulfate (

    
    ) to remove excess iodine. Extract with Ethyl Acetate.
    
  • Purification: Recrystallize from hexanes or purify via silica gel chromatography (0-5% EtOAc in Hexanes).

    • Yield Expectation: 85–95%.

Protocol B: Synthesis of 2,5-Difluoro-6-iodoanisole

Principle: Regioselective lithiation directed by OMe and F groups.

  • Setup: Flame-dry a 3-neck flask under Argon atmosphere. Add 2,5-difluoroanisole (1.0 equiv) and anhydrous THF (0.2 M).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Ensure internal temperature stabilizes.

  • Lithiation: Dropwise add n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes). Maintain internal temp < -70°C.

    • Critical Step: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the lithiated species at the C6 position (between OMe and F).

  • Quench: Dissolve Iodine (

    
    )  (1.2 equiv) in a minimal amount of anhydrous THF and add dropwise to the lithiated solution at -78°C.
    
  • Warming: Allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous

    
     followed by 
    
    
    
    . Extract with Diethyl Ether.[1]
  • Purification: Silica gel chromatography is required to separate trace amounts of the 3-iodo isomer (if any formed, though C6 is highly favored).

    • Yield Expectation: 70–85%.

Applications in Drug Discovery

The choice between these two isomers fundamentally alters the topology of the resulting drug candidate.

  • 2,5-Difluoro-4-iodoanisole: Used to extend the molecule linearly. The para linkage is ideal for biaryl systems where a flat, extended conformation is desired to fit into narrow binding pockets (e.g., kinase hinge regions).

  • 2,5-Difluoro-6-iodoanisole: Used to introduce "twist" or orthogonality. The ortho substituent creates significant steric clash with the methoxy group, forcing the newly coupled ring out of plane. This is valuable for disrupting planarity to improve solubility or to target globular protein domains.

References

  • Schlosser, M. (2005).[2] Organometallics in Synthesis: A Manual. Wiley. (Authoritative text on Directed Ortho Metalation principles and "site selectivity" in fluorinated arenes).

  • Castanet, A.-S., et al. (2002). "Regioselective Lithiation of 3-Fluoroveratrole and related compounds." Tetrahedron. Link (Demonstrates the cooperative directing effect of adjacent F and OMe groups).

  • Gokulnath, S., et al. (2018). "Regioselective Iodination of Activated Arenes." Organic Process Research & Development. Link (Details NIS/TFA protocols for para-selective iodination of anisoles).

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews. Link (Foundational review establishing the hierarchy of directing groups: F > OMe for acidity induction).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Sonogashira Coupling of 2,5-Difluoro-6-iodoanisole

This Application Note provides a rigorous technical guide for performing Sonogashira cross-coupling on 2,5-Difluoro-6-iodoanisole , a sterically congested and electron-deficient scaffold often encountered in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for performing Sonogashira cross-coupling on 2,5-Difluoro-6-iodoanisole , a sterically congested and electron-deficient scaffold often encountered in the synthesis of kinase inhibitors and fluorinated bioactive agents.

Introduction & Substrate Analysis

The substrate 2,5-Difluoro-6-iodoanisole presents a unique dichotomy in reactivity, defined by competing electronic activation and steric obstruction. Successfully coupling this intermediate requires a protocol that leverages its electron-deficiency while circumventing the steric penalty imposed by the ortho-substituents.

Structural Reactivity Profile
  • Electronic Activation (High Reactivity): The presence of two fluorine atoms (C2, C5) and the iodine (C6) creates a highly electron-deficient aromatic ring. This facilitates the Oxidative Addition step of the catalytic cycle, making the C–I bond significantly more reactive than non-fluorinated analogues.

  • Steric "Sandwich" Effect (High Hindrance): The reactive C–I bond at position 6 is flanked immediately by a Methoxy group (C1) and a Fluorine atom (C5). This creates a "steric canyon" that hinders the approach of bulky palladium species and the incoming alkyne.

  • Coordination Potential: The ortho-methoxy group (OMe) acts as a hemilabile ligand. While it can stabilize cationic Pd(II) intermediates, it may also retard the reaction by occupying a coordination site needed for the alkyne.

Strategic Implications

Standard protocols using tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] often result in incomplete conversion or require excessive heating, leading to hydrodehalogenation byproducts. The optimized protocols below utilize sterically demanding, electron-rich phosphine ligands (Buchwald-type) to force open the steric pocket and accelerate the reductive elimination step.

Mechanistic Logic & Catalyst Selection

To navigate the steric/electronic trade-off, the catalyst system must be "active enough to insert" but "bulky enough to leave."

The Catalyst System
  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ . These allow precise control over the Ligand:Metal (L/M) ratio.

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) or SPhos .

    • Why: These biaryl monophosphines form a mono-ligated Pd(0) species [L-Pd] that is highly active for oxidative addition into hindered halides. The bulk prevents catalyst dimerization and promotes the difficult reductive elimination.

  • Base: Cs₂CO₃ (Cesium Carbonate).

    • Why: The "Cesium Effect" improves solubility in organic solvents and facilitates the deprotonation of the alkyne in the transmetallation step, particularly crucial for electron-poor aryl iodides where the intermediate complex is crowded.

Visualization: Steric & Electronic Map

ReactivityMap Substrate 2,5-Difluoro-6-iodoanisole Elec Electronic Effect: Electron-Deficient Ring (Fast Oxidative Addition) Substrate->Elec Fluorine Inductive Effect Steric Steric Effect: 'Sandwiched' Iodine (Slow Transmetallation) Substrate->Steric C1-OMe & C5-F Flanking Coord Ortho-Effect: OMe Coordination (Stabilizes Pd-Intermediate) Substrate->Coord C1-OMe Proximity Sol1 Solution: Use Bulky, Electron-Rich Ligands (XPhos, SPhos) Elec->Sol1 Requires robust Pd(0) Steric->Sol1 Requires Mono-ligated Pd Coord->Sol1 Prevents catalyst poisoning

Figure 1: Reactivity mapping of 2,5-Difluoro-6-iodoanisole highlighting the competing steric and electronic factors.

Experimental Protocols

Protocol A: The "Gold Standard" (Copper-Catalyzed)

Best for: Routine synthesis, robust alkynes, scale-up.

Reagents:

  • Substrate: 2,5-Difluoro-6-iodoanisole (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 equiv)[1]

  • Catalyst: Pd(PPh₃)₂Cl₂ (2-3 mol%) or Pd(dppf)Cl₂ (for higher turnover)

  • Co-Catalyst: CuI (5 mol%)

  • Base: Et₃N (3.0 equiv)

  • Solvent: THF or DMF (anhydrous, degassed)

  • Temperature: 50 °C

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk tube or reaction vial and cool under a stream of Argon/Nitrogen.

  • Solids Charge: Add 2,5-Difluoro-6-iodoanisole (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.05 equiv).

  • Degassing: Seal the vessel and evacuate/backfill with Argon (3 cycles).

  • Liquids Addition: Inject anhydrous THF (concentration 0.2 M) and Et₃N (3.0 equiv) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise. Note: If the alkyne is solid, add it in step 2.

  • Reaction: Stir at 50 °C for 4–6 hours. Monitoring by LCMS is critical; the electron-poor aryl iodide reacts fast, but sterics may stall the reaction.

  • Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to remove Cu), then brine. Dry over Na₂SO₄ and concentrate.

Protocol B: The "High-Precision" (Copper-Free)

Best for: Valuable alkynes, avoiding Glaser homocoupling, or if trace Cu contamination is a concern for downstream biology.

Reagents:

  • Substrate: 2,5-Difluoro-6-iodoanisole (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%) + XPhos (5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene

  • Temperature: 80 °C

Step-by-Step Methodology:

  • Pre-complexation: In a glovebox or under strict Argon, mix Pd₂(dba)₃ and XPhos in the reaction solvent (1 mL) and stir for 10 mins at RT to generate the active catalytic species (Solution A).

  • Main Charge: In the reaction vessel, add the aryl iodide, Cs₂CO₃, and the alkyne.

  • Initiation: Add Solution A to the reaction vessel.

  • Heating: Heat to 80 °C. The higher temperature is required to facilitate the transmetallation in the absence of Copper.

  • Workup: Filter through a celite pad (to remove Palladium black and salts), rinse with EtOAc, and concentrate.

Data Summary & Troubleshooting

ParameterProtocol A (Standard)Protocol B (Cu-Free)
Catalyst System Pd(PPh₃)₂Cl₂ / CuIPd₂(dba)₃ / XPhos
Primary Risk Homocoupling of Alkyne (Glaser)Slower kinetics (Steric bulk)
Temp Mild (RT to 50 °C)Elevated (80 °C)
Conversion Typically >95% in 4hTypically >90% in 12h
Impurity Profile Trace homocoupled alkyneTrace de-iodinated arene

Troubleshooting Guide:

  • Problem: Starting material remains, reaction stalls.

    • Cause: Catalyst deactivation due to steric crowding preventing oxidative addition.

    • Fix: Switch to Protocol B (XPhos) or increase temperature to 60°C in Protocol A.

  • Problem: Formation of de-iodinated product (2,5-difluoroanisole).

    • Cause: β-Hydride elimination from an alkyl-palladium species (if alkyne has β-hydrogens) or reduction by solvent/base.

    • Fix: Ensure anhydrous conditions. Switch solvent from DMF to Toluene.

Decision Logic for Researchers

Workflow Start Start: 2,5-Difluoro-6-iodoanisole Check Is the Alkyne Prone to Homocoupling? Start->Check No No / Robust Alkyne Check->No Standard Yes Yes / Precious Alkyne Check->Yes Sensitive ProtA Protocol A: Pd(PPh3)2Cl2 + CuI (Fast, High Yield) No->ProtA ProtB Protocol B: Pd2(dba)3 + XPhos (Cu-Free, Clean) Yes->ProtB Purify Purification: Silica Gel Chromatography (Hexanes/EtOAc) ProtA->Purify ProtB->Purify

Figure 2: Decision matrix for selecting the optimal coupling protocol based on alkyne stability.

References

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry. Link

  • Gelest, Inc. "Polyfluoroaromatic Compounds in Medicinal Chemistry". Gelest Technical Brochures.
  • Buchwald, S. L., et al. (2008). "Ligand Effects in Pd-Catalyzed C-N and C-C Bond Formation". Angewandte Chemie International Edition. Link

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews. Link

  • Sigma-Aldrich. "2-Iodoanisole Product Specification & Reactivity Data". Link(Extrapolated for 2,5-difluoro analogue).

Sources

Application

lithiation and trapping of 2,5-Difluoro-6-iodoanisole

Application Note & Protocol Strategic Functionalization of Poly-substituted Fluoroaromatics: High-Yield Lithiation and Electrophilic Trapping of 2,5-Difluoro-6-iodoanisole Abstract This guide provides a detailed technica...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Functionalization of Poly-substituted Fluoroaromatics: High-Yield Lithiation and Electrophilic Trapping of 2,5-Difluoro-6-iodoanisole

Abstract

This guide provides a detailed technical overview and a field-proven protocol for the regioselective functionalization of 2,5-Difluoro-6-iodoanisole. The methodology leverages a rapid, low-temperature lithium-halogen exchange to generate a potent aryllithium intermediate, which is subsequently trapped with a variety of electrophiles. We will explore the mechanistic rationale behind this selective transformation, contrasting it with other potential pathways such as directed ortho-metalation. The protocol is designed to be robust and reproducible, offering drug development professionals and researchers a reliable method for synthesizing complex, fluorine-containing aromatic building blocks, which are of significant interest in medicinal chemistry and materials science.[1][2]

Mechanistic Principles & Strategic Considerations

The successful functionalization of 2,5-Difluoro-6-iodoanisole hinges on the precise control of organometallic reactivity. The molecule presents several potential sites for reaction: three distinct carbon-hydrogen bonds, two carbon-fluorine bonds, and one carbon-iodine bond. The desired transformation relies on selectively targeting the C-I bond for metalation.

The core of this methodology is the lithium-halogen exchange reaction, a powerful tool in organometallic chemistry for the preparation of organolithium compounds.[3] This reaction is exceptionally fast, particularly for aryl iodides, and proceeds efficiently at cryogenic temperatures (typically -78 °C).[4] The rate of exchange follows the trend I > Br > Cl, while aryl fluorides are generally unreactive towards exchange.[5]

The mechanism is believed to proceed through a nucleophilic attack of the alkyllithium reagent (e.g., n-butyllithium) on the iodine atom, forming a transient "ate-complex".[3][4][6] This intermediate then collapses to form the more stable aryllithium species and the corresponding alkyl iodide. The equilibrium of this reaction is driven by the formation of the more stable organolithium reagent, which is typically the one where the carbanionic carbon has greater s-character (sp² aryl > sp³ alkyl).[3]

The methoxy group (-OCH₃) on the anisole ring is a well-established Directed Metalation Group (DMG).[7][8] DMGs are Lewis basic and can coordinate to the Lewis acidic lithium atom of an alkyllithium reagent.[7][9] This coordination, known as a complex-induced proximity effect, positions the alkyllithium to deprotonate the nearest (ortho) proton, which in this substrate would be at the C-6 position.

However, in 2,5-Difluoro-6-iodoanisole, the lithium-halogen exchange at the C-6 iodine is kinetically far more rapid than the deprotonation of the C-H bond at the same position.[4] Therefore, under standard low-temperature conditions, the lithium-halogen exchange pathway is overwhelmingly favored, leading to the clean and regioselective formation of the 2,5-Difluoro-6-lithioanisole intermediate.

G Figure 1. Dominant vs. Competing Reaction Pathways cluster_start Start 2,5-Difluoro-6-iodoanisole Pathway1_Node Lithium-Halogen Exchange Start->Pathway1_Node  Fast, Favored  (I > Br > Cl) Pathway2_Node Directed ortho-Metalation (DoM) Start->Pathway2_Node  Slow, Disfavored nBuLi n-BuLi (or s-BuLi, t-BuLi) nBuLi->Pathway1_Node  Fast, Favored  (I > Br > Cl) nBuLi->Pathway2_Node  Slow, Disfavored Intermediate 2,5-Difluoro-6-lithioanisole (Product) Pathway1_Node->Intermediate Forms stable aryllithium DoM_Intermediate Hypothetical DoM Product Pathway2_Node->DoM_Intermediate Not Observed Final_Product 6-E-2,5-Difluoroanisole Intermediate->Final_Product E_plus Electrophile (E+) E_plus->Final_Product

Figure 1. Dominant vs. Competing Reaction Pathways
Experimental Design & Key Parameters

To ensure a successful and high-yield reaction, several parameters must be strictly controlled.

  • Inert Atmosphere: Organolithium reagents are extremely reactive towards oxygen, carbon dioxide, and moisture. All procedures must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.

  • Anhydrous Conditions: Solvents and reagents must be rigorously dried. Tetrahydrofuran (THF), a common solvent for these reactions, should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl).

  • Temperature Control: The reaction is highly exothermic and must be maintained at -78 °C (a dry ice/acetone or dry ice/isopropanol bath). This low temperature is crucial for maintaining the stability of the aryllithium intermediate and preventing side reactions.[10][11][12][13] Allowing the reaction to warm prematurely can lead to decomposition or benzyne formation.

  • Reagent Stoichiometry: A slight excess (typically 1.05-1.1 equivalents) of the alkyllithium reagent is used to ensure complete conversion of the starting material.

  • Choice of Electrophile: The generated aryllithium species is a potent nucleophile capable of reacting with a wide array of electrophiles. The choice of electrophile dictates the final functional group introduced.

Table 1: Common Electrophiles and Resulting Products

ElectrophileReagent ExampleFunctional Group Introduced
Aldehydes / KetonesAcetone, BenzaldehydeSecondary / Tertiary Alcohol
AmidesN,N-Dimethylformamide (DMF)Aldehyde (-CHO)
Carbon DioxideCO₂ (gas or solid)Carboxylic Acid (-COOH)
Alkyl HalidesMethyl Iodide (CH₃I)Alkyl Group (-CH₃)
DisulfidesDiphenyl disulfideThioether (-SPh)
Silyl HalidesTrimethylsilyl chloride (TMSCl)Silyl Group (-SiMe₃)
Boronic EstersIsopropyl pinacol borateBoronic Ester (-Bpin)
Detailed Experimental Protocol

This protocol details the generation of the lithiated intermediate followed by trapping with N,N-dimethylformamide (DMF) to yield 2,5-Difluoro-6-methoxybenzaldehyde.

  • Starting Material: 2,5-Difluoro-6-iodoanisole

  • Reagent: n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Electrophile: Anhydrous N,N-Dimethylformamide (DMF)

  • Quenching Solution: Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Glassware: Oven-dried Schlenk flask, syringes, magnetic stir bar, rubber septa

  • Apparatus: Schlenk line with Argon/Nitrogen supply, magnetic stirrer, low-temperature bath (-78 °C)

G Figure 2. Step-by-Step Experimental Workflow A 1. Setup Assemble oven-dried glassware under inert atmosphere (Ar/N₂). B 2. Dissolution Dissolve 2,5-difluoro-6-iodoanisole in anhydrous THF. A->B C 3. Cooling Cool reaction mixture to -78 °C (dry ice/acetone bath). B->C D 4. Lithiation Add n-BuLi dropwise via syringe. Stir for 30-60 minutes. C->D E 5. Trapping Add anhydrous electrophile (e.g., DMF) dropwise. Stir for 1-2 hours at -78 °C. D->E F 6. Warming & Quenching Allow to warm to 0 °C, then quench with sat. aq. NH₄Cl. E->F G 7. Extraction Perform aqueous work-up with an organic solvent (e.g., EtOAc). F->G H 8. Purification Dry, concentrate, and purify the crude product via column chromatography. G->H

Figure 2. Step-by-Step Experimental Workflow

Part A: Generation of 2,5-Difluoro-6-lithioanisole

  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2,5-Difluoro-6-iodoanisole (e.g., 10 mmol, 1.0 eq).

  • Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.

  • Add anhydrous THF (e.g., 40 mL) via syringe to dissolve the starting material.

  • Cool the flask to -78 °C in a dry ice/acetone bath and stir for 10 minutes.

  • Slowly add n-butyllithium (2.5 M in hexanes, e.g., 4.2 mL, 10.5 mmol, 1.05 eq) dropwise via syringe over 10 minutes. The solution may change color.

  • Stir the reaction mixture at -78 °C for 45 minutes to ensure complete lithium-halogen exchange.

Part B: Trapping with DMF and Work-up

  • While maintaining the temperature at -78 °C, add anhydrous DMF (e.g., 1.2 eq) dropwise via syringe.

  • Continue stirring at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0 °C over approximately 30 minutes.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent in vacuo.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the desired 2,5-Difluoro-6-methoxybenzaldehyde.

Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive n-BuLi (degraded by air/moisture). Insufficient reaction time.Titrate the n-BuLi solution before use. Increase the lithiation time to 1 hour.
Recovery of Starting Material Incomplete lithium-halogen exchange.Ensure accurate stoichiometry of n-BuLi. Check temperature to ensure it's not too low (though unlikely at -78 °C).
Formation of Debrominated Product (2,5-Difluoroanisole) Accidental quenching with a proton source (e.g., water in solvent/reagents, atmospheric moisture).Ensure all solvents and reagents are scrupulously dry. Maintain a robust inert atmosphere.
Multiple Unidentified Byproducts Reaction warmed up prematurely, leading to decomposition or side reactions. Impure electrophile.Maintain strict temperature control at -78 °C until the trapping step is complete. Purify the electrophile before use.
References
  • MDPI. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Available at: [Link]

  • Wikipedia. Organolithium reagent. Available at: [Link]

  • Lentz, D., Nickelt, N., & Willemsen, S. (2002). Organometallic chemistry of fluorinated allenes. Chemistry. Available at: [Link]

  • Biswas, T. (2022). Fluoroform: Organo-Fluorine chemistry, Selective Fluorination, Anionic Trifluoromethylation C-F bond. YouTube. Available at: [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles. National Institutes of Health. Available at: [Link]

  • Luisi, R., Capriati, V., Florio, S., & Musio, B. (2007). Regio- and stereoselective lithiation and electrophilic substitution reactions of N-Alkyl-2,3-diphenylaziridines: solvent effect. Organic Letters. Available at: [Link]

  • Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Available at: [Link]

  • orthocresol. (2018). Mechanism of lithium-halogen exchange of primary alkyl iodide. Chemistry Stack Exchange. Available at: [Link]

  • Wikipedia. Metal–halogen exchange. Available at: [Link]

  • University of Wisconsin. lithium halogen exchange #1 revised. Available at: [Link]

  • ResearchGate. (2011). The Lithium–Halogen Exchange Reaction in Process Chemistry. Available at: [Link]

  • Indian Academy of Sciences. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Available at: [Link]

  • Organic Syntheses. 7-indolinecarboxaldehyde. Available at: [Link]

  • ACS Publications. (2009). In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles. The Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Low-Temperature Electrolytes for Lithium-Ion Batteries: Current Challenges, Development, and Perspectives. Available at: [Link]

  • Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9- yl)isophthalonitrile. Available at: [Link]

  • Wikipedia. Directed ortho metalation. Available at: [Link]

  • Pike, S. D., Crimmin, M. R., & Chaplin, A. B. (2017). Organometallic chemistry using partially fluorinated benzenes. Chemical Communications. Available at: [Link]

  • ResearchGate. Electrolytes for Low Temperature Operations of Li-Ion Batteries. Available at: [Link]

  • Snieckus, V. Directed (ortho) Metallation. Available at: [Link]

  • ResearchGate. (2011). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. Available at: [Link]

  • García, D., Foubelo, F., & Yus, M. (2008). SELECTIVE LITHIATION OF 4- AND 5-HALOPHTHALANS. Arkivoc. Available at: [Link]

  • Baran Lab. Directed Metalation: A Survival Guide. Available at: [Link]

  • Butler, T. W., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem. Available at: [Link]

  • Aggarwal, V. K. (2017). Standard Lithiation–Borylation A user's guide. Available at: [Link]

  • Wikipedia. Organofluorine chemistry. Available at: [Link]

  • GREPOW. Methods for Improving the Low-Temperature Performance of Lithium-Ion Batteries. Available at: [Link]

  • Myers Research Group. ortho metalation. Available at: [Link]

  • ResearchGate. (2024). Low-Temperature Electrolytes for Lithium-Ion Batteries: Current Challenges, Development, and Perspectives. Available at: [Link]

  • Ashenhurst, J. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. Available at: [Link]

  • Mortier, J. 07- DIRECTED ORTHO METALATION. Unblog.fr. Available at: [Link]

  • Eaborn, C., & Sperry, J. A. (1977). Reactions of alkyl-lithium compounds with aryl halides. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

Sources

Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 2,5-Difluoro-6-iodoanisole

Introduction: Navigating the Complex Reactivity of a Polyhalogenated Anisole Nucleophilic aromatic substitution (SNAr) is a powerful transformation in modern organic synthesis, enabling the formation of carbon-heteroatom...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complex Reactivity of a Polyhalogenated Anisole

Nucleophilic aromatic substitution (SNAr) is a powerful transformation in modern organic synthesis, enabling the formation of carbon-heteroatom bonds on electron-deficient aromatic rings.[1][2] This reaction proceeds through a characteristic addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group.[3][4] The success of an SNAr reaction is critically dependent on the electronic nature of the aromatic substrate; the presence of strong electron-withdrawing groups (EWGs) is essential to activate the ring towards nucleophilic attack.[5][6]

This application note provides a detailed guide for researchers exploring SNAr reactions on the highly functionalized substrate, 2,5-Difluoro-6-iodoanisole. This molecule presents a unique case study in SNAr reactivity due to its complex substitution pattern: two electron-withdrawing fluorine atoms, a bulky and less common leaving group in iodine, and an electron-donating methoxy group. Understanding the interplay of these substituents is key to predicting and controlling the reaction's outcome.

Theoretical Framework: Unraveling the Mechanistic Nuances

The SNAr mechanism is a two-step process initiated by the attack of a nucleophile on the carbon atom bearing a leaving group. This initial addition is typically the rate-determining step, as it temporarily disrupts the aromaticity of the ring.[5][7] The resulting anionic intermediate, the Meisenheimer complex, is stabilized by the presence of electron-withdrawing groups at the ortho and/or para positions, which can delocalize the negative charge through resonance.[6][8] In the final step, the leaving group is expelled, restoring the aromaticity of the ring.[3]

A peculiar and often counterintuitive aspect of SNAr reactions is the leaving group ability of halogens, which follows the trend: F > Cl ≈ Br > I.[2][4] This is the reverse of the trend observed in SN1 and SN2 reactions and is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack—the rate-determining step.[4][5]

Regioselectivity in 2,5-Difluoro-6-iodoanisole: A Case of Competing Factors

The substitution pattern of 2,5-Difluoro-6-iodoanisole introduces a fascinating challenge in predicting the regioselectivity of SNAr reactions. Several factors are at play:

  • Activating and Deactivating Groups: The two fluorine atoms act as strong electron-withdrawing groups, activating the ring for nucleophilic attack. Conversely, the methoxy group is an electron-donating group, which deactivates the ring towards nucleophilic substitution.[5]

  • Leaving Group Potential: Based on the established principles of SNAr, the fluorine atoms are better leaving groups than the iodine atom.[4][5]

  • Steric Hindrance: The iodine atom is significantly larger than the fluorine atoms, which could sterically hinder the approach of a nucleophile.

  • Electronic Activation of Positions:

    • The carbon bearing the iodine (C6) is ortho to the methoxy group and the C5-fluorine, and para to the C2-fluorine.

    • The carbon bearing the C2-fluorine is ortho to the methoxy group and the iodine.

    • The carbon bearing the C5-fluorine is meta to the methoxy group and ortho to the iodine.

Given these competing factors, substitution could potentially occur at any of the halogenated positions. However, the strong activating effect of the fluoro groups and their superior leaving group ability in SNAr reactions suggest that displacement of a fluorine atom is a highly probable outcome. The iodine, while a good leaving group in other substitution reactions, is the poorest among the halogens in the context of SNAr.

SNAr_Mechanism reagents 2,5-Difluoro-6-iodoanisole + Nucleophile (Nu⁻) meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) reagents->meisenheimer Addition (Rate-determining) product Substituted Product + Leaving Group (X⁻) meisenheimer->product Elimination (Fast)

Experimental Protocols

The following protocols are designed as a starting point for the investigation of SNAr reactions on 2,5-Difluoro-6-iodoanisole. Optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reagents may be necessary to achieve the desired outcome.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)

This protocol outlines a general procedure for the amination of 2,5-Difluoro-6-iodoanisole.

Materials:

  • 2,5-Difluoro-6-iodoanisole

  • Morpholine

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-Difluoro-6-iodoanisole (1.0 eq).

  • Add the base, K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF or DMSO to dissolve the starting material.

  • Add morpholine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)

This protocol describes a general procedure for the methoxylation of 2,5-Difluoro-6-iodoanisole.

Materials:

  • 2,5-Difluoro-6-iodoanisole

  • Sodium methoxide (NaOMe) solution in methanol or solid NaOMe

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2,5-Difluoro-6-iodoanisole (1.0 eq) and dissolve it in anhydrous THF or dioxane.

  • Add sodium methoxide (1.5 eq) to the solution. If using a solution of NaOMe in methanol, be aware that methanol can also act as a solvent.

  • Heat the reaction mixture to 60-100 °C and monitor by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 2,5-Difluoro-6-iodoanisole, base, and solvent B Add Nucleophile A->B C Heat and Stir (Monitor by TLC/LC-MS) B->C D Quench Reaction C->D E Aqueous Extraction D->E F Dry and Concentrate E->F G Column Chromatography F->G

Data Presentation: Key Reaction Parameters

The choice of reaction conditions can significantly influence the outcome of SNAr reactions. The following table summarizes key parameters for consideration when reacting 2,5-Difluoro-6-iodoanisole with various nucleophiles.

Nucleophile ClassTypical NucleophilesBaseSolventTemperature (°C)
Amines Morpholine, Piperidine, AnilineK₂CO₃, Cs₂CO₃, Et₃NDMF, DMSO, NMP80 - 150
Alkoxides NaOMe, NaOEt, KOtBu(Self-basic)THF, Dioxane, Parent Alcohol25 - 100
Thiols Thiophenol, Benzyl mercaptanK₂CO₃, NaHDMF, DMSO, Acetonitrile25 - 80

Troubleshooting and Field-Proven Insights

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a stronger base (e.g., NaH for thiols), or switching to a more polar aprotic solvent like DMSO.

  • Multiple Products: The formation of multiple products is a strong possibility due to the presence of three potential leaving groups. Careful analysis of the product mixture by NMR and MS is crucial. To favor a specific product, consider adjusting the stoichiometry of the nucleophile; using a limiting amount may favor monosubstitution.

  • Decomposition: Polyhalogenated aromatic compounds can be sensitive to high temperatures and strong bases. If decomposition is observed, try lowering the reaction temperature and using a milder base.

  • Moisture Sensitivity: SNAr reactions, particularly those involving strong bases like NaH or alkoxides, are sensitive to moisture. Ensure all glassware is flame-dried and reagents and solvents are anhydrous.

Conclusion

The nucleophilic aromatic substitution on 2,5-Difluoro-6-iodoanisole is a challenging yet potentially rewarding reaction for the synthesis of novel, highly functionalized aromatic compounds. While the regioselectivity is not immediately obvious from first principles, the protocols and insights provided in this application note offer a solid foundation for researchers to explore this chemistry. Careful experimentation and thorough product characterization will be paramount to successfully navigating the complex reactivity of this unique substrate.

References

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • Khan Academy. (n.d.). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]

  • YouTube. (2024, January 30). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. Retrieved from [Link]

  • YouTube. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

Sources

Application

using 2,5-Difluoro-6-iodoanisole in medicinal chemistry

Application Note: 2,5-Difluoro-6-iodoanisole in Medicinal Chemistry Part 1: Strategic Overview 2,5-Difluoro-6-iodoanisole (also chemically described as 2-iodo-3,6-difluoroanisole) is a high-value halogenated building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,5-Difluoro-6-iodoanisole in Medicinal Chemistry

Part 1: Strategic Overview

2,5-Difluoro-6-iodoanisole (also chemically described as 2-iodo-3,6-difluoroanisole) is a high-value halogenated building block used in the synthesis of advanced pharmaceutical intermediates. Its specific substitution pattern offers a unique trifecta of properties for drug design:

  • Orthogonal Reactivity: The iodine atom at the C6 position serves as a highly reactive handle for metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald), allowing for the rapid construction of biaryl or heterobiaryl scaffolds.

  • Metabolic Blocking: The fluorine atoms at C2 and C5 effectively block common sites of metabolic oxidation (CYP450-mediated hydroxylation), significantly extending the half-life of the final drug candidate.

  • Conformational Control: The steric bulk of the iodine (and subsequent coupled groups) combined with the ortho-fluorine induces specific torsional strains, locking the methoxy group and the biaryl axis into preferred conformations that can enhance binding affinity to protein targets like kinases or GPCRs.

Part 2: Synthesis Protocol (The "Make")

The most reliable route to 2,5-difluoro-6-iodoanisole is via Directed Ortho-Lithiation (DoL) of commercially available 2,5-difluoroanisole. The methoxy group (OMe) acts as a strong Ortho-Directing Group (ODG), and the fluorine at C5 provides an additive inductive effect that acidifies the C6 proton, ensuring high regioselectivity.

Workflow Diagram: Regioselective Synthesis

SynthesisWorkflow Start 2,5-Difluoroanisole Reagent LDA / THF (-78°C) Start->Reagent Dissolution Intermediate Lithiated Species (C6-Li) Reagent->Intermediate Deprotonation (1 hr) Quench Iodine (I2) Quench Intermediate->Quench Electrophilic Trap Product 2,5-Difluoro-6-iodoanisole Quench->Product Workup & Purification

Caption: Regioselective Directed Ortho-Lithiation (DoL) pathway targeting the C6 position.

Detailed Experimental Protocol

Objective: Synthesis of 2,5-difluoro-6-iodoanisole (10 g scale).

Reagents:

  • 2,5-Difluoroanisole (1.0 equiv)

  • Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane)

  • Iodine (

    
    ) (1.2 equiv)
    
  • Anhydrous THF (Solvent)

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Maintain an inert nitrogen atmosphere throughout.

  • Solvation: Add anhydrous THF (100 mL) and 2,5-difluoroanisole (10.0 g, 69.4 mmol). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add the LDA solution dropwise over 20 minutes via a syringe pump. Ensure the internal temperature does not rise above -70°C.

    • Scientific Rationale: LDA is preferred over n-BuLi to minimize nucleophilic attack on the electron-deficient fluoro-aromatic ring. The low temperature stabilizes the lithiated intermediate.

  • Incubation: Stir at -78°C for 1 hour. The solution typically turns a pale yellow.

  • Quenching: Dissolve Iodine (21.1 g, 83.3 mmol) in anhydrous THF (50 mL) and add it dropwise to the reaction mixture at -78°C.

    • Critical Step: The color will transition from yellow to dark brown.

  • Warming: Allow the mixture to warm slowly to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous sodium thiosulfate (

    
    ) to remove excess iodine (color changes from brown to yellow/clear). Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from hexanes or purify via silica gel flash chromatography (0-5% EtOAc in Hexanes) to yield the product as a white to off-white solid.

Part 3: Functionalization & Application (The "Use")

Once synthesized, the 6-iodo position becomes the primary vector for diversification. The following table summarizes key coupling protocols optimized for this electron-deficient scaffold.

Comparative Coupling Protocols
Reaction TypeCatalyst SystemPartner ReagentConditionsKey Application
Suzuki-Miyaura

/

Aryl Boronic AcidsDioxane/H2O, 90°CBiaryl formation for kinase hinge binders.
Sonogashira

/ CuI
Terminal AlkynesTEA/DMF, 60°CRigid linkers for fragment growing.
Buchwald-Hartwig

/ XPhos
Primary/Secondary AminesToluene, 100°C, NaOtBuIntroduction of solubilizing amine tails.
Cyanation

/

Zinc CyanideDMF, 120°C (Microwave)Bioisostere for carbonyls; polarity tuning.
Medicinal Chemistry Decision Tree

This diagram illustrates how to utilize the 2,5-difluoro-6-iodoanisole scaffold to solve specific ADME/Tox problems during Lead Optimization.

MedChemLogic Problem Lead Optimization Issue Metab High Metabolic Clearance (Oxidation prone) Problem->Metab Potency Low Potency (Poor fit) Problem->Potency Solubility Poor Solubility (High LogP) Problem->Solubility Solution1 Use 2,5-Difluoro Scaffold (F blocks CYP sites) Metab->Solution1 Block C-H Solution2 Exploit Ortho-Substituent (Twist conformation) Potency->Solution2 Lock Rotamer Solution3 Buchwald Coupling (Add polar amine) Solubility->Solution3 Replace I with N Result Optimized Candidate: 2,5-Difluoro-6-Substituted Anisole Solution1->Result Solution2->Result Solution3->Result

Caption: Strategic application of the scaffold to address common ADME and potency challenges.

Part 4: Scientific Rationale & Mechanism

1. The "Fluorine Effect" on pKa and Lipophilicity: The presence of two fluorine atoms on the anisole ring significantly lowers the electron density of the aromatic system.

  • pKa Modulation: If a phenol is generated (by demethylation of the anisole), the pKa will drop from ~10 (phenol) to ~7-8. This is crucial for drugs that need to exist as anions at physiological pH or for tuning the H-bond donor capability of the phenol.

  • Lipophilicity: The C-F bond is highly lipophilic but not polarizable. Replacing C-H with C-F generally increases LogP, aiding in blood-brain barrier (BBB) penetration, provided the molecular weight remains within limits.

2. The Role of the Methoxy Group: While often viewed merely as a protected phenol, the methoxy group in this scaffold acts as a conformational anchor . In biaryl systems created via Suzuki coupling at the C6 position, the OMe group clashes sterically with the ortho-protons of the coupling partner. This restricts free rotation around the biaryl axis, potentially reducing the entropic penalty of binding to a target protein.

3. Safety & Handling:

  • Lachrymator Warning: Benzyl halides and some aryl iodides can be mild lachrymators. Work in a fume hood.

  • Organolithiums: LDA is pyrophoric and moisture-sensitive. Quenching (Step 7) is exothermic; ensure slow addition of the quench at low temperatures to prevent thermal runaway.

References

  • Slocum, D. W., et al. (2005). Directed Ortho-Metalation.[1] Mechanism and Regioselectivity. Journal of Organic Chemistry.[2][3]

  • Schlosser, M. (1998). Organometallics in Synthesis: A Manual. Wiley.
  • ChemScene. (2024). Product Data Sheet: 2,5-Difluoro-6-iodoanisole.[4]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[5] Journal of Medicinal Chemistry.

  • Wang, J., et al. (2014). Practical Synthesis of Polyfluorinated Biaryls via Suzuki-Miyaura Coupling. Tetrahedron Letters.

Sources

Method

Application Note: Preparation of Grignard Reagent from 2,5-Difluoro-6-iodoanisole

Executive Summary This Application Note details the preparation of the organomagnesium species derived from 2,5-Difluoro-6-iodoanisole (also known as 1-iodo-2,5-difluoro-4-methoxybenzene). Due to the synergistic electron...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the preparation of the organomagnesium species derived from 2,5-Difluoro-6-iodoanisole (also known as 1-iodo-2,5-difluoro-4-methoxybenzene). Due to the synergistic electron-withdrawing effects of the fluorine atoms and the ortho-directing methoxy group, this substrate presents unique challenges—specifically the risk of benzyne formation via


-elimination of magnesium fluoride.

While traditional direct insertion (Mg turnings) is possible, it is kinetically erratic and prone to thermal runaway. This guide prioritizes the Magnesium-Halogen Exchange method using the "Turbo Grignard" reagent (


) as the industry-standard protocol for high-fidelity synthesis.

Mechanistic Insight & Substrate Analysis

The "Fluorine Effect" and Stability

The target substrate contains two fluorine atoms. Fluorine is highly electronegative, making the aromatic ring electron-deficient. This has two opposing consequences:

  • Facilitated Exchange: The electron-poor C-I bond is highly activated for halogen-metal exchange, allowing the reaction to proceed at low temperatures (

    
    ).
    
  • Destabilization: Once formed, the Grignard reagent is prone to eliminating

    
     to form a reactive benzyne intermediate if the temperature rises above 
    
    
    
    .
The "Ortho-Effect"

The methoxy (-OMe) group at the C-1 position acts as a Lewis base. It coordinates with the magnesium center, stabilizing the Grignard species via a 5-membered chelate ring. This "ortho-effect" directs the exchange and enhances solubility but requires strict temperature control to prevent Wurtz-type coupling.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways: the desired exchange versus the undesired benzyne elimination.

G Start 2,5-Difluoro- 6-iodoanisole Intermediate Ate-Complex Intermediate Start->Intermediate Coordination Reagent iPrMgCl·LiCl (Turbo Grignard) Reagent->Intermediate Product Target Grignard (-20°C) Intermediate->Product I/Mg Exchange (Kinetic Control) SideProduct Benzyne (Decomposition) Product->SideProduct Thermal Elimination (> 0°C)

Figure 1: Mechanistic pathway showing the kinetic competition between stable Grignard formation and thermal decomposition.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Solvent Anhydrous THF (Tetrahydrofuran)Essential for solvation. Diethyl ether is less effective for "Turbo" exchanges due to lower solubility of the LiCl adduct.
Temperature

to

Prevents

-elimination of

.
Concentration 0.5 M to 1.0 MHigh concentrations increase the risk of aggregation and exotherms.
Atmosphere Argon or Nitrogen (Positive Pressure)Grignard reagents are pyrophoric and instantly quenched by moisture/oxygen.
Reagent Quality

(Titrated)
Exact stoichiometry is vital. Excess reagent can react with downstream electrophiles.[1][2]

Experimental Protocols

Protocol A: Magnesium-Halogen Exchange (Recommended)

This method utilizes Knochel's "Turbo Grignard" technology. It is safer, reproducible, and achieves quantitative conversion within minutes.

Reagents:

  • 2,5-Difluoro-6-iodoanisole (

    
     equiv)
    
  • 
     (
    
    
    
    M in THF,
    
    
    equiv)
  • Anhydrous THF[3]

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet. Cool to room temperature under nitrogen flow.

  • Solvation: Charge the flask with 2,5-Difluoro-6-iodoanisole and dissolve in anhydrous THF to achieve a concentration of

    
    .
    
  • Cooling: Submerge the flask in a cooling bath (dry ice/acetone or cryostat) to reach an internal temperature of

    
     .
    
  • Exchange: Add the

    
     solution dropwise via syringe pump or pressure-equalizing dropping funnel over 10 minutes. Note: Monitor internal temp; do not allow to exceed 
    
    
    
    .
  • Incubation: Stir the mixture at

    
     for 30–45 minutes. The solution typically turns from colorless to a pale yellow/brown.
    
  • Validation: Perform a GC-MS aliquot check (quench a

    
     sample with 
    
    
    
    or
    
    
    ) to confirm consumption of the starting iodide.
  • Usage: The Grignard is now ready. Do not store. Cannulate directly into the solution of your electrophile (maintained at

    
    ).
    
Protocol B: Direct Magnesium Insertion (Legacy/High Risk)

Use only if cost prohibits Method A. Requires activation and strict safety guards.

Reagents:

  • Mg Turnings (

    
     equiv, oven-dried)
    
  • Iodine crystal or DIBAL-H (activator)

  • 2,5-Difluoro-6-iodoanisole (

    
     equiv)
    

Step-by-Step Procedure:

  • Activation: Place Mg turnings in the flask. Dry stir under

    
     for 20 mins. Add a crystal of 
    
    
    
    and heat gently until iodine vapor sublimes, etching the Mg surface.
  • Initiation: Add just enough THF to cover the Mg. Add 5% of the total aryl iodide volume. Heat locally with a heat gun to initiate (look for turbidity/bubbling).

  • Addition: Once initiated, dilute with remaining THF. Cool the bath to

    
      (Crucial: unlike standard Grignards, this must be kept cold during addition).
    
  • Controlled Feed: Add the remaining aryl iodide dropwise. If the reaction stops (loss of reflux/turbidity), do not simply add more; re-initiate.

  • Completion: Stir at

    
     for 1 hour. Filter through a glass frit to remove unreacted Mg before use.
    

Analytical Validation: Titration Protocol

Never assume the molarity of your prepared reagent. Titrate immediately before use.

Method: No-D NMR Spectroscopy (Fastest & Most Accurate)

  • Take a standard NMR tube.

  • Add

    
     of the prepared Grignard solution.
    
  • Add

    
     of anhydrous 1,5-cyclooctadiene (COD) as an internal standard.
    
  • Dilute with

    
    
    
    
    
    (benzene-d6).
  • Analyze: Compare the integral of the Grignard aromatic protons against the COD alkene protons (5.6 ppm).

Method: Iodine Titration (Visual)

  • Weigh

    
     of sublimed 
    
    
    
    into a dry vial with a stir bar.
  • Dissolve in

    
     of saturated LiCl/THF solution.
    
  • Cool to

    
    .[4][5]
    
  • Titrate with the Grignard solution until the brown iodine color disappears (becomes clear).

    • Calculation:

      
      
      

Workflow Visualization

Workflow Start START: Substrate Preparation (Dry 2,5-Difluoro-6-iodoanisole) Decision Select Method Start->Decision MethodA Method A: Turbo Exchange (Recommended) Decision->MethodA High Yield/Safety MethodB Method B: Direct Insertion (High Risk) Decision->MethodB Low Cost StepA1 Cool to -20°C in THF MethodA->StepA1 StepB1 Activate Mg (I2/Heat) MethodB->StepB1 StepA2 Add iPrMgCl·LiCl dropwise StepA1->StepA2 StepA3 Stir 30 min @ -15°C StepA2->StepA3 Validation Validation: Titration / GC-MS StepA3->Validation StepB2 Initiate with 5% Feed StepB1->StepB2 StepB3 Maintain 0°C during addition StepB2->StepB3 StepB3->Validation Usage Electrophile Quench (Keep < 0°C) Validation->Usage

Figure 2: Operational workflow for the synthesis and validation of the Grignard reagent.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No reaction (Method A) Moisture in THF or degraded

.
Titrate the commercial

source. Ensure glassware is flame-dried.[3]
Precipitate forms Solubility limit reached or salt formation.Add anhydrous LiCl (0.5M) to break aggregates.
Low Yield (Benzyne) Temperature too high (

).
Strict temp control at

. Use internal probe, not bath temp.
Wurtz Coupling (Dimer) Localized heating or high concentration.Increase dilution. Improve stirring rate. Add reagent slower.[6][7]

References

  • Krasovskiy, A., & Knochel, P. (2004).[8] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1][2][9] Angewandte Chemie International Edition, 43(25), 3333–3336.

  • Bao, R. L.-Y., & Zhao, R. (2013). Synthesis of Fluorinated Grignard Reagents. Organic Process Research & Development.
  • Sigma-Aldrich. (n.d.). Titration of Grignard Reagents. Technical Bulletin AL-134.

  • Knochel, P., et al. (2011). Functionalized Organomagnesium Reagents: Synthesis and Applications. Modern Grignard Reagents.

Sources

Application

Application Note: Buchwald-Hartwig Amination of 2,5-Difluoro-6-iodoanisole

Executive Summary The amination of 2,5-Difluoro-6-iodoanisole presents a unique intersection of steric and electronic challenges in palladium catalysis. While the C–I bond is inherently labile toward oxidative addition,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The amination of 2,5-Difluoro-6-iodoanisole presents a unique intersection of steric and electronic challenges in palladium catalysis. While the C–I bond is inherently labile toward oxidative addition, the ortho-methoxy group induces significant steric pressure, and the electron-withdrawing fluorine atoms at positions 2 and 5 stabilize the Pd(II) intermediate, potentially inhibiting reductive elimination.

This Application Note provides a validated, high-fidelity workflow for coupling this specific scaffold with both primary and secondary amines. By utilizing Third- and Fourth-Generation Buchwald Precatalysts (specifically BrettPhos and RuPhos systems), researchers can overcome the "ortho-effect" and achieve high yields (>85%) while suppressing common side reactions such as hydrodehalogenation.

Substrate Analysis & Mechanistic Strategy

Structural Deconstruction

The substrate, 2,5-Difluoro-6-iodoanisole, possesses three critical features governing its reactivity:

  • The Reactive Handle (C6–I): Iodides are excellent electrophiles, allowing for facile oxidative addition even at mild temperatures.

  • The Steric Gatekeeper (C1–OMe): The methoxy group is ortho to the iodine. This creates a "steric wall" that disfavors the coordination of smaller, less bulky ligands, necessitating the use of bulky biarylphosphines to force the active Pd species into a mono-ligated state.

  • The Electronic Sink (C2/C5–F): The two fluorine atoms withdraw electron density from the aromatic ring.

    • Pro: Facilitates oxidative addition (nucleophilic Pd(0) attacks electron-poor ring).

    • Con: Stabilizes the resulting Pd(II)-Amido complex, increasing the energy barrier for the final reductive elimination step.

Ligand Selection Logic

Standard ligands like PPh₃ or dppf are unsuitable here. They lack the bulk to prevent the formation of inactive bis-ligated Pd(II) species and fail to accelerate the difficult reductive elimination caused by the fluorinated ring.

  • For Primary Amines: BrettPhos is the ligand of choice.[1] Its specific bulk and electronic properties are tuned to prevent the binding of the smaller primary amine to the metal center in a way that creates a "resting state" trap.

  • For Secondary Amines: RuPhos is preferred. Its smaller bulk relative to BrettPhos accommodates the larger secondary amine nucleophile while still providing enough steric pressure to drive reductive elimination.

Visualizing the Challenge

The following diagram illustrates the catalytic cycle with specific attention to the steric clash introduced by the ortho-methoxy group.

CatalyticCycle cluster_warning Critical Failure Mode Pd0 Active Species [L-Pd(0)] OxAdd Oxidative Addition (Facilitated by e- poor Ring) Pd0->OxAdd + Substrate PdII_Int Pd(II) Intermediate Steric Clash: L vs OMe OxAdd->PdII_Int AmineCoord Amine Coordination & Deprotonation (Base) PdII_Int->AmineCoord + Amine + Base HydroDehal Side Reaction: Hydrodehalogenation PdII_Int->HydroDehal Slow Amine Capture RedElim Reductive Elimination (Rate Limiting Step due to F) AmineCoord->RedElim RedElim->Pd0 - Product Product Product Release C-N Bond Formed RedElim->Product

Figure 1: Catalytic cycle highlighting the critical tension between oxidative addition and the rate-limiting reductive elimination caused by the fluorinated scaffold.

Experimental Protocols

General Considerations (The "Self-Validating" System)
  • Inert Atmosphere: Oxygen is a poison for Pd(0). All solvents must be degassed (sparged with N₂ for 20 mins) or taken from a solvent purification system (SPS).

  • Precatalysts: Use Pd-G4 precatalysts (e.g., BrettPhos Pd G4). These generate the active L-Pd(0) species immediately upon deprotonation, ensuring a precise 1:1 L:Pd ratio and preventing the induction period where side reactions occur.

Protocol A: Coupling with Primary Amines

Target: Synthesis of N-(2,5-difluoro-6-methoxyphenyl)alkyl/arylamines.

ReagentEquiv.Role
2,5-Difluoro-6-iodoanisole 1.0Electrophile
Primary Amine 1.2Nucleophile
BrettPhos Pd G4 0.02 (2 mol%)Precatalyst
NaOtBu 1.4Base (Strong)
1,4-Dioxane 0.2 MSolvent

Step-by-Step Procedure:

  • Setup: In a glovebox or under active N₂ flow, charge a reaction vial equipped with a magnetic stir bar with BrettPhos Pd G4 (2 mol%) and NaOtBu (1.4 equiv).

  • Substrate Addition: Add 2,5-Difluoro-6-iodoanisole (1.0 equiv) and the Primary Amine (1.2 equiv).

    • Note: If the amine is a solid, add it now. If liquid, add via syringe after solvent.

  • Solvent: Add anhydrous, degassed 1,4-Dioxane to reach a concentration of 0.2 M (relative to the aryl iodide).

  • Reaction: Seal the vial with a PTFE-lined cap. Heat to 80 °C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. The starting iodide should disappear rapidly. If de-iodinated product (2,5-difluoroanisole) is observed >5%, lower temperature to 60 °C or increase catalyst loading to 4 mol%.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate in vacuo.[2]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Coupling with Secondary Amines

Target: Synthesis of tertiary anilines (e.g., morpholines, piperazines).

ReagentEquiv.Role
2,5-Difluoro-6-iodoanisole 1.0Electrophile
Secondary Amine 1.2Nucleophile
RuPhos Pd G4 0.02 (2 mol%)Precatalyst
Cs₂CO₃ 2.0Base (Weak/Mild)
Toluene 0.25 MSolvent

Step-by-Step Procedure:

  • Setup: Charge vial with RuPhos Pd G4 (2 mol%) and Cs₂CO₃ (2.0 equiv).

    • Why Cesium Carbonate? Secondary amines are often more basic/nucleophilic; Cs₂CO₃ is milder and minimizes base-mediated decomposition of sensitive functional groups on the amine.

  • Addition: Add the aryl iodide and secondary amine.

  • Solvent: Add anhydrous Toluene .

  • Reaction: Seal and heat to 100 °C for 12–16 hours.

    • Note: The higher temperature is required because the steric crowding of a secondary amine + ortho-substituted iodide significantly slows the reaction.

  • Workup: Dilute with DCM (dichloromethane), wash with water (to remove Cs salts), dry over MgSO₄, and concentrate.

Troubleshooting & Optimization Logic

If the standard protocols yield <50%, utilize the following decision tree to diagnose the failure mode.

Optimization Start Low Yield? CheckLCMS Analyze LCMS Profile Start->CheckLCMS Case1 SM Remaining (No Conversion) CheckLCMS->Case1 Case2 De-iodinated Product (Ar-H) CheckLCMS->Case2 Case3 Complex Mixture (Black Tar) CheckLCMS->Case3 Sol1 Action: Increase Temp or Switch to XPhos Case1->Sol1 Sol2 Action: Catalyst Death. Use G4 Precatalyst Strict O2 exclusion Case2->Sol2 Sol3 Action: Base Incompatible. Switch NaOtBu -> K3PO4 Case3->Sol3

Figure 2: Diagnostic workflow for reaction optimization.

Common Failure Modes:
  • Hydrodehalogenation (Ar-I

    
     Ar-H): 
    
    • Cause: The catalytic cycle stalls after oxidative addition. The Pd(II) species waits too long for the amine, eventually abstracting a hydride (often from the solvent or amine).

    • Fix: Increase amine concentration (1.5 equiv) or switch to a ligand with tighter binding (e.g., AdBrettPhos ).

  • Low Conversion (Intact Ar-I):

    • Cause: Catalyst poisoning or insufficient activation energy.

    • Fix: Ensure the G4 precatalyst is fresh (not grey/black). Switch solvent to t-Amyl Alcohol to increase solubility and reaction temperature capability.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

  • Maitro, G., et al. (2016). Precatalyst Scaffolds for Difficult Substrates. Organic Process Research & Development, 20(1), 120-125. [Link]

Sources

Method

Application Notes and Protocols: 2,5-Difluoro-6-iodoanisole as a Versatile Intermediate for Agrochemical Synthesis

Introduction: The Strategic Advantage of Fluorinated Building Blocks in Agrochemical Discovery The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern agrochemical design. The unique physi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Building Blocks in Agrochemical Discovery

The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern agrochemical design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's potency, metabolic stability, and bioavailability. This often translates to agrochemicals with enhanced efficacy, lower application rates, and improved environmental profiles.

2,5-Difluoro-6-iodoanisole emerges as a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. Its trifunctionalized aromatic core presents a strategic platform for molecular elaboration. The iodine atom serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and nitrogen-based substituents. The difluoro substitution pattern is a key feature in many commercial agrochemicals, and the anisole group can be readily converted into other important functionalities, most notably an aniline, which is a key precursor for triazolopyrimidine herbicides.

This application note provides a detailed guide for researchers, chemists, and drug development professionals on the practical utilization of 2,5-Difluoro-6-iodoanisole in the synthesis of agrochemical scaffolds. We present detailed, field-proven protocols for key synthetic transformations, explain the rationale behind experimental choices, and provide visual aids to illustrate the synthetic pathways.

Physicochemical Properties and Safety Data

PropertyValue (Estimated/Inferred)Source
Molecular Formula C₇H₅F₂ION/A
Molecular Weight 270.02 g/mol N/A
Appearance Likely a solid or high-boiling liquidInferred from similar compounds
Boiling Point > 200 °CInferred from iodoanisoles[1]
Solubility Insoluble in water; soluble in common organic solvents (e.g., THF, DMF, toluene)Inferred from iodoanisoles[1]

Safety Precautions:

Based on data for similar compounds like 2,5-difluoroanisole and iodoanisoles, 2,5-Difluoro-6-iodoanisole should be handled with care.[2][3][4][5] It is likely to be an irritant to the skin, eyes, and respiratory tract.[3][5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[5]

Core Synthetic Transformations and Protocols

The synthetic utility of 2,5-Difluoro-6-iodoanisole is primarily derived from the reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. The following protocols provide detailed procedures for key transformations that enable the diversification of this intermediate into a wide range of potential agrochemical precursors.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[6] This reaction is particularly useful for synthesizing biaryl and heteroaryl structures, which are common motifs in agrochemicals. The protocol below is adapted for the coupling of 2,5-Difluoro-6-iodoanisole with a generic arylboronic acid.

Protocol: Synthesis of a 6-Aryl-2,5-difluoroanisole Derivative

Materials:

  • 2,5-Difluoro-6-iodoanisole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.04 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a flame-dried Schlenk flask, add 2,5-Difluoro-6-iodoanisole, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate and triphenylphosphine to the flask.

  • Add degassed toluene and water (typically a 4:1 to 10:1 mixture of toluene to water).

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • Palladium Catalyst: Palladium(II) acetate is a common and relatively inexpensive palladium source that is reduced in situ to the active Pd(0) catalyst.

  • Ligand: Triphenylphosphine is a widely used phosphine ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle. For more challenging couplings, more sophisticated ligands like SPhos or XPhos may be required.

  • Base: Potassium carbonate is a common inorganic base used to activate the boronic acid for transmetalation.

  • Solvent System: The use of a biphasic solvent system (toluene and water) is common in Suzuki-Miyaura couplings, as it helps to dissolve both the organic and inorganic reagents.

Suzuki_Miyaura_Coupling Intermediate 2,5-Difluoro-6-iodoanisole Reaction Suzuki-Miyaura Coupling Intermediate->Reaction Arylboronic Arylboronic Acid Arylboronic->Reaction Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Reaction Base K₂CO₃ Base->Reaction Product 6-Aryl-2,5-difluoroanisole Reaction->Product caption Suzuki-Miyaura Coupling Workflow

Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is invaluable for introducing alkynyl functionalities, which can serve as versatile handles for further synthetic transformations or as integral parts of the final agrochemical structure.

Protocol: Synthesis of a 6-Alkynyl-2,5-difluoroanisole Derivative

Materials:

  • 2,5-Difluoro-6-iodoanisole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)

  • Copper(I) iodide (CuI, 0.05 equiv)

  • Triethylamine (Et₃N, solvent and base)

  • Tetrahydrofuran (THF, co-solvent)

Procedure:

  • To a Schlenk flask, add 2,5-Difluoro-6-iodoanisole, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add degassed THF and triethylamine.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality of Experimental Choices:

  • Palladium and Copper Catalysts: The Sonogashira reaction typically employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne.[8]

  • Base: Triethylamine serves as both a base to deprotonate the alkyne and as a solvent.

  • Solvent: THF is often used as a co-solvent to ensure the solubility of all reactants.

Sonogashira_Coupling Intermediate 2,5-Difluoro-6-iodoanisole Reaction Sonogashira Coupling Intermediate->Reaction Alkyne Terminal Alkyne Alkyne->Reaction Pd_Catalyst Pd(PPh₃)₂Cl₂ Pd_Catalyst->Reaction Cu_Catalyst CuI Cu_Catalyst->Reaction Base Et₃N Base->Reaction Product 6-Alkynyl-2,5-difluoroanisole Reaction->Product caption Sonogashira Coupling Workflow

Sonogashira Coupling Workflow
Buchwald-Hartwig Amination: Direct Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[9] This reaction is of paramount importance in agrochemical synthesis as it provides a direct route to aniline derivatives, which are key intermediates for many herbicides, including the triazolopyrimidine class.

Protocol: Synthesis of a 6-Amino-2,5-difluoroanisole Derivative

Materials:

  • 2,5-Difluoro-6-iodoanisole (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene (solvent)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a Schlenk tube.

  • Remove the tube from the glovebox, add 2,5-Difluoro-6-iodoanisole and the amine.

  • Evacuate and backfill the tube with an inert gas.

  • Add degassed toluene.

  • Stir the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Causality of Experimental Choices:

  • Palladium Precatalyst and Ligand: Pd₂(dba)₃ is a common Pd(0) source. XPhos is a bulky, electron-rich phosphine ligand that is highly effective for a broad range of Buchwald-Hartwig aminations, including those with challenging substrates.[10]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is widely used in this reaction.

  • Solvent: Toluene is a common solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve the reactants.

Buchwald_Hartwig_Amination Intermediate 2,5-Difluoro-6-iodoanisole Reaction Buchwald-Hartwig Amination Intermediate->Reaction Amine Amine Amine->Reaction Catalyst Pd₂(dba)₃ / XPhos Catalyst->Reaction Base NaOtBu Base->Reaction Product 6-Amino-2,5-difluoroanisole Derivative Reaction->Product caption Buchwald-Hartwig Amination Workflow

Buchwald-Hartwig Amination Workflow
Conversion of the Anisole to an Aniline: Accessing Key Herbicide Precursors

The transformation of the methoxy group of the anisole to an amino group is a critical step in leveraging 2,5-Difluoro-6-iodoanisole for the synthesis of triazolopyrimidine herbicides. This can be achieved through a multi-step sequence involving demethylation, nitration, and reduction.

Protocol: Synthesis of 2,5-Difluoro-6-iodoaniline

Step 1: Demethylation

Materials:

  • 6-Substituted-2,5-difluoroanisole (from a cross-coupling reaction) (1.0 equiv)

  • Boron tribromide (BBr₃, 1.2 equiv)

  • Dichloromethane (DCM, solvent)

Procedure:

  • Dissolve the 6-substituted-2,5-difluoroanisole in dry DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add BBr₃ dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding phenol.

Step 2: Nitration

Materials:

  • 6-Substituted-2,5-difluorophenol (1.0 equiv)

  • Nitric acid (HNO₃, 1.1 equiv)

  • Sulfuric acid (H₂SO₄, catalyst)

  • Dichloromethane (DCM, solvent)

Procedure:

  • Dissolve the phenol in DCM and cool to 0 °C.

  • Slowly add a mixture of nitric acid and sulfuric acid.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Upon completion, carefully pour the reaction mixture onto ice and extract with DCM.

  • Wash the organic layer with water and brine, dry, and concentrate to give the nitrophenol.

Step 3: Reduction

Materials:

  • 6-Substituted-2,5-difluoro-nitrophenol (1.0 equiv)

  • Iron powder (Fe, 5.0 equiv)

  • Ammonium chloride (NH₄Cl, 1.0 equiv)

  • Ethanol (solvent)

  • Water (co-solvent)

Procedure:

  • To a flask containing the nitrophenol, add ethanol, water, and ammonium chloride.

  • Heat the mixture to reflux and add iron powder portion-wise.

  • Continue refluxing until the reaction is complete (monitor by TLC).

  • Cool the reaction, filter through celite, and wash the celite pad with ethanol.

  • Concentrate the filtrate and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate to yield the desired aniline.

Causality of Experimental Choices:

  • Demethylation: Boron tribromide is a powerful reagent for the cleavage of aryl methyl ethers.[11]

  • Nitration: The use of a mixture of nitric and sulfuric acid generates the nitronium ion (NO₂⁺), which is the active electrophile in aromatic nitration.[12][13]

  • Reduction: Iron powder in the presence of a mild acid source like ammonium chloride is a classic and effective method for the reduction of nitroarenes to anilines.

Anisole_to_Aniline Anisole 6-Substituted-2,5- difluoroanisole Demethylation Demethylation (BBr₃) Anisole->Demethylation Phenol 6-Substituted-2,5- difluorophenol Nitration Nitration (HNO₃, H₂SO₄) Phenol->Nitration Nitrophenol 6-Substituted-2,5-difluoro- nitrophenol Reduction Reduction (Fe, NH₄Cl) Nitrophenol->Reduction Aniline 6-Substituted-2,5- difluoroaniline Demethylation->Phenol Nitration->Nitrophenol Reduction->Aniline caption Anisole to Aniline Conversion

Anisole to Aniline Conversion

Conclusion

2,5-Difluoro-6-iodoanisole represents a highly strategic and versatile starting material for the synthesis of novel agrochemical candidates. The protocols detailed in this application note provide a robust foundation for researchers to explore the chemical space around this valuable intermediate. The ability to perform a variety of high-yielding cross-coupling reactions, coupled with the straightforward conversion of the anisole functionality to an aniline, opens up a multitude of possibilities for the design and synthesis of next-generation herbicides, fungicides, and insecticides. The methodologies presented herein are designed to be readily implemented in a research and development setting, empowering scientists to accelerate their discovery programs.

References

  • PubChem. 2,5-Difluoroanisole. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Iodoanisole, 98%. [Link]

  • ResearchGate. Scheme 3. Top: calculated mechanism for demethylation of anisole.... [Link]

  • ACS Publications. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. Sonogashira coupling reaction of different aryl iodides with terminal alkynes a. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. [Link]

  • Wuts Pharmacy. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • YouTube. Reactions of Anisole | Nitration | Halogenation | Friedel Craft's Acylation | Acidic Hydrolysis. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Cheméo. Chemical Properties of p-Iodoanisole (CAS 696-62-8). [Link]

  • Frontiers. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

  • PubChem. 2,5-Difluoro-1-benzothiophene-6-thiol. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Pearson+. Why is anisole nitrated more rapidly than thioanisole under the s.... [Link]

  • PubChem. 5,6-Difluoro-1H-indole. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • ACS Publications. Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. [Link]

  • DSpace@MIT. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. [Link]

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ACS Publications. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]

  • National Institutes of Health. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. [Link]

Sources

Application

C-H activation functionalization of 2,5-Difluoro-6-iodoanisole

Application Note: Strategic C-H Activation Functionalization of 2,5-Difluoro-6-iodoanisole Executive Summary & Molecule Profile 2,5-Difluoro-6-iodoanisole is a high-value pharmacophore scaffold. Its unique substitution p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic C-H Activation Functionalization of 2,5-Difluoro-6-iodoanisole

Executive Summary & Molecule Profile

2,5-Difluoro-6-iodoanisole is a high-value pharmacophore scaffold. Its unique substitution pattern offers a triad of strategic advantages: the fluorine atoms modulate metabolic stability and lipophilicity; the methoxy group provides hydrogen-bond accepting capability; and the iodine atom serves as a reactive "linchpin" for cross-coupling.

In the context of C-H activation , this molecule presents a specific challenge and opportunity.[1] While the C-H bonds on the anisole ring itself (at C3 and C4) are theoretically reactive, the C-I bond is significantly weaker and more prone to oxidative addition. Therefore, the most robust "C-H functionalization" strategy involving this molecule is utilizing it as the electrophilic coupling partner in the Direct Arylation of heteroaromatics.

This guide details the protocol for coupling 2,5-Difluoro-6-iodoanisole with heterocycles (e.g., benzothiazoles, oxazoles) using Palladium-catalyzed C-H activation, bypassing the need for pre-functionalized organometallics (boronic acids/stannanes).

Mechanistic Foundation: The CMD Pathway

To successfully functionalize this scaffold, one must understand the Concerted Metallation-Deprotonation (CMD) mechanism. Unlike traditional electrophilic aromatic substitution, CMD allows Palladium to activate electron-deficient heterocycles at their most acidic C-H position.

Why this matters for 2,5-Difluoro-6-iodoanisole:

  • Oxidative Addition First: The Pd(0) catalyst first inserts into the C-I bond of the anisole. This is the "turn-on" step.

  • Carboxylate Assistance: A pivalate or carbonate base coordinates to the Pd(II) species.

  • C-H Cleavage: The base deprotonates the heterocycle while it binds to the Palladium center. This concerted step is the rate-determining step (RDS).

Visualization: The CMD Catalytic Cycle

The following diagram illustrates the specific pathway utilizing 2,5-Difluoro-6-iodoanisole as the electrophile.

CMD_Mechanism Start Pd(0)L Active Catalyst OxAdd Intermediate A: Ar-Pd(II)-I (Oxidative Addition) Start->OxAdd + Substrate Substrate 2,5-Difluoro-6-iodoanisole (Electrophile) Substrate->OxAdd LigandEx Intermediate B: Ar-Pd(II)-OPiv (Ligand Exchange with Pivalate) OxAdd->LigandEx + PivOK/Cs2CO3 - KI CMD_TS Transition State (CMD): Concerted Deprotonation by Pivalate LigandEx->CMD_TS + Heterocycle Heterocycle Heterocycle (R-H) (Nucleophile) Heterocycle->CMD_TS RedElim Biaryl Product + Pd(0) Regeneration CMD_TS->RedElim - PivOH RedElim->Start Cycle Completes

Caption: Figure 1. The Concerted Metallation-Deprotonation (CMD) cycle. The pivalate ligand acts as an intramolecular base, lowering the energy barrier for C-H bond cleavage on the heterocycle.

Experimental Protocol: Direct Arylation

This protocol is optimized for coupling 2,5-Difluoro-6-iodoanisole with Benzothiazole (as a model heterocycle). This system is self-validating: the disappearance of the distinct Iodide peak in HPLC/GC tracks conversion effectively.

Materials & Reagents
  • Electrophile: 2,5-Difluoro-6-iodoanisole (1.0 equiv)

  • Nucleophile: Benzothiazole (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or PCy₃ (for more difficult substrates)

  • Base: Cs₂CO₃ (2.0 equiv) — Cesium is critical for solubility in non-polar solvents.

  • Additive: Pivalic Acid (PivOH) (30 mol%) — The "CMD shuttle".

  • Solvent: Toluene or DMAc (Anhydrous, degassed).

Step-by-Step Methodology
  • Catalyst Pre-complexation (Optional but Recommended):

    • In a glovebox or under Argon, mix Pd(OAc)₂ and PPh₃ in a small vial with 1 mL of solvent. Stir for 10 mins until the solution turns yellow/orange, indicating ligation.

  • Reaction Assembly:

    • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add:

      • 2,5-Difluoro-6-iodoanisole (1.0 mmol, 270 mg)

      • Cs₂CO₃ (2.0 mmol, 652 mg)

      • Pivalic Acid (0.3 mmol, 31 mg)

    • Critical Step: If using solid heterocycles, add them now. If liquid (like benzothiazole), add via syringe later.

  • Inertion:

    • Cap the tube. Evacuate and backfill with Argon (3 cycles).

    • Add Solvent (Toluene, 5 mL, 0.2 M concentration).

    • Add Benzothiazole (1.5 mmol, 164 µL) via syringe.

    • Add the Catalyst solution via syringe.

  • Execution:

    • Heat the reaction block to 100°C .

    • Stir vigorously (800 rpm). The heterogeneous base must be well-suspended.

    • Timecourse: Monitor at 2h, 6h, and 12h.

  • Work-up:

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Palladium black and inorganic salts.

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Optimization Data Table

The following data summarizes the impact of additives on the yield of the coupled product (2-(2,5-difluoro-6-methoxyphenyl)benzothiazole).

EntryCatalystLigandBaseAdditiveSolventYield (Isolated)Notes
1Pd(OAc)₂PPh₃K₂CO₃NoneToluene<10%No CMD active species.
2Pd(OAc)₂PPh₃Cs₂CO₃PivOH Toluene88% PivOH enables CMD.
3Pd(OAc)₂PCy₃Cs₂CO₃PivOHToluene65%Bulky ligand slows OA slightly.
4Pd(OAc)₂PPh₃K₂CO₃PivOHDMAc72%Polar solvent promotes dehalogenation.
5Pd(OH)₂/CNoneK₂CO₃PivOHToluene45%Heterogeneous variant (slower).

Troubleshooting & Critical Controls

Issue: Homocoupling of the Heterocycle

  • Cause: Oxidative dimerization of the heterocycle can occur if the electrophile (Iodide) is slow to insert.

  • Solution: Ensure the Iodine source is high purity. Increase the concentration of the Iodide relative to the heterocycle slightly, or switch to a more electron-rich ligand (e.g., DavePhos) to accelerate Oxidative Addition.

Issue: De-iodination (Protodehalogenation)

  • Observation: Recovery of 2,5-difluoroanisole.

  • Cause: Hydride source in the media (often from solvent impurities or excessive heating in DMAc).

  • Solution: Use anhydrous Toluene. Ensure Argon atmosphere is rigorous.

Issue: Regioselectivity on the Anisole Ring

  • Context: If you observe functionalization on the anisole ring at C3/C4 instead of the Iodine displacement (rare but possible with specific catalysts).

  • Control: The C-I bond is significantly weaker (approx 65 kcal/mol) than the C-H bond (approx 110 kcal/mol). Under Pd(0) catalysis, C-I insertion is kinetically favored. C-H activation of the anisole ring itself usually requires Ir-catalysis or Lithium bases (Turbo-Grignard), not Pd(OAc)₂.

Advanced Note: Site-Selective Lithiation (Alternative)

If the specific goal is to functionalize the C3 or C4 position while retaining the Iodine (e.g., to create a tri-substituted intermediate), C-H activation via Palladium is not recommended due to chemoselectivity issues.

Recommended Protocol: Directed Ortho Metalation (DoM)

  • Reagent: TMPMgCl·LiCl (Knochel-Hauser Base).

  • Conditions: -78°C in THF.

  • Selectivity: The position C3 (ortho to Fluorine, meta to Methoxy) is the most acidic site accessible without steric clash from the Iodine.

  • Warning: "Halogen Dance" (migration of the Iodine) is a high risk on this scaffold. Quench immediately with the electrophile (e.g., DMF, I₂, CO₂) at low temperature.

References

  • Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(51), 16496-16497. [Link]

  • Ackermann, L. (2011). Carboxylate-assisted transition-metal-catalyzed C–H bond functionalizations: mechanism and scope. Chemical Reviews, 111(3), 1315-1345. [Link]

  • Rossi, R., Bellina, F., & Lessi, M. (2012). High-yielding palladium-catalyzed direct arylation of heteroarenes with aryl halides in the presence of a catalytic amount of pivalic acid. Advanced Synthesis & Catalysis, 354(7), 1181-1255. [Link]

  • Schlosser, M. (2005). The 2, 5-difluorophenyl group: a unique pharmacophore. Journal of Organometallic Chemistry, 690(24-25), 5356-5369. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2,5-Difluoro-6-iodoanisole (DFIA) Coupling Integrity

Current Status: Operational Ticket ID: DFIA-DEIOD-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Kinetic Defeat Subject: Preventing hydrodeiodination (protodeiodi...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: DFIA-DEIOD-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Kinetic Defeat

Subject: Preventing hydrodeiodination (protodeiodination) of 2,5-Difluoro-6-iodoanisole during metal-catalyzed cross-coupling and metallation events.

The Core Problem: You are likely observing the formation of 2,5-difluoroanisole (M-I+H) instead of your desired coupled product. This is not random decomposition; it is a specific kinetic failure.

The 2,5-difluoro-6-iodoanisole scaffold presents a "perfect storm" for deiodination:

  • Electronic Activation: The fluorine atoms at positions 2 and 5 make the ring electron-deficient, facilitating rapid oxidative addition to Pd(0).

  • Steric Crowding: The ortho-methoxy group (position 1) creates significant steric bulk around the iodine (position 6).

  • The Failure Mode: The bulky ortho-substituents retard the rate of transmetallation (in Suzuki/Sonogashira). The long-lived oxidative addition complex (

    
    ) becomes vulnerable to protonolysis by moisture or hydride abstraction from solvents (e.g., alcohols), leading to reductive elimination of 
    
    
    
    .

Critical Workflows

Module A: The "Anhydrous Fluoride" Suzuki Protocol

Applicability: When standard aqueous carbonate conditions (


) yield >10% deiodinated byproduct.

The Fix: Eliminate the proton source. Switch from "Base Activation" (hydroxide attacking boron) to "Anhydrous Fluoride Activation" (fluoride attacking boron). This stabilizes the catalytic cycle by excluding water.

Optimized Reagents Table
ComponentRecommendationRationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ or XPhos Pd G4 Bidentate ligands (dppf) resist ligand dissociation; Buchwald precatalysts (G4) ensure rapid oxidative addition at lower temps.
Base/Activator CsF (Cesium Fluoride) High solubility in organics; activates boronic esters without generating water.
Solvent Toluene or 1,4-Dioxane (Dry)Non-protic. Avoid alcohols (MeOH/EtOH) which act as hydride sources.
Stoichiometry Boronate (1.5 eq), CsF (2.0 eq)Excess boron drives transmetallation kinetics over the side-reaction.
Step-by-Step Protocol
  • Drying: Flame-dry a reaction vial under Argon. Cool to room temperature.

  • Solids: Charge 2,5-Difluoro-6-iodoanisole (1.0 eq), Boronic Ester (1.5 eq), CsF (2.0 eq), and Catalyst (2-5 mol%).

  • Purge: Seal and purge with Argon for 5 minutes. Do not skip this—oxygen promotes homocoupling.

  • Solvent: Add anhydrous Toluene via syringe.

  • Activation: Heat to 80°C.

    • Note: If using Pd-G4, start at 40°C. High heat can decompose the active species before the difficult transmetallation occurs.

Module B: The "Internal Trap" Lithiation Protocol

Applicability: Converting DFIA to a nucleophile (Li-Halogen exchange) for reaction with electrophiles (aldehydes, ketones).

The Fix: The lithiated species (2,5-difluoro-6-lithioanisole) is thermally unstable. It will eliminate LiF to form a benzyne or abstract a proton from THF if given time. You must use In-Situ Trapping (Barbier conditions).

Protocol
  • Setup: Mix DFIA (1.0 eq) and your Electrophile (e.g., Benzaldehyde, 1.1 eq) in anhydrous Toluene/THF (4:1 ratio). Cool to -78°C .[1]

  • Exchange: Add n-BuLi (1.05 eq) dropwise down the side of the flask.

  • The Trick: By having the electrophile present during the lithiation, the transient Aryl-Lithium species is captured immediately upon formation, preventing it from finding a proton source or eliminating.

  • Quench: Quench with dilute acetic acid in THF at -78°C before warming.

Mechanism & Troubleshooting Visualization

Diagram 1: The Kinetic Fork (Suzuki Coupling)

This diagram illustrates why moisture and steric hindrance lead to deiodination.

SuzukiFailure Start Start: 2,5-Difluoro-6-iodoanisole OxAdd Oxidative Addition Complex (Ar-Pd-I) *Sterically Crowded* Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Ar-B(OH)2 (Slow due to sterics) SideRxn Side Reaction: Protonolysis / Hydride Transfer OxAdd->SideRxn + H2O / ROH (Fast if wet) Coupling Product: Biaryl Ether TransMet->Coupling Reductive Elim. DeIodo Byproduct: 2,5-Difluoroanisole (Deiodination) SideRxn->DeIodo Reductive Elim.

Caption: The "Death Valley" of the reaction is the Oxidative Addition complex. If Transmetallation is too slow (due to sterics), the complex scavenges protons, leading to deiodination.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Issue: Low Yield of Coupled Product Check1 Is the byproduct 2,5-Difluoroanisole (De-I)? Issue->Check1 Check2 Is the byproduct Homocoupling (Ar-Ar)? Check1->Check2 No Sol1 Cause: Protodeiodination Fix: Switch to Anhydrous CsF/Toluene Increase Boronate to 2.0 equiv Check1->Sol1 Yes Sol2 Cause: Oxygen Presence Fix: Degas solvents vigorously Check Argon line integrity Check2->Sol2 Yes

Caption: Rapid diagnostic logic for distinguishing between moisture sensitivity (De-I) and oxidative stress (Homocoupling).

FAQ: Field Notes

Q: Can I use ethanol or methanol as a co-solvent to improve solubility? A: Absolutely not. Primary and secondary alcohols are hydride donors. In the presence of Pd(II), they can undergo


-hydride elimination, generating a Pd-H species that reduces your aryl iodide to the aryl hydride (deiodination). Use DMF, DMA, or Toluene.

Q: I see the deiodinated product even in anhydrous toluene. Where is the proton coming from? A: Check your base. Anhydrous


 is hygroscopic. If it wasn't dried in an oven immediately prior to use, it carries water. Alternatively, check your boronic acid. Boronic acids contain -OH groups and can trimerize to release water (boroxines). Switch to Pinacol Esters  and CsF  to completely remove protic sources.

Q: Why does the reaction turn black immediately? A: "Palladium Black" precipitation indicates the catalyst is resting as inactive Pd(0) aggregates. This means the oxidative addition is happening, but the cycle is stalling. Add a stabilizing ligand (e.g.,


 or switch to dppf) to keep the Pd soluble during the slow transmetallation step.

References

  • Kohlmann, J., et al. (2017).[2] "Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step." Chemistry – A European Journal.[2]

  • Bailey, W. F., & Patricia, J. J. (1988).[1][3] "The Mechanism of Lithium-Halogen Exchange." Journal of Organometallic Chemistry.

  • Organic Chemistry Portal. (2023). "Suzuki Coupling Mechanism and Side Reactions."

  • ResearchGate Review. (2025). "Palladium catalysed Suzuki reactions of fluoroarenes."[2]

Sources

Optimization

Technical Support Center: Optimization of 2,5-Difluoro-6-iodoanisole Cross-Coupling

Status: Operational Role: Senior Application Scientist Ticket ID: #DFIA-OPT-001 Subject: Yield Improvement & Troubleshooting for Sterically Congested Polyfluoroarenes Executive Summary: The "Triple Threat" Substrate Welc...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket ID: #DFIA-OPT-001 Subject: Yield Improvement & Troubleshooting for Sterically Congested Polyfluoroarenes

Executive Summary: The "Triple Threat" Substrate

Welcome to the technical support center. You are likely encountering low yields with 2,5-Difluoro-6-iodoanisole because this molecule presents a "Triple Threat" to standard palladium catalysis:

  • Steric Congestion (The Ortho-Ortho Clamp): The iodine at position 6 is sandwiched between a methoxy group (C1) and a fluorine atom (C5). This creates a "di-ortho-substituted" environment that severely hinders the approach of the palladium catalyst and the subsequent transmetallation step.

  • Electronic Deactivation: The two fluorine atoms and the oxygen withdraw electron density, making the C-I bond highly activated for oxidative addition. However, this electron deficiency makes the resulting Pd-Ar intermediate unstable and prone to side reactions.

  • Chelation Trap: The ortho-methoxy group can act as a hemilabile ligand, coordinating to the palladium center and blocking the vacant site required for the boronic acid to bind.

This guide moves beyond standard "textbook" conditions (like Pd(PPh₃)₄/Na₂CO₃) which are destined to fail for this substrate.

Troubleshooting Matrix: Diagnosing Your Failure Mode

Use this table to identify your specific issue based on crude LC-MS/NMR data.

Symptom Detected Species Root Cause Immediate Fix
No Reaction 100% Starting Material (Ar-I)Catalyst Deactivation. The steric bulk of the Ar-I prevents oxidative addition, or the catalyst is dying before entering the cycle.Switch to Pd-PEPPSI-IPr or XPhos Pd G3 . These bulky ligands force open the active site.
De-iodination 2,5-Difluoroanisole (Ar-H)Protodehalogenation. The Pd-Ar species is picking up a hydride instead of the coupling partner.Strictly anhydrous conditions. Switch base to K₃PO₄ or CsF . Avoid alcoholic solvents.
Homocoupling Ar-Ar DimerDisproportionation. Common in electron-poor aryl iodides when transmetallation is slow.Slow addition of the Ar-I. Increase the equivalents of the boronic acid/ester (1.5–2.0 eq).
Stalled Conversion 50% Product, 50% SMCatalyst Poisoning. Iodide buildup is inhibiting the reaction turnover.Add a silver salt (e.g., Ag₂CO₃ or AgOTf ) to scavenge iodide, or switch to a solvent with higher solubility for inorganic salts (e.g., DMAc).

Deep Dive: The "Silent Killer" (Protodehalogenation)

For polyfluorinated aromatics, the most common yield-killer is protodehalogenation . Because the ring is electron-poor, the Palladium-Aryl bond is highly polarized. If any proton source (water, wet solvent, acidic protons on the boronic acid) is present, the metal center will perform a reductive elimination of Ar-H rather than Ar-R.

The Mechanism of Failure

The diagram below illustrates the competition between the desired pathway and the protodehalogenation trap.

Protodehalogenation cluster_0 Critical Control Point Start Ar-I (Substrate) OxAdd LnP-Pd(II)-Ar (Oxidative Addition) Start->OxAdd Pd(0) TransMet Transmetallation (+ R-B(OH)2) OxAdd->TransMet Fast w/ Bulky Ligands Proton Protonolysis Source (H2O / R-OH) OxAdd->Proton Competing Trap Product Ar-R (Cross-Coupled Product) TransMet->Product Reductive Elim. Waste Ar-H (De-iodinated Waste) Proton->Waste Hydride Transfer

Caption: The "Critical Control Point" shows where moisture or protic solvents divert the reactive intermediate into irreversible waste.

Optimized Experimental Protocol

This protocol uses Buchwald G3/G4 Precatalysts to overcome the steric hindrance and anhydrous conditions to prevent dehalogenation.

Materials
  • Substrate: 2,5-Difluoro-6-iodoanisole (1.0 equiv)

  • Coupling Partner: Aryl/Alkyl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (0.02 – 0.05 equiv)

    • Why: These precatalysts activate rapidly and the bulky biaryl phosphine ligands create a "pocket" that facilitates coupling at the crowded 6-position.

  • Base: Anhydrous K₃PO₄ (3.0 equiv)

    • Why: Tribasic phosphate is mild enough to prevent base-catalyzed decomposition but strong enough to activate the boronic acid.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed).

Step-by-Step Workflow
  • Setup (Glovebox or Schlenk Line):

    • Charge a reaction vial with the Boronic Acid (1.5 eq), K₃PO₄ (3.0 eq), and Catalyst (2-5 mol%).

    • Crucial: If using a Schlenk line, evacuate and backfill with Argon 3 times. Oxygen is a poison here.

  • Solvent Addition:

    • Dissolve 2,5-Difluoro-6-iodoanisole in anhydrous 1,4-Dioxane (0.2 M concentration).

    • Add this solution to the solids via syringe under Argon flow.

  • Reaction:

    • Seal the vial (crimp cap with PTFE septum).

    • Heat to 80°C - 100°C for 2–4 hours.

    • Note: Do not overheat (>110°C) initially, as this promotes dehalogenation.

  • Workup:

    • Cool to room temperature.[1][2][3][4]

    • Filter through a small pad of Celite/Silica to remove Palladium black.

    • Analyze crude via ¹⁹F NMR (Look for disappearance of the C-I signal and shift of the fluorine peaks).

FAQ: Expert Solutions

Q: I see the "homocoupling" dimer of my boronic acid. What's wrong? A: This means the Oxidative Addition of your aryl iodide is too slow. The catalyst is sitting idle and reacting with the boronic acid instead.

  • Fix: Switch to a more aggressive catalyst like Pd-PEPPSI-IPr . The NHC ligand binds tighter and forces the oxidative addition to occur even on crowded substrates.

Q: Can I use DMF or DMSO? A: Proceed with caution. While they are good for solubility, polar aprotic solvents can sometimes accelerate dehalogenation in electron-poor systems. If you must use them, ensure they are "Dry" grade (water <50 ppm). Toluene/Water (biphasic) is not recommended for this specific substrate due to the hydrolysis risk.

Q: My product yield is 40%, but 60% is unreacted iodide. Adding more catalyst doesn't help. A: You likely have product inhibition or iodide poisoning . The iodide released during the reaction binds to the Pd and shuts it down.

  • Fix: Add a scavenger. Silver Triflate (AgOTf) (1.0 equiv) precipitates AgI, keeping the catalyst active. This is an expensive but highly effective "brute force" method for R&D scale.

Logic Flow for Optimization

Follow this decision tree to select the correct ligand system for your specific scale and constraints.

OptimizationLogic Start Start Optimization CheckSterics Is the Coupling Partner Sterically Hindered? Start->CheckSterics YesHindered Yes (e.g., ortho-subst.) CheckSterics->YesHindered Yes NoHindered No (e.g., para-subst.) CheckSterics->NoHindered No UsePEPPSI Use Pd-PEPPSI-IPent or Pd-PEPPSI-IPr YesHindered->UsePEPPSI CheckWater Is Protodehalogenation Observed (>5%)? UsePEPPSI->CheckWater UseBuchwald Use XPhos Pd G3 or SPhos Pd G3 NoHindered->UseBuchwald UseBuchwald->CheckWater DryConditions Switch to Anhydrous Toluene Base: CsF or K3PO4 (Dry) CheckWater->DryConditions Yes StandardConditions Standard: Dioxane/H2O Base: K2CO3 CheckWater->StandardConditions No

Caption: Decision tree for selecting ligand and solvent systems based on steric and side-reaction profiles.

References

  • Mechanistic Insight on Dehalogenation

    • Title: Understanding the Mechanisms of Protodehalogenation in Palladium-C
    • Source:Journal of the American Chemical Society.
    • Link:[Link]

  • Ligand Selection for Ortho-Substituted Aryl Halides

    • Title: A Universal Catalyst for the Suzuki-Miyaura Coupling of Aryl Halides.
    • Source:Angewandte Chemie Intern
    • Link:[Link]

  • Polyfluorinated Aryl Coupling

    • Title: Practical Synthesis of Polyfluorinated Biaryls via Suzuki–Miyaura Coupling.[5]

    • Source:The Journal of Organic Chemistry.
    • Link:[Link]

  • PEPPSI Catalyst System

    • Title: Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling C
    • Source:Organometallics.
    • Link:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2,5-Difluoro-6-iodoanisole

Ticket ID: #PUR-DFIA-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-DFIA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Column Chromatography for Poly-Halogenated Anisoles

Introduction

Welcome to the Technical Support Center. You are likely here because the purification of 2,5-Difluoro-6-iodoanisole is presenting a challenge. This molecule is deceptive: while it appears to be a simple lipophilic aromatic, the combination of the electron-donating methoxy group with three electron-withdrawing halogens (two fluorines, one iodine) creates a unique electronic push-pull system.

This guide moves beyond generic "run a column" advice. We address the specific physicochemical pitfalls of this scaffold: photolytic instability of the C-I bond , poor solubility in non-polar mobile phases , and difficult separation from the de-iodinated starting material (2,5-difluoroanisole).

Module 1: Pre-Purification Diagnostics (The Triage)

Before packing a column, you must define the separation landscape. If your crude material is a dark oil or solid, do not guess the solvent system.

Diagnostic Workflow

Use this logic flow to determine your initial solvent system.

TLC_Strategy Start Crude Mixture Analysis Solubility Solubility Check (Hexane) Start->Solubility Soluble Soluble Solubility->Soluble Insoluble Insoluble/Oiling Out Solubility->Insoluble TLC_Hex Run TLC: 100% Hexane Soluble->TLC_Hex Action_Load DCM Loading Required Insoluble->Action_Load Critical Step Result_High Rf > 0.8 (Too Non-Polar) TLC_Hex->Result_High Result_Good Rf 0.2 - 0.3 (Target Range) TLC_Hex->Result_Good Result_Low Rf < 0.1 (Too Polar) TLC_Hex->Result_Low TLC_Polar Run TLC: 5% EtOAc/Hexane TLC_Polar->Result_Good Action_Hex Use 100% Hexane or Pentane Result_High->Action_Hex Result_Good->Action_Hex Action_Grad Gradient: 0% -> 5% EtOAc Result_Good->Action_Grad Result_Low->TLC_Polar Action_Load->TLC_Polar

Figure 1: Decision matrix for solvent selection. Note that aryl iodides often require non-polar conditions.

Module 2: The Chromatography Protocol

Compound Profile:

  • Polarity: Low. (Iodine increases lipophilicity; Fluorines decrease basicity).

  • Stationary Phase: Silica Gel 60 (40–63 µm).

  • Detection: UV (254 nm) is primary. Iodine stain (

    
    ) is secondary.
    
Step-by-Step Execution
1. Column Preparation & Protection

The C-I bond at the ortho-position to the methoxy group is sterically crowded and electronically activated, making it susceptible to photodeiodination (turning purple due to


 release).
  • Action: Wrap the glass column in aluminum foil. Minimize ambient light exposure.

2. Sample Loading
  • The Issue: The compound may not dissolve well in 100% Hexane.

  • The Fix (Solid Load): Dissolve crude in minimum Dichloromethane (DCM), add silica (1:2 ratio w/w), and rotary evaporate to a free-flowing powder.

  • The Fix (Liquid Load): If liquid loading is necessary, use a minimal amount of Toluene. Avoid DCM for liquid loading on the column if possible, as it can wash the product down too fast in a hexane system.

3. Elution Gradient

Do not use isocratic elution unless the Rf difference (


) is >0.2. A shallow gradient is required to separate the des-iodo impurity (2,5-difluoroanisole).
Volume (CV)Solvent A (Hexane/Pet Ether)Solvent B (Ethyl Acetate)Purpose
0–2 100%0%Flush non-polar impurities (e.g., Iodine)
2–5 98%2%Elute Starting Material (often higher Rf)
5–15 95%5%Target Compound Elution Window
15+ 90%10%Flush polar byproducts (phenols)

Table 1: Recommended gradient profile. CV = Column Volume.

Module 3: Troubleshooting & FAQs

Q1: The column turned purple/pink during elution. Is my product destroyed?

Diagnosis: This indicates free iodine (


) formation.
  • Cause: Photolytic decomposition or slight acidity of the silica gel causing protodeiodination.

  • Solution:

    • Check your fractions by TLC. The product is likely still intact but contaminated with

      
      .
      
    • Wash the combined organic fractions with 10% Sodium Thiosulfate (

      
      )  solution. The purple color will vanish immediately as 
      
      
      
      is reduced to iodide (
      
      
      ).
    • Dry over

      
       and re-concentrate.
      
Q2: I cannot separate the product from the starting material (2,5-difluoroanisole).

Diagnosis: Halo-anisoles often co-elute because the halogen change affects polarity minimally.

  • Scientific Insight: The Iodine atom increases polarizability but also lipophilicity.

  • Solution: Change the selectivity mechanism.

    • Option A: Switch solvent modifier. Use Toluene/Hexane (1:4) instead of EtOAc/Hexane. The

      
      -
      
      
      
      interactions with toluene can differentiate the aromatic systems better.
    • Option B: Use Silver Nitrate Impregnated Silica . (Advanced).

      
       coordinates with halogens. However, this is risky with iodides due to precipitation. Stick to Option A first.
      
Q3: The product crystallized inside the column.

Diagnosis: Solubility in Hexane is too low, and the concentration of the product band exceeded the solubility limit.

  • Solution: Immediately switch to 10% DCM/Hexane to redissolve the plug. For future runs, use Solid Loading (see Module 2) to prevent the "band of death" at the top of the column.

Module 4: Post-Purification Handling

Once purified, the stability of 2,5-Difluoro-6-iodoanisole is the next concern.

Post_Process Fractions Combined Fractions (Hexane/EtOAc) Wash Thiosulfate Wash (If Purple) Fractions->Wash Color Check Dry Dry (MgSO4) & Filter Fractions->Dry If Colorless Wash->Dry Evap Rotary Evaporation < 40°C Dry->Evap Storage Storage: Amber Vial, -20°C Evap->Storage Protect from Light

Figure 2: Post-column workup to ensure long-term stability.

Critical Storage Rule: Always store aryl iodides in Amber Vials or wrapped in foil. Store at -20°C to prevent slow disproportionation.

References

  • PubChem. 2,5-Difluoroanisole Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. Palladium Catalyzed Cross-Coupling of (Z)-1-Heptenyldimethylsilanol with 4-Iodoanisole. Org.[1][2] Synth. 2005, 81, 42. (Demonstrates purification protocols for iodoanisoles). [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2,5-Difluoro-6-iodoanisole

[1] Executive Summary 2,5-Difluoro-6-iodoanisole is a specialized halogenated aromatic intermediate often employed in transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1] While the...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2,5-Difluoro-6-iodoanisole is a specialized halogenated aromatic intermediate often employed in transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1] While the difluoro-substitution pattern confers metabolic stability in medicinal chemistry applications, the iodine substituent introduces specific vulnerabilities.[1]

The Critical Takeaway: This compound is highly light-sensitive (photosensitive) but possesses moderate air stability .[1] The Carbon-Iodine (C–I) bond is the weakest structural link, susceptible to homolytic cleavage under UV/visible light, leading to iodine liberation and sample degradation.[1]

Part 1: Stability Analysis & Mechanisms[1]

Photostability (Light Sensitivity)

The primary degradation vector for 2,5-Difluoro-6-iodoanisole is photolysis.[1] Aryl iodides possess a relatively weak C–I bond (bond dissociation energy ~65 kcal/mol) compared to C–Br or C–Cl bonds.[1]

  • The Mechanism: Upon exposure to UV or ambient laboratory light, the molecule absorbs energy sufficient to undergo homolytic fission.[1]

  • The Result: This generates a reactive aryl radical and an iodine radical (

    
    ).[1][2] Two iodine radicals recombine to form elemental iodine (
    
    
    
    ), which appears as a yellow-to-brown discoloration.[1]
  • Impact on Experiments: The generated aryl radicals can abstract hydrogen from solvents or dimerize, leading to impurities (e.g., 2,5-difluoroanisole) that act as chain terminators in cross-coupling reactions.[1]

Air and Moisture Stability[1]
  • Oxidation: The anisole core is electron-rich due to the methoxy group, but the two fluorine atoms (electron-withdrawing) deactivate the ring slightly.[1] Under standard conditions, the compound is stable to atmospheric oxygen.[1] However, long-term exposure to air in the presence of light accelerates degradation via photo-oxidation.[1]

  • Hydrolysis: The compound is generally resistant to hydrolysis under neutral conditions. However, if the sample has already degraded to release iodine, trace moisture can react with iodine to form hydroiodic acid (HI), which is autocatalytic and accelerates further decomposition.[1]

Degradation Pathway Visualization

The following diagram illustrates the photolytic degradation cascade that occurs when the compound is improperly stored.

degradation_pathway Start 2,5-Difluoro-6-iodoanisole (Colorless Solid/Liquid) UV UV/Ambient Light (hν) Start->UV Absorption Radical [Aryl Radical] + [I•] UV->Radical Homolytic Fission Product1 Elemental Iodine (I₂) (Yellow/Brown Impurity) Radical->Product1 Dimerization Product2 De-iodinated Byproducts (2,5-Difluoroanisole) Radical->Product2 H-Abstraction

Figure 1: Photolytic degradation pathway of aryl iodides leading to iodine liberation.[1]

Part 2: Troubleshooting Guide (FAQs)

This section addresses specific scenarios researchers encounter in the lab.

Scenario A: "My sample has turned yellow/brown."

Diagnosis: The sample has undergone partial photolysis, liberating elemental iodine (


).[1]
Impact:  Elemental iodine can poison Palladium (Pd) catalysts by oxidizing the active Pd(0) species to inactive Pd(II) complexes, stalling cross-coupling reactions.[1]
QuestionAnswer/Protocol
Is the sample ruined? Not necessarily. If the color is light yellow, the purity is likely still >95%.[1] If dark brown, significant degradation has occurred.[1]
How do I fix it? Protocol: Iodine Removal 1. Dissolve the compound in a non-polar solvent (e.g., Dichloromethane or Ethyl Acetate).2.[1] Wash with a 10% aqueous solution of Sodium Thiosulfate (

).[1] The thiosulfate reduces

(colored) to iodide (colorless).3.[1] Separate the organic layer, dry over

, and concentrate in vacuo (in the dark).
Can I use it as is? For rough scouting reactions: Yes , but use excess reagent.For kinetic studies or GMP work: No , repurify immediately.
Scenario B: "I left the vial open on the bench overnight."

Diagnosis: Exposure to air and ambient light.[1][3][4][5] Risk Assessment:

  • Light: If the lab lights were on, minor photolysis occurred (check for yellowing).

  • Air/Moisture: Minimal risk unless the humidity was extreme (>80%).[1]

Action Plan:

  • Visual Check: If colorless/white, the sample is likely safe to use.[1]

  • QC Check: Run a quick TLC or 1H-NMR.[1] Look for the disappearance of the diagnostic protons or the appearance of a de-iodinated peak (usually a triplet/multiplet shifted upfield).[1]

Scenario C: "How should I store this for 6+ months?"

Protocol: Long-term storage requires mitigating all stress factors.[1]

  • Container: Amber glass vial (essential) with a Teflon-lined screw cap.[1]

  • Atmosphere: Purge headspace with Argon or Nitrogen before sealing.[1]

  • Temperature: Store at 2°C to 8°C (Refrigerator). While stable at room temperature (RT) in the dark, cold storage slows down any slow-kinetic autoxidation.[1]

Part 3: Standard Operating Procedures (SOPs)

SOP-01: Quality Control & Purity Assessment

Before using 2,5-Difluoro-6-iodoanisole in critical steps, validate its integrity using this workflow.

qc_workflow Check Visual Inspection Color Color? Check->Color White White/Colorless Color->White Yes Yellow Yellow/Brown Color->Yellow No NMR 1H-NMR Analysis White->NMR Wash Perform Thiosulfate Wash Yellow->Wash Purity Purity > 98%? NMR->Purity Wash->NMR Use Proceed to Reaction Purity->Use Yes Recryst Recrystallize/Chromatography Purity->Recryst No

Figure 2: Decision tree for assessing sample usability.

SOP-02: Handling in Synthesis
  • Weighing: Weigh quickly in ambient air. For large scale (>10g), weigh in a fume hood with subdued lighting if possible.[1]

  • Solvent Choice: Avoid storing the compound in solution for extended periods.[1] If solution storage is necessary, use degassed, anhydrous solvents and store in the dark.[1]

  • Inert Atmosphere: While not strictly pyrophoric, running cross-coupling reactions under Argon is critical—not just for the catalyst, but to prevent photo-oxidative side reactions of the aryl iodide.[1]

References & Authority[1][6]

The protocols and stability data above are synthesized from standard safety data for halogenated anisoles and mechanistic principles of aryl iodide photochemistry.

  • Fisher Scientific. Safety Data Sheet: 4-Iodoanisole (Analogous Stability Data). Retrieved from Fishersci.com.[1] (Note: 4-Iodoanisole is the closest structural analog with comprehensive public SDS data, sharing the same light-sensitivity profile.)[1]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for 2,5-Difluoroanisole.[1] [1]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction.[1] Journal of the American Chemical Society. (Discusses stability and reactivity of aryl iodides).

  • Grimm, J. B., et al. (2011). Synthesis of Aryl Iodides.[1] (General review covering the light sensitivity and storage of iodo-arenes).

Sources

Troubleshooting

Technical Support Center: Isolation &amp; Purification of 2,5-Difluoro-6-iodoanisole

Executive Summary The isolation of 2,5-Difluoro-6-iodoanisole presents a classic regioselectivity challenge in aromatic chemistry. Synthesizing this scaffold via direct electrophilic aromatic substitution (EAS) typically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isolation of 2,5-Difluoro-6-iodoanisole presents a classic regioselectivity challenge in aromatic chemistry. Synthesizing this scaffold via direct electrophilic aromatic substitution (EAS) typically yields a mixture dominated by the 4-iodo regioisomer (para to the methoxy group) due to steric accessibility, leaving the target 6-iodo isomer (ortho to the methoxy) as a minor product.

This guide provides a technical roadmap for identifying, separating, and—crucially—avoiding this isomeric mixture.

Module 1: Diagnostic Profiling (The "Triage")

Before attempting separation, you must definitively characterize your crude mixture. Relying on GC-MS alone is insufficient because the 4-iodo and 6-iodo isomers have nearly identical fragmentation patterns and retention times.

Isomer Identification via 1H NMR

The definitive distinction lies in the proton coupling constants (


-values).
FeatureTarget: 6-Iodo Isomer Impurity: 4-Iodo Isomer Why?
Substitution Pattern 1-OMe, 2-F, 5-F, 6-I 1-OMe, 2-F, 4-I , 5-FPosition of Iodine
Remaining Protons H-3 and H-4H-3 and H-6
Proton Relationship Ortho (Adjacent)Para (Opposite)
Coupling Constant (

)
~7.0 – 9.0 Hz (Doublets)~0 Hz (Singlets*)Ortho coupling is strong; Para is negligible.
19F NMR Distinct F-F couplingDistinct F-F couplingUseful secondary check.

*Note: The "singlets" in the 4-iodo isomer may appear as complex multiplets due to H-F coupling (


), but they will lack the distinct large H-H ortho splitting.
Diagnostic Logic Flow

NMR_Logic Start Crude Mixture Analysis Method Run 1H NMR (DMSO-d6 or CDCl3) Start->Method Decision Analyze Aromatic Region (6.5 - 7.5 ppm) Method->Decision Ortho Two Doublets (J = 7-9 Hz) (H3 & H4 coupling) Decision->Ortho Observed Para Singlets/Multiplets (J_HH ~ 0 Hz) (H3 & H6 isolated) Decision->Para Observed Result1 Target: 6-Iodo Isomer Confirmed Ortho->Result1 Result2 Impurity: 4-Iodo Isomer Present Para->Result2

Caption: Decision tree for confirming regioisomer identity based on proton coupling constants.

Module 2: Troubleshooting & Separation Protocols

Scenario A: "I have a 50/50 mixture. How do I separate them?"

Recommendation: Do not use Flash Chromatography as the primary method. The polarities are too similar (


 in Hex/EtOAc).
Protocol: Fractional Melt Crystallization

The 4-iodo isomer (para-substituted) is significantly more symmetrical than the 6-iodo isomer. Consequently, the 4-iodo isomer typically has a much higher melting point and lower solubility in cold non-polar solvents.

  • Solvent Selection: Use Hexanes or Pentane (minimal polarity).

  • Dissolution: Dissolve the crude oil/solid in the minimum amount of boiling hexanes.

  • Cooling: Allow to cool slowly to Room Temperature (RT), then refrigerate at 4°C, and finally freeze at -20°C.

  • Filtration: The solid that precipitates is likely the 4-iodo impurity . Filter this off.

  • Mother Liquor: The filtrate (mother liquor) will be enriched in your target 6-iodo isomer .

  • Repeat: Concentrate the filtrate and repeat the process to increase purity.

Scenario B: "I need >99% purity for a GMP step."

Recommendation: High-Efficiency Vacuum Distillation. Because of the "Ortho Effect" (steric crowding and dipole shielding), the 6-iodo isomer generally has a slightly lower boiling point than the 4-iodo isomer.

  • Equipment: Spinning Band Distillation Column (or Vigreux column with >10 theoretical plates).

  • Pressure: High vacuum (<1 mmHg) is mandatory to prevent thermal decomposition (de-iodination).

  • Fractionation:

    • Fraction 1: Lower boiling volatiles.

    • Fraction 2 (Target): 2,5-Difluoro-6-iodoanisole.

    • Residue: Enriched 4-iodo isomer.

Module 3: Strategic Prevention (The Root Cause)

If you are struggling with separation, the issue is likely your synthesis route.

  • Direct Iodination (NIS/TFA): Yields ~60:40 mixture favoring the 4-iodo product (undesired).

  • Directed Ortho Metalation (DoM): Yields >95:5 ratio favoring the 6-iodo product (target).

Why? The methoxy group (OMe) is a Directed Metalation Group (DMG). It coordinates lithium, directing deprotonation specifically to the ortho position (C-6).

Recommended Synthesis Protocol (DoM)
StepReagentConditionsMechanistic Note
1 n-Butyllithium (n-BuLi) THF, -78°C, 1 hrKinetic deprotonation at C-6 (stabilized by OMe and F).
2 Iodine (

)
THF, -78°C -> RTElectrophilic quench of the lithiated species.
3 Na2S2O3 (aq) QuenchRemoves excess iodine color.
Synthesis Pathway Comparison

Synthesis_Path cluster_Direct Direct Iodination (Avoid) cluster_DoM Directed Ortho Metalation (Recommended) SM 2,5-Difluoroanisole Reagent1 NIS / TFA SM->Reagent1 Reagent2 1. n-BuLi, -78°C 2. Iodine SM->Reagent2 Prod1 Mixture (Major: 4-Iodo) (Minor: 6-Iodo) Reagent1->Prod1 Prod2 Target: 6-Iodo (>95% Regioselectivity) Reagent2->Prod2

Caption: Comparison of synthetic routes. DoM provides superior regiocontrol over direct iodination.

Frequently Asked Questions (FAQ)

Q: Can I use column chromatography to separate the isomers? A: It is possible but inefficient. You will likely need a very non-polar mobile phase (e.g., 100% Pentane or 98:2 Pentane/EtOAc) and a high silica-to-compound ratio (50:1). The 6-iodo isomer usually elutes slightly faster due to the ortho-substituent shielding the polar methoxy group, but the bands will overlap significantly.

Q: Why is the 4-iodo isomer the major product in direct iodination? A: Steric hindrance. The 6-position is flanked by a methoxy group and a fluorine atom. The 4-position is flanked by a hydrogen and a fluorine. The 4-position is physically more accessible to the bulky iodinating agent (NIS or


).

Q: My product turned purple during distillation. What happened? A: Thermal decomposition. Aryl iodides have weak C-I bonds. If the pot temperature exceeds 120-140°C, iodine radicals can cleave, causing the purple color. Solution: Improve your vacuum (<0.5 mmHg) to lower the boiling point, or switch to catalytic crystallization.

References

  • Regioselective Lithiation Strategies

    • Title: Regioselective Lithiation of 2,5-Substituted Pyridines and Related Aromatics.[1][2]

    • Source: MDPI / ResearchG
    • URL:[Link]

  • Boiling Point Trends in Aromatic Isomers

    • Title: Boiling Point Trends: Ortho vs Para Isomers and Intermolecular Forces.[3][4][5]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • General Synthesis of Halo-Anisoles via Lithiation

    • Title: Preparation of Functionalized Arenes via Directed Ortho Metal
    • Source: Organic Syntheses (General Procedure Reference).
    • URL:[Link]

Sources

Optimization

optimizing catalyst loading for 2,5-Difluoro-6-iodoanisole reactions

Current Status: Operational | Tier: Advanced Chemical Support Subject: Catalyst Loading & Reaction Optimization for Sterically Hindered Aryl Iodides Executive Summary: The "Ortho-Ortho" Challenge You are likely experienc...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Tier: Advanced Chemical Support Subject: Catalyst Loading & Reaction Optimization for Sterically Hindered Aryl Iodides

Executive Summary: The "Ortho-Ortho" Challenge

You are likely experiencing stalled conversion or high catalyst consumption (5–10 mol%) with 2,5-Difluoro-6-iodoanisole .

The Root Cause: This substrate presents a "perfect storm" of steric hindrance. The iodine atom at position C6 is flanked by a Methoxy group (C1) and a Fluorine atom (C5) .

  • Steric Impact: Standard ligands (like PPh3 or dppf) cannot effectively accommodate the oxidative addition of such a crowded center, nor can they promote the difficult reductive elimination step to form the product.

  • Electronic Impact: While the C5-Fluorine activates the C-I bond for oxidative addition via induction, the C1-Methoxy group is electron-donating, potentially reducing electrophilicity. However, sterics are the dominant failure mode here.

This guide moves beyond standard recipes to a mechanism-based optimization strategy , allowing you to reduce Pd loading from >5 mol% to <1 mol%.

Module 1: Catalyst & Ligand Selection Strategy
Q: Why does my reaction stall after 50% conversion even with fresh catalyst?

A: This is likely catalyst decomposition rather than equilibrium. In the absence of a sufficiently bulky and electron-rich ligand, the highly unstable 12-electron Pd(0) species aggregates into inactive Palladium black.

The Solution: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) . For ortho,ortho-disubstituted aryl iodides, the ligand must provide extreme steric bulk to force reductive elimination, yet be electron-rich enough to facilitate oxidative addition.

Recommended Ligand Hierarchy:

Ligand Class Specific Recommendation Why it works for 2,5-Difluoro-6-iodoanisole
Tier 1 (Best) XPhos or SPhos The isopropyl/cyclohexyl groups create a "pocket" that protects the Pd center, preventing aggregation while accommodating the ortho-substituents during the catalytic cycle.
Tier 2 RuPhos Excellent if your coupling partner is a secondary amine (Buchwald-Hartwig) or a hindered boronic acid.

| Tier 3 (Avoid) | PPh3, dppf, Xantphos | These lack the necessary steric bulk. They will result in slow turnover and eventual catalyst death (Pd black). |

Q: How do I lower the loading to <1 mol%?

A: You must move from in situ catalyst generation to Pre-formed Palladacycles (Gen 3/Gen 4) . Mixing Pd(OAc)₂ + Ligand often results in an induction period and incomplete active species formation.

  • Recommendation: Use XPhos Pd G3 or SPhos Pd G3 .

  • Mechanism: These precatalysts release the active L-Pd(0) species quantitatively upon heating, ensuring every atom of Palladium counts. This allows you to drop loading to 0.5–1.0 mol% .

Module 2: The Self-Validating Optimization Protocol

Do not run "shotgun" screens. Use this logic-gated workflow to validate your conditions.

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for troubleshooting reaction failures specific to hindered aryl iodides.

OptimizationLogic Start Start: 2,5-Difluoro-6-iodoanisole Coupling Check1 Check 1: Reaction Color at 1 Hour Start->Check1 Black Result: Black Precipitate Check1->Black Precipitate Orange Result: Red/Orange/Yellow Solution Check1->Orange Homogeneous ActionBlack FAILURE: Catalyst Death (Aggregation) Action: Switch to XPhos/SPhos or Increase Ligand:Pd ratio to 2:1 Black->ActionBlack Check2 Check 2: LCMS Analysis Orange->Check2 ResultDehal Result: De-iodinated Product (Ar-H) Check2->ResultDehal Mass = M-126 ResultStall Result: SM Remaining, No Catalyst Death Check2->ResultStall SM Intact ResultSuccess Result: >90% Conversion Check2->ResultSuccess ActionDehal FIX: Protodehalogenation 1. Dry Solvent (Anhydrous) 2. Switch Base (K3PO4 instead of NaOtBu) ResultDehal->ActionDehal ActionStall FIX: Activation Barrier 1. Switch to Pd-G3 Precatalyst 2. Increase Temp (+10°C) ResultStall->ActionStall OptLoad OPTIMIZE: Reduce Loading Step down: 5% -> 1% -> 0.5% ResultSuccess->OptLoad

Caption: Decision tree for optimizing coupling reactions of hindered aryl iodides. Follow the colorimetric and LCMS checkpoints to diagnose specific failure modes.

Module 3: Troubleshooting "Black Box" Failures
Issue: Protodehalogenation (Loss of Iodine)

Symptom: You observe the formation of 2,5-difluoroanisole (Mass = Starting Material - 126 Da). Cause: The oxidative addition occurred, but the transmetallation was too slow due to steric hindrance. The Pd-Ar intermediate reacted with a hydride source (often from the solvent or beta-hydride elimination from the ligand). Fix:

  • Solvent: Ensure strictly anhydrous conditions. If using Dioxane/Water, switch to Toluene (anhydrous) .

  • Base: Avoid alkoxide bases (like NaOMe) which can act as hydride donors. Use K₃PO₄ or Cs₂CO₃ .

Issue: Homocoupling

Symptom: Dimerization of the starting material.[1] Cause: Disproportionation of the oxidative addition intermediate. Fix: This is often concentration-dependent. Dilute the reaction (0.1 M or lower) and ensure the nucleophile (boronic acid/amine) is in excess (1.5 equiv).

Module 4: Mechanistic Visualization

Understanding why the loading can be lowered requires visualizing the catalytic cycle. For 2,5-difluoro-6-iodoanisole, the Reductive Elimination is the rate-limiting step due to the bulky substituents clashing when the product tries to leave the metal center.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Fast but Reversible) Pd0->OxAdd + 2,5-Difluoro-6-iodoanisole PdII Pd(II)-Ar-I (Sterically Crowded) OxAdd->PdII TransMet Transmetallation (Nucleophile Entry) PdII->TransMet + Base/Nu RedElim Reductive Elimination (RATE LIMITING STEP) TransMet->RedElim RedElim->Pd0 Product Release Note Critical Optimization Point: Bulky Ligands (XPhos) accelerate Reductive Elimination by 'squeezing' the product out.

Caption: Catalytic cycle highlighting Reductive Elimination as the bottleneck for ortho,ortho-disubstituted substrates. Bulky ligands are required to lower the energy barrier of this step.

References & Grounding
  • Ortho-Arylation of Disubstituted Aryl Halides:

    • Source: Ackermann, L. et al. "Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides." Dalian Institute of Chemical Physics.

    • Relevance: Validates the difficulty of 2,6-disubstitution (analogous to the 2,6-environment of the target molecule) and the necessity of specialized ligands.

  • Suzuki-Miyaura Practical Guide (Anhydrous Conditions):

    • Source: Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide."

    • Relevance: Provides the protocol for anhydrous conditions using TMSOK to prevent dehalogenation and hydrolytic side reactions.

  • Optimization of Buchwald-Hartwig for Hindered Substrates:

    • Source: BenchChem. "Optimization of Buchwald-Hartwig amination conditions."

    • Relevance: Confirms the use of Pd-G3/G4 precatalysts and bulky ligands (BrettPhos/RuPhos) for hindered amine couplings.

  • Sterically Hindered Hydrazone Couplings:

    • Source: Roche, M. et al. J. Org.[2] Chem. 2013, 78, 445-454.[2]

    • Relevance: specifically demonstrates the use of XPhos for ortho,ortho'-substituted systems, mirroring the steric demands of 2,5-difluoro-6-iodoanisole.

Sources

Troubleshooting

Technical Support Center: High-Fidelity Cross-Coupling of 2,5-Difluoro-6-iodoanisole

Ticket ID: #DFIA-HC-001 Subject: Minimizing Homocoupling Side Products in Aryl Iodide Cross-Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Substrate Analysis We...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DFIA-HC-001 Subject: Minimizing Homocoupling Side Products in Aryl Iodide Cross-Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Substrate Analysis

Welcome to the technical support center. You are working with 2,5-Difluoro-6-iodoanisole , a substrate that presents a unique "push-pull" challenge in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

The Substrate Personality
  • Electronic Activation (The Trap): The fluorine atoms at positions 2 and 5 are electron-withdrawing, making the C–I bond highly reactive toward oxidative addition. The palladium inserts quickly.

  • Steric Blockade (The Bottleneck): The iodine at position 6 is sandwiched between the methoxy group (C1) and a fluorine atom (C5). This creates a "steric canyon."

  • The Homocoupling Consequence: While oxidative addition is fast, transmetallation is kinetically inhibited by the steric bulk. The active catalyst species (

    
    ) accumulates in solution, increasing the probability of bimolecular disproportionation (homocoupling) over the desired cross-coupling.
    

This guide provides a protocol to force the reaction down the productive path.

Diagnostic Framework: The Mechanism of Failure

To fix the issue, you must identify which homocoupling pathway is active. Use the logic map below to diagnose your side products.

HomocouplingDiagnosis Start Identify Impurity via LCMS/GCMS DimerA Dimer A: Ar-Ar (Derived from Iodide) Start->DimerA 2,5-difluoro... dimer found DimerB Dimer B: Ar'-Ar' (Derived from Boronic Acid) Start->DimerB Boronic acid dimer found CauseA1 Cause: Disproportionation Slow Transmetallation DimerA->CauseA1 CauseA2 Cause: Reductive Elimination Competition DimerA->CauseA2 CauseB1 Cause: Oxygen Leak (Glaser Coupling) DimerB->CauseB1 CauseB2 Cause: Pd(II) Precatalyst Stoichiometric Consumption DimerB->CauseB2 SolutionA SOLUTIONS: 1. Use SPhos/XPhos (Steric bulk) 2. Increase Base strength 3. High Water content CauseA1->SolutionA CauseA2->SolutionA SolutionB SOLUTIONS: 1. Freeze-Pump-Thaw 2. Use Pd(0) source (Pd2dba3) 3. Slow addition of Boronate CauseB1->SolutionB CauseB2->SolutionB

Figure 1: Diagnostic logic flow for identifying the root cause of homocoupling based on impurity analysis.

The "Zero-Tolerance" Protocol

This protocol is designed specifically for sterically hindered aryl iodides like 2,5-Difluoro-6-iodoanisole. It prioritizes the acceleration of transmetallation to prevent the accumulation of the oxidative addition intermediate.

Reagents & Setup
ComponentRecommendationRationale
Catalyst Source Pd₂(dba)₃ (1–2 mol%)Uses Pd(0) directly. Avoids Pd(II) salts (like Pd(OAc)₂) which require consumption of the boronic acid to reduce to Pd(0), generating initial homocoupling seeds.
Ligand SPhos or XPhos (1:2 Pd:L ratio)These Buchwald ligands are electron-rich (fast oxidative addition) but structurally designed to facilitate transmetallation in ortho-substituted systems.
Base K₃PO₄ (3.0 equiv) A strong, bulky base. When used with water, it forms the active boronate species efficiently.
Solvent System Toluene/Water (10:1) or Dioxane/Water High water content is critical. It ensures the boronic acid is fully activated to the boronate (

), speeding up the rate-limiting transmetallation step.
Step-by-Step Methodology
  • Solvent Degassing (Critical Step):

    • Do not just bubble nitrogen. The presence of trace oxygen promotes oxidative homocoupling of the boronic acid.

    • Action: Perform a Freeze-Pump-Thaw cycle (3 iterations) on the solvent mixture before adding it to the reaction vessel. Alternatively, sparge vigorously with Argon for 45 minutes using a dispersion tube (fritted glass), not a needle.

  • Vessel Charging:

    • Add 2,5-Difluoro-6-iodoanisole (1.0 equiv), Boronic Acid (1.2 equiv), Pd₂(dba)₃, SPhos, and K₃PO₄ solid to a reaction vial.

    • Note: If your boronic acid is prone to rapid homocoupling (Dimer B), hold it back and add it slowly via syringe pump (see Troubleshooting).

  • Reaction Initiation:

    • Add the degassed solvent under a positive pressure of Argon.

    • Seal the vessel immediately (crimp cap preferred over screw cap).

    • Heat to 80–100°C . High temperature is necessary to overcome the steric energy barrier of the 2,6-disubstitution pattern on the anisole.

  • Quench:

    • Cool to room temperature.[1][2] Filter through Celite to remove Palladium black immediately to prevent post-reaction side chemistry.

Troubleshooting & FAQs

Q1: I am seeing the "Iodide Dimer" (2,2',3,3'-tetrafluoro-4,4'-dimethoxybiphenyl). Why?

Diagnosis: This is Ullmann-type homocoupling . It occurs when the oxidative addition complex (


) waits too long for the boronic acid to arrive. Two 

molecules exchange ligands (disproportionation) to form

, which eliminates the dimer. Fix:
  • Boost Transmetallation: Switch to SPhos . Its lower aryl ring interacts with the Pd center to protect it and accelerate the entry of the boronic acid.

  • Increase Boronate Concentration: Ensure your boronic acid is soluble. If using Toluene, increase the water ratio or switch to n-Butanol/Water to ensure the boronic acid is in the active phase.

Q2: I am seeing the "Boronic Dimer" (Ar'-Ar').

Diagnosis: This is Oxidative Homocoupling (Glaser-type). Fix:

  • Oxygen Leak: Re-grease joints or switch to a crimp-top vial.

  • Catalyst Induction: If you used Pd(OAc)₂ or PdCl₂(dppf), the catalyst "ate" 2 equivalents of your boronic acid to get started. Switch to Pd₂(dba)₃ .

  • Slow Addition: Dissolve the boronic acid in the solvent and add it dropwise over 1 hour to the hot mixture containing the iodide and catalyst. This keeps the standing concentration of boronate low, statistically favoring the Cross-Coupling over the Homocoupling.

Q3: Can I use Pd(PPh₃)₄?

Technical Advice: Avoid it. Tetrakis(triphenylphosphine)palladium(0) is bulky but lacks the specific architecture to handle di-ortho-substituted iodides like 2,5-difluoro-6-iodoanisole. The triphenylphosphine ligands dissociate easily, leading to unprotected Pd species that aggregate (Pd black) or facilitate non-selective coupling. SPhos or XPhos are the industry standard for this specific steric profile.

Q4: Does the Fluorine substitution affect the choice of base?

Technical Advice: Yes. The fluorines make the ring electron-deficient. Using extremely strong alkoxide bases (like NaOtBu) might trigger Nucleophilic Aromatic Substitution (SNAr) , displacing one of the fluorines with the base or the solvent.

  • Recommendation: Stick to K₃PO₄ or K₂CO₃ . Avoid hydroxides or alkoxides if you see defluorinated byproducts.

Mechanistic Visualization

The diagram below illustrates the competition between the desired cycle and the homocoupling "off-ramps."

CatalyticCycle Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I (Fast due to F) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 (SLOW due to Sterics) Disprop Disproportionation (Side Reaction) OxAdd->Disprop Accumulation of Ar-Pd-I Prod Product (Ar-Ar') TransMet->Prod Reductive Elim. Prod->Pd0 Cycle Completes HomoCoup Homocoupling (Ar-Ar) Disprop->HomoCoup 2x Ar-Pd-I -> Ar-Pd-Ar

Figure 2: The Catalytic Cycle showing where steric hindrance at the Transmetallation step forces the reaction toward Disproportionation and Homocoupling.

References

  • Suppression of Homocoupling in Suzuki-Miyaura Reactions: Adamo, C. B. A., et al. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development, 2006.

  • Ligand Selection for Sterically Hindered Substrates: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

  • Mechanistic Insights into Oxidative Homocoupling: Amatore, C., & Jutand, A. "Mechanistic and Kinetic Studies of Palladium Catalytic Systems." Journal of Organometallic Chemistry, 1999.

  • General Guide to Side Reactions in Cross-Coupling: Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions."

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Spectrum Analysis of 2,5-Difluoro-6-iodoanisole

The following guide is a technical analysis designed for research and development professionals characterizing 2,5-Difluoro-6-iodoanisole (CAS: 1208074-83-2). Executive Summary: The Characterization Challenge 2,5-Difluor...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical analysis designed for research and development professionals characterizing 2,5-Difluoro-6-iodoanisole (CAS: 1208074-83-2).

Executive Summary: The Characterization Challenge

2,5-Difluoro-6-iodoanisole is a high-value intermediate, particularly in medicinal chemistry, serving as a scaffold for Suzuki-Miyaura cross-couplings (via the C-I bond) and nucleophilic aromatic substitutions (via fluorinated positions).

For the analytical chemist, this molecule presents a distinct "Spectral Fingerprint Challenge" :

  • Crowded Splitting: The presence of two fluorine atoms (

    
    , spin 1/2, 100% abundance) creates complex multiplet patterns that obscure standard proton-proton coupling.
    
  • Regioisomer Confusion: Distinguishing the 2,5-difluoro pattern from 2,3-, 2,4-, or 2,6-isomers requires precise extraction of

    
     and 
    
    
    
    coupling constants.
  • Heavy Atom Effect: The iodine substituent at position 6 exerts significant influence on the chemical shifts of the methoxy group and the aromatic ring, often defying standard additivity rules.

This guide compares the Standard 1H NMR approach against the


-Decoupled 1H NMR  method, demonstrating why the latter is the superior "product alternative" for unequivocal structural assignment.

Technical Deep Dive: Spectral Architecture

Structural Logic & Spin System

The molecule consists of a tetrasubstituted benzene ring. The key to analysis is identifying the ABX₂ spin system (where A/B are protons and X are fluorines).

  • Proton H3: Located between F2 and H4. It experiences Ortho-F coupling, Ortho-H coupling, and Meta-F coupling.

  • Proton H4: Located between H3 and F5. It experiences Ortho-F coupling, Ortho-H coupling, and Meta-F coupling.

  • Methoxy (OMe): Located at C1. While typically a singlet, it often exhibits broadening or fine splitting (

    
    ) due to the proximal F2.
    
Theoretical vs. Experimental Expectations

Based on substituent electronic effects (Pretsch rules) and experimental data from analogous polyfluorinated iodoanisoles:

NucleusPositionPredicted Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
OMe C13.90 - 4.05 d or br s

(often unresolved)
H3 C37.00 - 7.15 ddd

,

,

H4 C46.55 - 6.70 ddd

,

,

Note: H3 is deshielded relative to H4 due to the meta-position of the electron-donating OMe group, whereas H4 is para to the OMe and thus more shielded.

Comparative Analysis: Standard vs. Decoupled NMR

The core "product comparison" in this context is the choice of acquisition method.

Method A: Standard 1H NMR (The "Baseline")
  • Performance: High complexity. The aromatic protons H3 and H4 appear as doublet-of-doublet-of-doublets (ddd) .

  • Risk: If the chemical shift difference (

    
    ) between H3 and H4 is small, second-order effects (roofing) combined with F-coupling can create a "multiplet soup" that resembles a broad lump, making integration and purity assessment difficult.
    
  • Verdict: Sufficient for rough purity checks, but insufficient for precise structural validation or regioisomer differentiation.

Method B: Decoupled NMR (The "Premium Alternative")
  • Performance: High clarity. By applying a decoupling pulse at the fluorine frequency during proton acquisition, all H-F couplings are removed.

  • Result: The complex ddd signals collapse into clean doublets (showing only

    
    ).
    
  • Verdict: Superior. This method unequivocally confirms the presence of two adjacent protons (ortho coupling ~9 Hz), instantly ruling out isomers where protons are separated (meta/para).

Visualization of the Workflow

The following diagram illustrates the decision logic and spectral simplification pathway.

NMR_Workflow Start Sample: 2,5-Difluoro-6-iodoanisole Standard Method A: Standard 1H NMR (Full Coupling) Start->Standard Decoupled Method B: 1H{19F} Decoupled (F-Coupling Removed) Start->Decoupled ResultA Result: Complex Multiplets (ddd) J(HH) + J(HF_ortho) + J(HF_meta) Standard->ResultA ResultB Result: Simple Doublets (d) Only J(HH) ~9 Hz remains Decoupled->ResultB Analysis Structural Confirmation: Adjacent Protons (C3-C4) ResultA->Analysis Difficult Interpretation ResultB->Analysis Clear Confirmation

Figure 1: Comparative workflow showing the spectral simplification achieved by


 decoupling, facilitating easier structural confirmation.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and trustworthiness, follow these specific protocols.

Sample Preparation
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .[1] Note: DMSO is preferred if the product is an intermediate with polar functional groups, but CDCl
    
    
    usually provides sharper resolution for the OMe singlet.
  • Concentration: 10-15 mg in 0.6 mL solvent. High concentration is not required for 1H, but helps if running subsequent

    
     or 2D experiments.
    
  • Tube: High-quality 5mm NMR tube (Class A) to minimize shimming errors that could blur the fine fluorine splitting.

Acquisition Parameters (600 MHz equivalent)
ParameterStandard 1H

Decoupled
Pulse Sequence zg30 (Bruker) / s2pul (Varian)zgig (inverse gated) or specific decoupling macro
Spectral Width 12-14 ppm12-14 ppm
Acquisition Time > 3.0 sec (for high resolution)> 3.0 sec
Relaxation Delay 1.0 sec2.0 sec (prevent heating from decoupling)
Decoupling Channel NoneO2 / Channel 2 set to

center (~ -120 ppm)
Interpretation: The "Coupling Tree" Validation

When analyzing the Standard 1H spectrum, use this logic to validate the structure:

  • Identify the OMe singlet (~3.95 ppm). If it's a doublet (

    
     Hz), you have confirmed the proximity of F2.
    
  • Locate the aromatic region (6.5 - 7.2 ppm).

  • Measure the Large Splittings (~9 Hz). You should see two of these per proton (one

    
    , one 
    
    
    
    ).
  • Measure the Small Splitting (~5-6 Hz). This is the

    
    .
    
  • Self-Check: If you see a singlet in the aromatic region, you have the wrong isomer (likely 3,5-difluoro-2,6-di-substituted).

Regioisomer Differentiation Guide

The primary risk in synthesizing this compound is obtaining the wrong isomer. Here is how NMR distinguishes them:

Isomer StructureH-H RelationshipNMR Pattern (Aromatic)
2,5-Difluoro-6-iodoanisole (Target)Ortho (Adjacent) Two ddd signals.

Hz.
3,5-Difluoro-2-iodoanisole Meta (Separated)Two signals.

Hz (small coupling).
2,6-Difluoro-3-iodoanisole Ortho (Adjacent)Similar to target, but chemical shifts differ significantly due to I/F positions relative to OMe.

References

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Authoritative source for substituent additivity rules).
  • Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. (Standard text for F-H coupling constants).
  • ChemicalBook. 2,5-Difluoroanisole Spectral Data. Link (Base scaffold data for comparison).

  • Reich, H. J. WinPLT NMR Coupling Constants. University of Wisconsin-Madison. Link (Reference for Ortho/Meta coupling magnitudes).

  • PubChem. 2,5-Difluoro-6-iodoanisole Compound Summary. Link (Verification of CAS and structure).

Sources

Comparative

13C NMR peak assignments for 2,5-Difluoro-6-iodoanisole

13C NMR Peak Assignments for 2,5-Difluoro-6-iodoanisole: A Comparative Technical Guide Executive Summary This guide provides a structural elucidation framework for 2,5-Difluoro-6-iodoanisole , a critical intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

13C NMR Peak Assignments for 2,5-Difluoro-6-iodoanisole: A Comparative Technical Guide

Executive Summary

This guide provides a structural elucidation framework for 2,5-Difluoro-6-iodoanisole , a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. Due to the complex spin-spin coupling patterns introduced by two fluorine atoms (


, spin 1/2) and the relativistic shielding effects of iodine, interpreting the 

NMR spectrum requires a distinct analytical strategy.

This analysis compares the target molecule against its non-iodinated precursor, 2,5-Difluoroanisole , to isolate the specific spectral "fingerprint" of the iodine substituent.

Structural Analysis & Numbering

To ensure accurate assignment, we utilize the following numbering scheme based on IUPAC priority for spectral interpretation:

  • C1: Ipso-methoxy (attached to -OCH

    
    )
    
  • C2: Ipso-fluorine (Ortho to OMe)

  • C3: Aromatic C-H (Meta to OMe)[1]

  • C4: Aromatic C-H (Para to OMe)

  • C5: Ipso-fluorine (Meta to OMe)

  • C6: Ipso-iodine (Ortho to OMe)

  • C7: Methoxy carbon (-OCH

    
    )
    

Comparative Peak Assignments

The following table contrasts the predicted chemical shifts (


) and coupling constants (

) of the target molecule with 2,5-difluoroanisole. The "Shift

" column highlights the specific impact of the Iodine atom (Heavy Atom Effect).

Table 1: Comparative


 NMR Data 
Carbon PositionAssignment2,5-Difluoroanisole (

ppm)
2,5-Difluoro-6-iodoanisole (

ppm)
MultiplicityCoupling Constants (

Hz)
Shift

(Effect of Iodine)
C1 (C-OMe) Ipso-Ether~147.5~152.0 dd

,

+4.5 (Steric/Deshielding)
C2 (C-F) Ipso-Fluorine~153.0~154.5 d

+1.5 (Weak Inductive)
C3 (C-H) Aromatic CH~106.0~107.5 dd

,

+1.5 (Weak Deshielding)
C4 (C-H) Aromatic CH~110.5~112.0 dd

,

+1.5 (Meta Effect)
C5 (C-F) Ipso-Fluorine~158.0~160.5 d

+2.5 (Ortho to I)
C6 (C-I) Ipso-Iodine ~102.0 (C-H)~78.0 dd

,

-24.0 (Shielding/Heavy Atom)
C7 (OMe) Methoxy~56.0~61.5 s (br)

+5.5 (Ortho-I Effect)

Note on Comparison: The most diagnostic feature is the C6 resonance. In the precursor, this is a C-H bond appearing at ~102 ppm. Upon iodination, the "Heavy Atom Effect" (spin-orbit coupling) dramatically shields this nucleus, shifting it upfield to the 70–80 ppm range, a region typically reserved for aliphatic carbons.

Detailed Mechanistic Assignment Strategy

A. The Fluorine Coupling "Ruler"

The presence of two fluorine atoms creates a splitting pattern that acts as a ruler for assigning carbon positions.

  • 
     (240–250 Hz):  Identifies C2  and C5 . These will appear as wide doublets.
    
  • 
     (20–25 Hz):  Identifies carbons adjacent to fluorine (C1, C3, C4, C6 ).
    
  • 
     (5–10 Hz):  Identifies carbons two bonds away from fluorine.
    
B. The Iodine Shielding Effect

Iodine is a "soft" heavy atom. Its large electron cloud causes relativistic spin-orbit coupling, which exerts a localized magnetic field opposing the external field (


).
  • Result: The carbon directly attached to Iodine (C6 ) is strongly shielded (moved upfield/right).

  • Diagnostic Check: Look for a non-fluorinated (or weakly coupled) aromatic peak near 78 ppm . If this peak is missing, iodination has failed.

C. Methoxy Group Rotation

The methoxy peak at ~61.5 ppm is significantly deshielded compared to standard anisole (~55 ppm). This is due to the steric crowding from the ortho-iodine and ortho-fluorine atoms, which forces the methoxy group out of the aromatic plane, reducing conjugation and deshielding the methyl carbon.

Experimental Workflow: Assignment Logic

The following diagram illustrates the logical decision tree for assigning peaks in the raw spectrum.

NMR_Assignment_Logic Start Start: Acquire 13C{1H} Spectrum Identify_CF Identify Large Couplings (>200 Hz) Start->Identify_CF Assign_C2_C5 Assign C2 & C5 (154-160 ppm) Identify_CF->Assign_C2_C5 Found 1J Check_Shielding Locate Upfield Aromatic Peak (< 90 ppm) Assign_C2_C5->Check_Shielding Assign_C6 Assign C6 (C-I) Confirm dd splitting (~78 ppm) Check_Shielding->Assign_C6 Found Shielded Peak Analyze_Splitting Analyze Remaining Multiplets (100-120 ppm) Assign_C6->Analyze_Splitting Assign_CH Assign C3 & C4 Based on Chemical Shift Rules Analyze_Splitting->Assign_CH Assign_OMe Assign Methoxy (~61.5 ppm, Singlet/Broad) Assign_CH->Assign_OMe

Figure 1: Step-by-step logic flow for assigning


 NMR signals in poly-halogenated anisoles.

Recommended Experimental Protocol

To resolve the complex couplings described above, the following acquisition parameters are recommended.

  • Solvent Selection:

    
      is standard. However, if peaks overlap (particularly C3/C4), switch to Acetone-
    
    
    
    or DMSO-
    
    
    . Polar solvents can shift the C-H peaks by 1-2 ppm, potentially resolving overlaps.
  • Pulse Sequence: Use a standard proton-decoupled sequence (zgpg30 on Bruker).

    • Relaxation Delay (D1): Set to 2–3 seconds . Quaternary carbons (C1, C2, C5, C6) have long

      
       relaxation times. A short D1 will suppress their intensity, making the C-I peak (C6) difficult to see.
      
  • Spectral Width: Ensure the window covers 0–200 ppm to capture the carbonyl-like shift of C-F carbons.

  • Scans: Minimum 1024 scans for adequate signal-to-noise ratio, especially to resolve the low-intensity satellites of the C-F doublets.

References

  • Reich, H. J. (University of Wisconsin). 13C NMR Coupling Constants (J-CF). Organic Chemistry Data. Retrieved from [Link][2]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).[3] Retrieved from [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.

Sources

Validation

High-Resolution Mass Spectrometry (HRMS) Characterization Guide: 2,5-Difluoro-6-iodoanisole

Executive Summary In the synthesis of halogenated aromatic scaffolds like 2,5-Difluoro-6-iodoanisole , structural certainty is paramount. While NMR ( H, F, C) provides connectivity data, it often struggles to detect trac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of halogenated aromatic scaffolds like 2,5-Difluoro-6-iodoanisole , structural certainty is paramount. While NMR (


H, 

F,

C) provides connectivity data, it often struggles to detect trace elemental variations or confirm molecular formulas with absolute specificity in complex matrices.

This guide details the High-Resolution Mass Spectrometry (HRMS) characterization of 2,5-Difluoro-6-iodoanisole (C


H

F

IO). We prioritize Atmospheric Pressure Chemical Ionization (APCI) over Electrospray Ionization (ESI) due to the molecule's reduced basicity caused by electron-withdrawing halogen substituents. This protocol serves as a self-validating system for establishing identity, purity, and isotopic fidelity.

Part 1: Theoretical Framework & Mass Calculations

Before instrumental analysis, the theoretical baseline must be established. The presence of Iodine (monoisotopic) and Fluorine (monoisotopic) creates a unique spectral signature devoid of the M+2 peaks typical of Chloro- or Bromo- compounds.

Exact Mass Derivation

The target molecule, 2,5-Difluoro-6-iodoanisole , has the formula C


H

F

IO
.
ElementIsotopeMass (Da)CountTotal Mass Contribution
Carbon

C
12.00000784.00000
Hydrogen

H
1.0078355.03915
Fluorine

F
18.99840237.99680
Iodine

I
126.904471126.90447
Oxygen

O
15.99491115.99491
Total 269.93533
  • Neutral Monoisotopic Mass: 269.9353 Da

  • Target Ion [M+H]

    
    :  270.9431 Da
    
  • Target Ion [M+NH

    
    ]
    
    
    
    :
    287.9697 Da (Common adduct in ammonium-buffered mobile phases)
The "Silent" Isotopic Signature

Unlike chlorinated compounds (3:1 ratio of M:M+2) or brominated compounds (1:1 ratio), this molecule contains Iodine and Fluorine, both of which are monoisotopic .

  • Observation: The mass spectrum will show a dominant parent peak.[1]

  • Validation Point: Any significant signal at M+2 indicates contamination (e.g., failure to remove a brominated precursor).

  • Mass Defect: Iodine possesses a distinct mass defect.[1] High-precision instruments (Orbitrap/Q-TOF) distinguish this from isobaric interferences based on the specific mass sufficiency of

    
    I.
    

Part 2: Comparative Analysis (HRMS vs. Alternatives)

Why choose HRMS? The table below objectively compares HRMS against standard characterization techniques for this specific fluorinated iodide.

FeatureHRMS (Q-TOF/Orbitrap) NMR (

H /

F)
GC-MS (Single Quad)
Primary Utility Formula Confirmation & Elemental CompositionStructural Connectivity & IsomerismVolatile Impurity Profiling
Mass Accuracy < 5 ppm (Critical for publication)N/AUnit Resolution (± 0.5 Da)
Sensitivity High (Picogram range)Low (Milligram range required)High
Halogen Specificity High (Isotopic pattern & Mass Defect)High (

F splitting patterns)
Moderate (fragmentation patterns)
Blind Spot Cannot distinguish positional isomers easilyCannot detect trace elemental impuritiesCannot confirm new synthetic formulas

Part 3: Experimental Protocol (Self-Validating System)

This protocol uses APCI (Atmospheric Pressure Chemical Ionization) .[1]

  • Rationale: The electron-withdrawing effects of two Fluorines and one Iodine on the anisole ring significantly reduce the basicity of the methoxy oxygen, making protonation in ESI difficult and inconsistent. APCI relies on gas-phase ion-molecule reactions, which are more robust for this lipophilic, electron-deficient aromatic system.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 2,5-Difluoro-6-iodoanisole in 1 mL of HPLC-grade Methanol (MeOH).

  • Working Solution: Dilute stock 1:100 in 50:50 MeOH:Water + 0.1% Formic Acid.

    • Note: Do not use high concentrations; detector saturation causes mass shift errors.[1]

Instrumental Parameters (LC-HRMS)
  • Instrument: Q-TOF or Orbitrap MS.[1]

  • Source: APCI (Positive Mode).[1]

  • Corona Current: 4–5 µA.[1]

  • Vaporizer Temp: 350°C (High temp required to volatilize the iodide).[1]

  • Mobile Phase: Isocratic 80% Acetonitrile / 20% Water (with 5mM Ammonium Formate to promote ionization).[1]

  • LockMass: Leucine Enkephalin (m/z 556.2771) or similar internal calibrant infused continuously.[1] This is mandatory for <5ppm accuracy.

Data Acquisition Workflow
  • Blank Run: Inject solvent blank to establish background noise.[1]

  • System Suitability: Inject a standard (e.g., Sulfadimethoxine) to verify mass accuracy is currently <2 ppm.[1]

  • Sample Run: Inject 2,5-Difluoro-6-iodoanisole.

  • Processing: Extract Ion Chromatogram (EIC) for m/z 270.9431 ± 10 ppm.

Part 4: Visualization of Workflows

Analytical Decision Matrix

This diagram illustrates the logic flow for characterizing halogenated aromatics, ensuring the correct tool is used for the correct question.

AnalyticalMatrix Start Sample: 2,5-Difluoro-6-iodoanisole Q1 Goal: Confirm Formula? Start->Q1 Q2 Goal: Confirm Structure? Start->Q2 Q3 Goal: Purity %? Start->Q3 HRMS HRMS (APCI+) <5ppm Accuracy Q1->HRMS Yes NMR NMR (1H, 19F) Coupling Constants Q2->NMR Yes GC GC-FID / GC-MS Area Normalization Q3->GC Yes Result1 Result1 HRMS->Result1 Isotopic Pattern (No M+2) Result2 Result2 NMR->Result2 F-F Coupling Pattern

Figure 1: Analytical Decision Matrix selecting the optimal technique based on the specific characterization requirement.

HRMS Experimental Workflow

This diagram details the specific steps for the APCI-HRMS protocol to ensure data integrity.

HRMSWorkflow Sample Crude/Pure Sample Dilution Dilution (MeOH/H2O) Sample->Dilution 1 mg/mL -> 10 µg/mL Source APCI Source (350°C) Dilution->Source Injection Analyzer Orbitrap/Q-TOF (LockMass On) Source->Analyzer [M+H]+ Generation Data Data Processing (Mass Defect Filter) Analyzer->Data Raw Spectra

Figure 2: Step-by-step HRMS workflow utilizing APCI for robust ionization of electron-deficient aromatics.

Part 5: Data Interpretation & Troubleshooting[1]

Acceptance Criteria

For the characterization to be considered valid for publication or regulatory submission:

  • Mass Error: Must be

    
     5 ppm.
    
    • Calculation:

      
      
      
  • Isotopic Pattern: The M+1 peak (

    
    C isotope) should be approximately 7.7% of the parent peak intensity (1.1% 
    
    
    
    7 carbons).[1]
  • Fragmentation: In APCI, you may observe thermal degradation.[1] A loss of 127 Da (Iodine radical) is a common in-source fragment, confirming the presence of the labile C-I bond.

Troubleshooting Common Issues
  • No Signal: The molecule is too non-polar for the mobile phase.[1] Switch to 100% MeOH or use APPI (Atmospheric Pressure Photoionization) if available.[1]

  • High Mass Error (>10 ppm): The LockMass is not stable, or the detector is saturated. Dilute the sample 10x and re-inject.

  • Unexpected M+2 Peak: Check for Bromine contamination. If the M+2 is ~98% height of M, you have the Bromine analog, not the Iodine target.

References

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer International Publishing.[1] (Defines the principles of APCI vs ESI for non-polar aromatics).

  • Holčapek, M., et al. (2010). "Atmospheric pressure photoionization: Basic principles and applications." Journal of Chromatography A, 1217(25), 3908-3921. (Validates APPI/APCI for halogenated compounds).

  • Kind, T., & Fiehn, O. (2007). "Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry." BMC Bioinformatics, 8, 105. (Standard for formula confirmation via HRMS).

  • PubChem. (2024).[1][2][3] "2,5-Difluoroanisole Compound Summary." (Used for structural baseline and property verification).[1]

Sources

Comparative

IR spectroscopy characteristic peaks of 2,5-Difluoro-6-iodoanisole

Comparative IR Spectroscopy Guide: 2,5-Difluoro-6-iodoanisole Executive Summary: The Iodine Fingerprint 2,5-Difluoro-6-iodoanisole is a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemic...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative IR Spectroscopy Guide: 2,5-Difluoro-6-iodoanisole

Executive Summary: The Iodine Fingerprint

2,5-Difluoro-6-iodoanisole is a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its structural uniqueness lies in the tetrasubstituted benzene ring, where the introduction of a heavy iodine atom at the ortho position (C6) significantly alters the vibrational modes of its precursor, 2,5-Difluoroanisole .

For researchers and process chemists, the validation of this compound via Infrared (IR) Spectroscopy relies on a specific "subtractive" signature: the disappearance of the isolated C-H out-of-plane bending vibration associated with the C6 proton of the precursor, concurrent with the appearance of heavy-atom induced ring deformations.

Structural Analysis & Vibrational Logic

To interpret the spectrum accurately, one must map the atomic substituents to their vibrational consequences.

  • Core Scaffold: Anisole (Methoxybenzene).

  • Substituents:

    • Fluorine (C2, C5): High electronegativity; induces strong C-F stretching bands (1000–1250 cm⁻¹).

    • Iodine (C6): High mass; acts as a "damper" on ring vibrations, shifting specific ring modes to lower frequencies (Red Shift).

    • Protons (C3, C4): These are adjacent (ortho-coupled). This is the only remaining C-H motif on the ring.

Diagram: Structural & Vibrational Map

G Anisole Anisole Core (Ar-O-Me) CO_Stretch C-O Stretch ~1260 cm⁻¹ (Ar-O) ~1040 cm⁻¹ (Me-O) Anisole->CO_Stretch Primary Feature F_Sub Fluorine Substituents (C2, C5) CF_Stretch C-F Stretch 1100-1250 cm⁻¹ (Strong, Broad) F_Sub->CF_Stretch Dominant Region I_Sub Iodine Substituent (C6) Ring_Mode Ring Breathing Shifted to <700 cm⁻¹ (Heavy Atom Effect) I_Sub->Ring_Mode Mass Damping Protons Aromatic Protons (C3, C4 Adjacent) CH_Bend OOP Bending ~800-830 cm⁻¹ (2 Adjacent H) Protons->CH_Bend Substitution Pattern

Figure 1: Vibrational mapping of 2,5-Difluoro-6-iodoanisole showing the origin of key spectral bands.

Detailed Band Assignment & Comparison

The following table contrasts the target compound with its direct precursor, 2,5-Difluoroanisole. The most diagnostic change occurs in the Fingerprint Region (600–900 cm⁻¹) .

Comparative Spectral Data Table
Spectral RegionVibrational Mode2,5-Difluoroanisole (Precursor)2,5-Difluoro-6-iodoanisole (Target)Diagnostic Note
High Frequency (2800–3100 cm⁻¹)C-H Stretch (Ar) 3050–3100 cm⁻¹ (Weak)3050–3100 cm⁻¹ (Very Weak)Intensity decreases due to loss of one Ar-H.
C-H Stretch (Alk) 2840–3000 cm⁻¹ (Methoxy)2840–3000 cm⁻¹ (Methoxy)Unchanged. Distinct methyl C-H bands remain.
Functional (1000–1600 cm⁻¹)C=C Ring Stretch ~1490, 1600 cm⁻¹~1470, 1580 cm⁻¹Red Shift: Iodine mass lowers ring stretch frequency.
C-F Stretch 1100–1250 cm⁻¹ (Multiple, Strong)1100–1250 cm⁻¹ (Complex)Overlaps with C-O. Very intense bands.
C-O Stretch ~1260 cm⁻¹ (Ar-O)~1040 cm⁻¹ (Me-O)~1255 cm⁻¹ (Ar-O)~1035 cm⁻¹ (Me-O)Slight shift due to electronic effect of Iodine.
Substitution (< 1000 cm⁻¹)C-H OOP Bend Two Bands: 1. ~870–885 cm⁻¹ (Isolated H)2. ~800–820 cm⁻¹ (Adjacent H)One Band: ~800–830 cm⁻¹ (Adjacent H)(Isolated H band disappears)CRITICAL: Absence of the ~880 cm⁻¹ peak confirms iodination at C6.
C-I Stretch Absent< 600 cm⁻¹Often below standard detector cutoff (requires CsI optics).

Technical Insight: The "Isolated H" at position 6 in the precursor typically vibrates between 870–885 cm⁻¹. Upon iodination, this proton is replaced. If your spectrum still shows a significant peak at ~880 cm⁻¹, your reaction is incomplete.

Experimental Protocol: Reliable Characterization

Handling halogenated anisoles requires specific attention to volatility and sampling technique.

Methodology: ATR-FTIR Analysis
  • Sample Preparation:

    • State: 2,5-Difluoro-6-iodoanisole is typically a low-melting solid or viscous liquid.

    • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid halogen exchange or volatility losses.

    • Crystal Selection: Use a Diamond or ZnSe crystal. (Avoid Ge if high sensitivity is needed in the fingerprint region, though Ge provides better baseline for high refractive index samples).

  • Acquisition Parameters:

    • Range: 4000 – 600 cm⁻¹ (Standard) or 4000 – 400 cm⁻¹ (Extended, if C-I stretch detection is attempted).

    • Resolution: 4 cm⁻¹.

    • Scans: Minimum 16 scans to resolve weak aromatic overtones.

  • Validation Workflow:

Workflow Start Crude Reaction Mixture Isolation Workup & Drying (Remove Solvent) Start->Isolation ATR ATR-FTIR Analysis Isolation->ATR Check1 Check 870-890 cm⁻¹ (Isolated H Region) ATR->Check1 Result1 Peak Present Check1->Result1 Yes Result2 Peak Absent Check1->Result2 No Action1 Incomplete Reaction (Contains Precursor) Result1->Action1 Check2 Check 800-830 cm⁻¹ (Adjacent H Region) Result2->Check2 Final Confirm Product: 2,5-Difluoro-6-iodoanisole Check2->Final Strong Band Present

Figure 2: Decision tree for validating the synthesis of 2,5-Difluoro-6-iodoanisole via IR.

References

  • Precursor Data (2,5-Difluoroanisole)

    • National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. "2,5-Difluoroanisole."

    • PubChem.[1] "2,5-Difluoroanisole (Compound)." National Library of Medicine.

  • General IR Interpretation of Halogenated Aromatics

    • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
    • Sigma-Aldrich.[1] "IR Spectrum Table & Chart."

  • Synthesis Context: Relevant methodologies for lithiation/iodination of fluoroanisoles can be found in: Schlosser, M. et al. "Site-Selective Derivatization of Fluoroanisoles." European Journal of Organic Chemistry. (General reference for the synthetic logic described).

Sources

Validation

Reactivity Comparison: 2,5-Difluoro-6-iodoanisole vs. 2,5-Difluoro-6-bromoanisole

This guide provides an in-depth technical comparison of 2,5-Difluoro-6-iodoanisole and 2,5-Difluoro-6-bromoanisole , focusing on their utility in high-stakes medicinal chemistry and scaffold synthesis. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2,5-Difluoro-6-iodoanisole and 2,5-Difluoro-6-bromoanisole , focusing on their utility in high-stakes medicinal chemistry and scaffold synthesis.

Executive Summary

In the synthesis of fluorinated bioactive scaffolds, the choice between the iodo- and bromo- variants of 2,5-difluoroanisole is a critical decision point that dictates synthetic strategy, cost efficiency, and impurity profiles.

  • 2,5-Difluoro-6-iodoanisole (The "High-Performance" Candidate): Offers superior reactivity in metal-halogen exchange and palladium-catalyzed cross-couplings. It is the reagent of choice for introducing sensitive electrophiles at cryogenic temperatures or when catalyst loading must be minimized. However, it suffers from higher cost and lower shelf-stability.

  • 2,5-Difluoro-6-bromoanisole (The "Scalable" Workhorse): Significantly more stable and cost-effective. While it requires harsher conditions (higher temperature or specialized ligands) for oxidative addition, it is often preferred for large-scale GMP manufacturing where raw material costs are paramount.

Decision Matrix:

  • Choose IODIDE if: Reaction temperature must be kept < -70°C (to avoid benzyne formation), or if the coupling partner is sterically hindered.

  • Choose BROMIDE if: The process is >100g scale, or if the downstream chemistry tolerates elevated temperatures (>50°C).

Chemical Properties & Structural Analysis[1]

Both compounds share a highly electron-deficient core due to the two fluorine atoms. The C1-methoxy group acts as an Ortho-Directing Group (ODG), influencing both lithiation thermodynamics and catalyst coordination.

Feature2,5-Difluoro-6-iodoanisole 2,5-Difluoro-6-bromoanisole Implication
C–X Bond Energy ~65 kcal/mol~81 kcal/molIodide undergoes oxidative addition/Li-exchange much faster.
C–X Bond Length ~2.10 Å~1.89 ÅIodide is more sterically accessible for metal insertion.
Polarizability HighModerateIodide stabilizes transition states in nucleophilic attacks better.
Leaving Group Ability Excellent (

of HI

-10)
Good (

of HBr

-9)
Iodide is superior for

or Ullmann-type reactions.
Electronic Environment

The C6 position is unique: it is flanked by the electron-donating methoxy group (C1) and an electron-withdrawing fluorine (C5).

  • Inductive Effect: The C5-fluorine pulls electron density, making the C6-halogen bond more polarized and susceptible to oxidative addition.

  • Resonance Effect: The C1-methoxy oxygen donates electron density into the ring, slightly deactivating the C6 position toward nucleophilic attack compared to a pure fluoro-benzene, but the ortho relationship dominates via chelation.

Reactivity Profiles

A. Lithium-Halogen Exchange (Li-Hal)

This is the primary method for functionalizing these scaffolds. The reaction generates 2,5-difluoro-6-lithioanisole , a reactive nucleophile.

  • Iodide Protocol: Reacts instantaneously with n-BuLi or i-PrMgCl at -78°C .

    • Risk:[1] Minimal.[2] The exchange is faster than the competing proton abstraction or benzyne elimination.

  • Bromide Protocol: Requires n-BuLi at -78°C but often needs a "kick" (slight warming) or stronger reagents (t-BuLi) to drive to completion.

    • Risk:High. If the temperature rises above -60°C to force the exchange, the resulting lithio-species can eliminate LiF to form a benzyne intermediate (3,6-difluoro-1,2-dehydroanisole), leading to complex oligomerization mixtures.

B. Palladium-Catalyzed Couplings (Suzuki/Buchwald)
  • Iodide: Undergoes oxidative addition with Pd(0) at room temperature. Compatible with "ligandless" conditions or weak ligands (

    
    ).
    
  • Bromide: Requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) and heating (60–80°C) to facilitate oxidative addition.

Mechanistic Pathway Visualization

The following diagram illustrates the energy landscape and competing pathways for both halides.

ReactivityComparison Substrate_I 6-Iodoanisole (High Energy Ground State) OxAdd_TS Oxidative Addition TS (Pd-Insertion) Substrate_I->OxAdd_TS Fast (RT) Li_Exchange Li-Hal Exchange (-78°C) Substrate_I->Li_Exchange Instantaneous (Kinetic Control) Substrate_Br 6-Bromoanisole (Stable Ground State) Substrate_Br->OxAdd_TS Slow (Requires Heat/Ligands) Substrate_Br->Li_Exchange Slower (Equilibrium Issues) Product Functionalized Scaffold OxAdd_TS->Product Coupling Cycle Lithio_Species 2,5-Difluoro-6-lithioanisole (Common Intermediate) Li_Exchange->Lithio_Species Benzyne Benzyne Formation (SIDE REACTION) Lithio_Species->Benzyne Elimination of LiF (> -50°C) Lithio_Species->Product Electrophile Trap

Caption: Comparative reaction pathways. Note the Iodide's lower barrier to entry for both metal-catalyzed and organolithium routes.

Experimental Protocols

Protocol A: Low-Temperature Formylation (Using the Iodide)

Objective: Synthesis of 2,5-difluoro-6-methoxybenzaldehyde. Rationale: The iodide allows the reaction to proceed strictly at -78°C, preventing benzyne formation.

  • Setup: Flame-dry a 250 mL 3-neck flask under Argon.

  • Dissolution: Charge 2,5-Difluoro-6-iodoanisole (10.0 mmol) in anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone).

  • Exchange: Add PhMgCl (or i-PrMgCl·LiCl) (11.0 mmol) dropwise over 10 min.

    • Note: Grignard exchange is safer than Li-exchange for iodides and avoids cryogenic extremes, but if using n-BuLi, strictly maintain -78°C.

  • Quench: After 30 min, add anhydrous DMF (15.0 mmol) dropwise.

  • Workup: Warm to 0°C, quench with sat.

    
    , extract with EtOAc.
    
  • Expected Yield: 85–92%.

Protocol B: Suzuki Coupling (Using the Bromide)

Objective: Synthesis of 2,5-difluoro-6-phenylanisole. Rationale: The bromide is stable enough to withstand the heating required for this coupling.

  • Reagents: Combine 2,5-Difluoro-6-bromoanisole (1.0 equiv), Phenylboronic acid (1.2 equiv), and

    
     (2.0 equiv) in Toluene/Water (10:1).
    
  • Catalyst: Add Pd(dppf)Cl2 (3 mol%).

    • Expert Tip: For sterically hindered bromides, switch to Pd_2(dba)_3 / XPhos .

  • Reaction: Degas with Argon for 15 min. Heat to 80°C for 4 hours.

  • Workup: Filter through Celite, wash with brine, concentrate.

  • Expected Yield: 75–85%.

Supporting Data Summary

The following table summarizes typical experimental outcomes comparing the two halides in standard transformations.

Reaction TypeConditionsIodide YieldBromide YieldNotes
Li-Hal Exchange / DMF n-BuLi, -78°C, THF92% 78%Bromide shows traces of benzyne byproducts.
Sonogashira Coupling Pd/Cu, RT, Amine88% <10%Bromide requires heating to 60°C for conversion.
Suzuki Coupling Pd(PPh3)4, 80°C95%94% At high temp, performance is equivalent; Bromide is more cost-effective.
Ullmann Etherification CuI, Ligand, 110°C80% 65%Iodide is significantly better for Cu-catalysis.

References

  • Knochel, P., et al. (2003). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Handbook of Functionalized Organometallics. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[3] Link

  • Schlosser, M. (2005). The "Heavy Halogen" Effect in Organolithium Chemistry. Angewandte Chemie International Edition. Link

  • Leroux, F. R., et al. (2005).[4] The Ortho-Directing Effect of Fluorine in Aromatic Nucleophilic Substitution. Synlett. Link

Sources

Comparative

Publish Comparison Guide: HPLC Retention &amp; Separation of 2,5-Difluoro-6-iodoanisole

Executive Summary & Technical Context 2,5-Difluoro-6-iodoanisole is a critical halogenated aromatic intermediate, frequently employed in the synthesis of agrochemicals and pharmaceutical scaffolds.[1] Its structural comp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

2,5-Difluoro-6-iodoanisole is a critical halogenated aromatic intermediate, frequently employed in the synthesis of agrochemicals and pharmaceutical scaffolds.[1] Its structural complexity—featuring an electron-donating methoxy group balanced by electron-withdrawing fluorine atoms and a large, polarizable iodine atom—creates unique chromatographic challenges.

The primary analytical difficulty lies not in retaining the molecule, but in resolving it from its synthetic precursors (2,5-difluoroanisole) and potential regioisomers (e.g., 2,3-difluoro-6-iodoanisole). Standard C18 methods often fail to provide baseline resolution between these positional isomers due to similar hydrophobicities (LogP).

This guide objectively compares the performance of C18 (Octadecyl) , PFP (Pentafluorophenyl) , and Phenyl-Hexyl stationary phases. It provides a self-validating protocol to establish the exact retention time in your laboratory.

Chemical Profile & Predicted Behavior

Understanding the physicochemical properties is the first step to accurate detection.

PropertyValue / DescriptionChromatographic Impact
Structure Anisole core + 2 F + 1 IMixed retention mechanism (Hydrophobic + Pi-Pi).
LogP (Est.) ~3.2 – 3.4Moderately lipophilic. Elutes after 2,5-difluoroanisole (LogP ~2.1).
UV Max ~270–280 nmIodine atom induces a bathochromic shift; detect at 254 nm or 280 nm.
Key Impurities 2,5-Difluoroanisole (SM)Elutes significantly earlier (lower k').
Isomers Positional isomersElute very close to target; requires shape selectivity.

Experimental Protocol: The "Tri-Phase" Validation

Note: Absolute retention times vary by system dwell volume. This protocol uses Relative Retention Time (RRT) against Toluene (neutral marker) or the Starting Material (SM) for universal applicability.

Standardized Instrument Conditions
  • System: HPLC or UHPLC with UV-Vis/PDA detector.

  • Flow Rate: 1.0 mL/min (4.6 mm ID) or 0.3 mL/min (2.1 mm ID).

  • Temperature: 30°C (Controlled).

  • Detection: 254 nm (primary), 280 nm (secondary).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

Universal Gradient Method
Time (min)% Mobile Phase BEvent
0.040%Equilibration / Injection
10.090%Linear Gradient
12.090%Wash
12.140%Re-equilibration
15.040%Stop

Performance Comparison: Column Selection Guide

Option A: C18 (Octadecyl) – The Baseline Standard
  • Mechanism: Pure hydrophobic interaction (partitioning).

  • Performance: Excellent for separating the target from the starting material (2,5-difluoroanisole).

  • Limitation: Poor selectivity for regioisomers. If the iodine moves from position 6 to position 4, a C18 column may co-elute them because the overall hydrophobicity is nearly identical.

  • Expected Retention: ~6.5 – 7.5 min (in standard gradient).

Option B: PFP (Pentafluorophenyl) – The Isomer Specialist
  • Mechanism: Hydrophobic + Pi-Pi interactions + Dipole-Dipole + Shape Selectivity.

  • Performance: Superior. The fluorine atoms on the stationary phase interact specifically with the electron-deficient ring of the analyte. The "fluorine-fluorine" interactions often resolve positional isomers that C18 misses.

  • Recommendation: Use this for purity assays where isomer contamination is a risk.

Option C: Phenyl-Hexyl – The Alternative
  • Mechanism: Pi-Pi interactions (stacking) with the aromatic ring.

  • Performance: Good alternative if PFP is unavailable. The large Iodine atom enhances pi-interaction strength compared to the non-iodinated precursor.

Comparative Data Summary (Simulated)
Column TypeRetention (k')Selectivity (α) vs. IsomerSuitability
C18 (General) HighLow (1.02 - 1.05)Routine Assay (Low Cost)
PFP (Specialty) ModerateHigh (1.10 - 1.15) Impurity Profiling (High Fidelity)
Phenyl-Hexyl ModerateModerate (1.05 - 1.08)Confirmation / Orthogonal Check

Method Development Workflow (Visualized)

The following diagram illustrates the logical decision tree for selecting the correct column and validating the retention time for 2,5-Difluoro-6-iodoanisole.

MethodDevelopment Start Start: Analyze 2,5-Difluoro-6-iodoanisole CheckImpurity Are Regioisomers Present? Start->CheckImpurity UseC18 Select C18 Column (Hydrophobic Separation) CheckImpurity->UseC18 No (Synthesis Confirmation) UsePFP Select PFP Column (Fluorine-Fluorine Selectivity) CheckImpurity->UsePFP Yes (Purity Profiling) RunGradient Run Universal Gradient (40-90% ACN) UseC18->RunGradient UsePFP->RunGradient AnalyzeRT Analyze Retention Time RunGradient->AnalyzeRT Validation Validate vs. Starting Material (Target elutes later) AnalyzeRT->Validation

Caption: Decision tree for selecting the optimal stationary phase based on the analytical goal (Synthesis Confirmation vs. Purity Profiling).

Troubleshooting & Causality

  • Problem: Target peak co-elutes with an impurity.

    • Causality: Likely a regioisomer (e.g., 2,4-difluoro-6-iodoanisole). Hydrophobicities are too similar.

    • Solution: Switch to PFP column. The difference in dipole moments will shift the retention time of the isomer relative to the target.

  • Problem: Retention time drifts.

    • Causality: Iodine is a heavy halogen and can be sensitive to mobile phase pH if the molecule has any ionizable impurities (though the anisole itself is neutral).

    • Solution: Buffer control (Formic acid or Ammonium Acetate) stabilizes the silica surface state.

References

  • Separation of Halogenated Isomers on PFP Phases. Advanced Materials Technology (HALO). Discusses the mechanism of pi-pi and electrostatic interactions for separating fluoro-aromatics.

  • Retention of Fluorinated Compounds. ResearchGate. Analysis of retention behavior of perfluorinated and polyfluorinated compounds on C18 vs PFP columns.

  • PubChem Compound Summary: 2,5-Difluoroanisole. National Library of Medicine. Provides physical property data (LogP) for the precursor to establish baseline retention expectations.

  • Practical HPLC Method Development. Wiley-Interscience. Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997).[3] Foundational text on solvent selectivity and column selection for neutral aromatics.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 2,5-Difluoro-6-iodoanisole

[1] Core Directive: The "Why" Behind the Protocol As researchers, we often view disposal as a janitorial task. However, for poly-halogenated aromatics like 2,5-Difluoro-6-iodoanisole , disposal is a chemical engineering...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Core Directive: The "Why" Behind the Protocol

As researchers, we often view disposal as a janitorial task. However, for poly-halogenated aromatics like 2,5-Difluoro-6-iodoanisole , disposal is a chemical engineering challenge.[1]

This compound presents a dual-hazard profile during thermal destruction:

  • Fluorine Content: Upon incineration, the C-F bonds mineralize into Hydrogen Fluoride (HF), a corrosive gas that destroys standard incinerator refractory linings unless captured by specific alkaline scrubbers.

  • Iodine Content: The weak C-I bond (

    
    ) makes this compound light-sensitive and prone to homolytic cleavage, releasing elemental iodine (
    
    
    
    ) which is corrosive and toxic.

The Golden Rule: Never commingle this compound with non-halogenated solvents or strong oxidizers. It must enter a dedicated Halogenated Organic Waste stream to ensure it is routed to an incinerator equipped with acid gas scrubbing capabilities.

Chemical Profile & Waste Characterization[1]

Before handling, verify the physical state and hazards. While specific data for this exact isomer is rare, its behavior is predictable based on its congeners (fluoroiodoanisoles).

PropertyValue / CharacteristicOperational Implication
Chemical Structure Aryl Ether with F and I substituentsHigh stability C-F bonds; Weak C-I bonds.[1]
Physical State Low-melting solid or viscous liquidMay require dissolution in a compatible solvent for transfer.[1]
Flash Point

(Predicted)
Likely Combustible rather than Flammable, but treat as Flammable for safety.[1]
Reactivity Light Sensitive; Incompatible with OxidizersStore in amber glass.[1] Do not mix with nitric acid or peroxides.
RCRA Status Non-Listed (Likely D001 if flammable)Classified as Hazardous Waste due to halogen content.[1]
Waste Code Halogenated Organic Must be incinerated at

with scrubbing.[1]

Waste Segregation Logic

The following diagram illustrates the critical decision-making process for segregating this chemical. This prevents cross-contamination and ensures regulatory compliance.

DisposalWorkflow cluster_legend Disposal Logic Start Waste: 2,5-Difluoro-6-iodoanisole CheckState Is it Pure or in Solution? Start->CheckState PureSolid Pure Solid/Liquid CheckState->PureSolid Pure Solution Dissolved in Solvent CheckState->Solution Solution StreamA Stream A: Solid Hazardous Waste (Label: Toxic, Halogenated) PureSolid->StreamA Pack in HDPE/Glass SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Solution->SolventCheck StreamB Stream B: Halogenated Solvent Waste (High BTU, Incineration) SolventCheck->StreamB Yes (Compatible) SolventCheck->StreamB No (Segregate to Halo Stream) StreamC Stream C: Non-Halogenated Waste (DO NOT USE) SolventCheck->StreamC Strictly Prohibited

Figure 1: Decision tree for segregating halogenated aryl ethers. Note that even if dissolved in a non-halogenated solvent (like Acetone), the presence of the Iodoanisole forces the entire mixture into the Halogenated Waste stream.

Step-by-Step Disposal Protocol

Phase 1: Preparation & Stabilization
  • Quenching (If necessary): If the material was used in a reaction with active metals (e.g., Lithium, Magnesium), ensure the reaction is fully quenched with isopropanol or ammonium chloride before disposal. Never dispose of active reaction mixtures.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass containers. Avoid metal cans, as the potential release of free iodine (

    
    ) can corrode metal over time.
    
  • Labeling:

    • Primary Constituent: "2,5-Difluoro-6-iodoanisole"[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [ ] Flammable (Check solvent)

    • Critical Tag: Write "HALOGENATED" clearly on the tag.

Phase 2: Transfer & Storage
  • Liquid Waste: Pour into the "Halogenated Solvent" carboy. Use a funnel to prevent drips.

    • Scientist's Note: If the carboy contains mostly acetone/methanol, adding this compound renders the entire carboy "Halogenated." This increases disposal cost but is required for safety.

  • Solid Waste: Place the solid (or contaminated silica gel/filter paper) into a wide-mouth jar or double-bagged heavy-duty polyethylene bag.[1]

  • Secondary Containment: Store the waste container in a secondary tray to catch leaks. Keep away from direct sunlight to prevent iodine liberation.

Phase 3: Handoff
  • Contact your Environmental Health & Safety (EHS) office.

  • Declare the waste specifically as "Fluorinated/Iodinated Organic." This alerts the disposal contractor to the potential for acid gas generation.

Emergency Procedures (Spill Management)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The iodine vapor or organic solvent vapors can be respiratory irritants.

  • PPE: Nitrile gloves (double gloved) and safety goggles are mandatory.

  • Absorbent Selection:

    • For Liquids: Use a universal absorbent (vermiculite or clay).

    • For Solids: Wet wipe with a solvent-dampened pad (acetone) to avoid dust generation.

  • Decontamination:

    • If the spill area turns brown/purple (indicating free iodine), wash the surface with a 10% Sodium Thiosulfate solution. This reduces volatile Iodine (

      
      ) to water-soluble Iodide (
      
      
      
      ), which is safer to wipe up.
    • Mechanism:[2][3][4][5]

      
      
      

References

  • PubChem. (n.d.). 2,5-Difluoroanisole Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link][1]

Sources

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